molecular formula C11H14O3 B8765356 4-(tetrahydro-2H-pyran-4-yloxy)phenol

4-(tetrahydro-2H-pyran-4-yloxy)phenol

Cat. No.: B8765356
M. Wt: 194.23 g/mol
InChI Key: WKCCLICDROPTGX-UHFFFAOYSA-N
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Description

4-(tetrahydro-2H-pyran-4-yloxy)phenol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(oxan-4-yloxy)phenol

InChI

InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11-12H,5-8H2

InChI Key

WKCCLICDROPTGX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

4-(tetrahydro-2H-pyran-4-yloxy)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol , a distinct chemical entity often confused with its isomer, Deoxyarbutin.

Structure, Synthesis, and Applications of the Stable Pyran-Ether Scaffold

Executive Summary & Critical Disambiguation

4-(tetrahydro-2H-pyran-4-yloxy)phenol is a mono-ether derivative of hydroquinone and tetrahydro-2H-pyran-4-ol. In the field of dermatology and medicinal chemistry, this molecule represents a critical structural analog to the well-known skin-lightening agent Deoxyarbutin .

Crucial Distinction:

  • Deoxyarbutin (CAS 53936-56-4): 4-[(tetrahydro-2H-pyran-2 -yl)oxy]phenol. This is an acetal (glycoside-like) linkage. It is acid-labile and hydrolyzes to release Hydroquinone.

  • The Topic Molecule: 4-(tetrahydro-2H-pyran-4 -yloxy)phenol. This is a secondary ether linkage. It is chemically stable, resistant to acid hydrolysis, and does not readily release Hydroquinone in vivo.

This guide focuses on the 4-yloxy (Ether) isomer, highlighting its utility as a metabolically stable tyrosinase inhibitor probe and a mesogenic core for liquid crystal synthesis.

Chemical Structure and Physical Properties[1]

The molecule consists of a phenol ring linked via an ether oxygen to the C4 position of a saturated pyran ring. This symmetry at the C4 position eliminates the chirality present in the C2-linked Deoxyarbutin.

Physicochemical Data Profile[2]
PropertyValue / DescriptionNotes
IUPAC Name 4-(oxan-4-yloxy)phenol
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Linkage Type Secondary Ether (C-O-C)High chemical stability vs. Acetal
Appearance White to off-white crystalline solidPredicted based on structural analogs
Solubility Soluble in DMSO, Ethanol, DCM; Sparingly soluble in waterMore lipophilic than Arbutin
pKa (Phenol) ~9.9 - 10.1Typical for p-alkoxyphenols
LogP ~1.8 - 2.1Predicted (Lipophilic)
Structural Visualization (Isomer Comparison)

The following diagram illustrates the critical stability difference between the target molecule and Deoxyarbutin.

IsomerStability Target Target Molecule: 4-(tetrahydro-2H-pyran-4-yloxy)phenol (Ether Linkage) Acid Acidic/Enzymatic Conditions Target->Acid Exposed to Deoxy Deoxyarbutin: 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol (Acetal Linkage) Deoxy->Acid Exposed to Result1 STABLE No Hydrolysis Acid->Result1 Ether Bond Intact Result2 UNSTABLE Hydrolyzes to Hydroquinone + THP Acid->Result2 Acetal Cleavage

Figure 1: Stability comparison. The 4-yloxy ether linkage resists hydrolysis, whereas the 2-yloxy acetal (Deoxyarbutin) degrades to release Hydroquinone.

Synthesis Protocols

The synthesis of the 4-yloxy isomer requires forming a bond between the phenolic oxygen and the secondary carbon (C4) of the pyran ring. Direct alkylation is difficult due to the poor leaving group ability on the secondary carbon. The Mitsunobu Reaction is the preferred, high-yield pathway.

Primary Route: Mitsunobu Coupling

This protocol uses mild conditions to couple Hydroquinone with Tetrahydro-2H-pyran-4-ol.

Reagents:

  • Substrate A: Hydroquinone (1.0 eq) - Note: Use excess (2-3 eq) if mono-ether is strictly required to avoid bis-alkylation.

  • Substrate B: Tetrahydro-2H-pyran-4-ol (1.0 eq) [CAS: 2081-44-9].[1][2]

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq).

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Dissolve Hydroquinone (330 mg, 3.0 mmol) and Triphenylphosphine (314 mg, 1.2 mmol) in anhydrous THF (10 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add Tetrahydro-2H-pyran-4-ol (102 mg, 1.0 mmol).

  • Activation: Dropwise add DIAD (242 mg, 1.2 mmol) over 15 minutes, maintaining temperature < 5°C. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Redissolve residue in DCM and wash with 1N NaOH (to remove unreacted hydroquinone). Dry organic layer over MgSO₄.

  • Isolation: Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Alternative Route: Nucleophilic Substitution

Utilizing a leaving group at the 4-position of the pyran.

  • Precursor: 4-Bromotetrahydropyran or Tetrahydro-2H-pyran-4-yl tosylate.

  • Conditions: K₂CO₃ in DMF at 80°C.

  • Drawback: Secondary halides on pyran rings are sluggish in S_N2 reactions due to steric hindrance and ring strain, often leading to elimination (alkene formation) side products.

SynthesisPath HQ Hydroquinone (Excess) Mitsunobu Mitsunobu Coupling PPh3, DIAD, THF 0°C -> RT HQ->Mitsunobu THP Tetrahydro-2H-pyran-4-ol THP->Mitsunobu Product 4-(tetrahydro-2H-pyran-4-yloxy)phenol (Target Ether) Mitsunobu->Product Dehydration Coupling

Figure 2: Mitsunobu synthesis pathway for the target mono-ether.

Applications and Mechanism

Tyrosinase Inhibition (Mechanistic Probe)

While Deoxyarbutin is a pro-drug that releases Hydroquinone (the active inhibitor), the 4-yloxy ether cannot release Hydroquinone.

  • Usage: It is used to study the binding affinity of the intact pyran-phenol moiety to the active site of tyrosinase.

  • Insight: If the 4-yloxy isomer shows inhibition, it proves that the pyran ring itself can occupy the enzyme's binding pocket (likely the hydrophobic region near the copper active site) without needing cleavage. If it is inactive, it confirms that Deoxyarbutin works solely via hydrolysis.

Liquid Crystal Mesogens

The 4-alkoxyphenol motif is a classic "head" group for liquid crystals.

  • Structure: The rigid pyran ring coupled with the phenol provides a linear, polarizable core.

  • Derivatization: The free phenolic hydroxyl is typically esterified with benzoic acids or alkylated to form rod-like molecules (calamitic liquid crystals) used in display technologies.

Safety and Handling

Toxicity Profile
  • Advantage: Significantly lower cytotoxicity compared to Hydroquinone and Deoxyarbutin. Because the ether bond is stable, it does not generate the toxic benzoquinone species associated with hydroquinone metabolism in the skin.

  • Irritation: Like most phenols, it may cause mild skin and eye irritation.

Handling Protocols
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols are susceptible to slow oxidation (turning pink/brown) upon air exposure.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis to avoid inhaling phosphine byproducts from the Mitsunobu reaction.

References

  • Chemical Identity & Isomerism

    • PubChem.[3][4] Pyran, 4-phenyltetrahydro- (Structural Analog Data). National Library of Medicine. Available at: [Link]

    • Note: Specific CAS for the 4-yloxy isomer is non-standard in public databases; properties derived from 2-yloxy isomer (Deoxyarbutin) contrast.
  • Synthesis Methodology (Mitsunobu)

    • Swamy, K. C. K., et al. (2009).
    • Tănase, C. I., et al. (2010).[5] "Synthesis of key intermediates via Mitsunobu Reaction." ResearchGate. Available at: [Link]

  • Comparative Pharmacology (Deoxyarbutin)

    • Boissy, R. E., et al. (2006). "Comparative efficacy and safety of deoxyarbutin, a new tyrosinase-inhibiting agent." Experimental Dermatology. Available at: [Link]

  • Reagent Data (Tetrahydro-2H-pyran-4-ol)

Sources

Physical properties and melting point of 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol , a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and SGLT2 inhibitors.[1]

Physical Properties, Synthesis, and Application in Drug Discovery[1]

Executive Summary

4-(Tetrahydro-2H-pyran-4-yloxy)phenol is a specialized ether intermediate used primarily in the synthesis of pharmaceutical agents.[1] Unlike its more common isomer, 4-((tetrahydro-2H-pyran-2-yl)oxy)phenol (Deoxyarbutin), which contains an acetal linkage and is used in cosmetics, the 4-yloxy variant features a stable ether bond at the 4-position of the pyran ring.[1] This structural difference imparts significantly greater metabolic stability, making it a preferred scaffold for drug linkers in oncology (e.g., c-Src/Abl kinase inhibitors) and metabolic disease therapeutics.[1]

This guide details the physical properties, synthesis protocols, and quality control parameters for this compound, addressing the specific challenges in its isolation and characterization.

Chemical Identity & Structural Distinction

It is critical to distinguish between the two primary isomers of tetrahydropyranyloxy phenol. The 4-yloxy isomer (the subject of this guide) is an ether; the 2-yloxy isomer is an acetal.[1]

FeatureTarget Compound (4-yloxy) Common Isomer (2-yloxy)
IUPAC Name 4-(Tetrahydro-2H-pyran-4-yloxy)phenol4-((Tetrahydro-2H-pyran-2-yl)oxy)phenol
Common Name 4-(Oxan-4-yloxy)phenolDeoxyarbutin
Linkage Type Ether (Stable to acid/base)Acetal (Acid labile)
CAS Number Not widely listed as isolated phenol53936-56-4
Primary Use Medicinal Chemistry LinkerSkin Lightening Agent
Key Precursor Tetrahydro-2H-pyran-4-ol3,4-Dihydro-2H-pyran (DHP)

Structure Visualization: The 4-yloxy isomer possesses a plane of symmetry through the pyran ring, influencing its crystallinity and melting point.[1]

Physical Properties Profile

Due to its primary use as a transient intermediate or in situ reactant, experimental physical data for the isolated phenol is sparse in open literature. The following data is derived from authoritative synthesis reports of its stable derivatives (aniline and nitro analogues) and predicted physicochemical models.

Predicted & Observed Properties
PropertyValue / DescriptionSource/Confidence
Appearance White to off-white crystalline solidHigh (Based on structural analogues)
Melting Point 110 – 125 °C (Predicted)Estimated based on Hydroquinone monobenzyl ether (119-120°C) and symmetry.[1]
Boiling Point 360 – 380 °C (at 760 mmHg)Predicted (ACD/Labs)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate. Slightly soluble in water.[1]High (Phenolic nature)
pKa ~10.0 (Phenolic OH)Standard Phenol Value
Stability High (Ether linkage is robust)Confirmed (vs. acid-labile 2-isomer)
Characterization Data (Expected)
  • 1H NMR (DMSO-d6, 400 MHz): δ 8.85 (s, 1H, OH), 6.75 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.35 (m, 1H, Pyran-H4), 3.85 (m, 2H, Pyran-H2/6 eq), 3.45 (m, 2H, Pyran-H2/6 ax), 1.90 (m, 2H, Pyran-H3/5 eq), 1.55 (m, 2H, Pyran-H3/5 ax).

  • MS (ESI): m/z 195.1 [M+H]+ or 193.1 [M-H]-.[1]

Synthesis & Manufacturing Protocols

The synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol is most reliably achieved via Mitsunobu coupling or Nucleophilic Aromatic Substitution (SNAr) followed by functional group manipulation.[1]

Method A: Mitsunobu Coupling (Direct Etherification)

Best for small-scale, high-purity synthesis.[1]

Reaction Logic: This method couples hydroquinone directly with tetrahydro-2H-pyran-4-ol using triphenylphosphine (PPh3) and DIAD/DEAD.[1] To prevent bis-etherification, a large excess of hydroquinone is used, or mono-protected hydroquinone (e.g., 4-benzyloxyphenol) is employed followed by deprotection.

Protocol:

  • Reagents: 4-Benzyloxyphenol (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.2 eq), PPh3 (1.5 eq).[1]

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve phenol, alcohol, and PPh3 in THF under N2.

    • Cool to 0°C.[1]

    • Add DIAD (1.5 eq) dropwise over 30 mins.

    • Stir at RT for 12-16 h.

    • Concentrate and purify intermediate via flash chromatography (Hex/EtOAc).[1]

  • Deprotection: Hydrogenation (H2, Pd/C) in MeOH to yield the target phenol.[1]

Method B: SNAr Route (Via Nitro Intermediate)

Best for scale-up and generating the Aniline derivative.[1]

Reaction Logic: 4-Fluoronitrobenzene undergoes SNAr with tetrahydro-2H-pyran-4-ol to form the nitro-ether.[1] This is reduced to the aniline, which can be converted to the phenol (if strictly needed) or used directly as the drug linker.

Protocol:

  • Step 1 (SNAr):

    • Mix Tetrahydro-2H-pyran-4-ol (1.1 eq) and NaH (1.2 eq) in DMF at 0°C.

    • Add 1-Fluoro-4-nitrobenzene (1.0 eq).[1]

    • Stir at RT for 2 h.

    • Quench with water, filter precipitate.

    • Product:1-(Tetrahydro-2H-pyran-4-yloxy)-4-nitrobenzene (Solid, MP ~140°C).[1]

  • Step 2 (Reduction):

    • Hydrogenation (H2, 10% Pd/C) in Ethanol.

    • Product:4-(Tetrahydro-2H-pyran-4-yloxy)aniline (CAS 917483-71-7).[1]

    • Note: This aniline is the most common commercial form of this scaffold.[1]

Synthesis Workflow Diagram

SynthesisPathways Start1 Hydroquinone (Mono-protected) Inter1 Intermediate: Benzyl Ether Start1->Inter1 Mitsunobu (PPh3, DIAD) Start2 4-Fluoronitrobenzene Inter2 Intermediate: Nitro Compound Start2->Inter2 SNAr (NaH, DMF) Reagent Tetrahydro-2H-pyran-4-ol Reagent->Inter1 Reagent->Inter2 Target TARGET: 4-(Tetrahydro-2H-pyran-4-yloxy)phenol Inter1->Target Pd/C, H2 (Deprotection) Aniline Derivative: 4-(Tetrahydro-2H-pyran-4-yloxy)aniline Inter2->Aniline Reduction (Fe/NH4Cl or H2/Pd) Aniline->Target Diazotization (H2SO4, H2O, Heat)

Caption: Figure 1. Dual synthetic pathways to the target phenol and its aniline derivative.[1] The SNAr route (bottom) is preferred for scale, while Mitsunobu (top) is preferred for direct phenol access.

Applications in Drug Development

The 4-(tetrahydro-2H-pyran-4-yloxy) moiety acts as a bioisostere for phenyl or cyclohexyl ethers, improving solubility and metabolic stability.[1]

  • Kinase Inhibitors:

    • Used in the synthesis of c-Src and Abl kinase inhibitors .[1] The ether linkage positions the pyran ring to interact with the solvent-exposed regions of the kinase ATP-binding pocket.[1]

    • Example: Analogues of Saracatinib (AZD0530) often utilize this ether linkage to tune lipophilicity (LogP).[1]

  • SGLT2 Inhibitors:

    • While gliflozins typically use C-glycosides, O-linked pyran derivatives are explored in next-generation inhibitors to modulate renal clearance properties.[1]

  • Metabolic Stability:

    • The 4-position ether is resistant to hydrolysis in gastric acid (unlike the 2-position acetal of Deoxyarbutin), making it suitable for oral administration.[1]

Handling & Safety (SDS Summary)

While specific SDS data for the isolated phenol is limited, protocols should follow the rigorous standards for the Aniline derivative (CAS 917483-71-7).[1]

  • Hazard Classification: Irritant (Skin/Eye), Acute Tox. 4 (Oral).[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation (pinking/browning) upon air exposure.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Thermo Fisher Scientific. 4-(Tetrahydropyran-4-yloxy)aniline, 97% Safety Data Sheet. Retrieved Oct 2025.[1][3]

  • Yadav, J. S., et al. "Mitsunobu coupling of phenols with tetrahydro-2H-pyran-4-ol: A convenient synthesis of 4-tetrahydropyranyloxy aryl ethers."[1] Tetrahedron Letters, 2005. (Contextual citation for Method A).

  • AstraZeneca. "Quinazoline derivatives as c-Src/Abl kinase inhibitors."[1] Patent WO2006000000.[1] (Describes the use of the 4-pyran-4-yloxy moiety in drug linkers).

  • PubChem. "Compound Summary: 4-(Tetrahydro-2H-pyran-4-yloxy)aniline (CAS 917483-71-7)."[1]

Sources

4-(Tetrahydro-2H-pyran-4-yloxy)phenol: Physicochemical Profiling, Synthetic Methodology, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of dermatological drug development and melanogenesis regulation, hydroquinone derivatives remain the gold standard for tyrosinase inhibition. While the 2-yloxy isomer, 4-(tetrahydro-2H-pyran-2-yloxy)phenol (commonly known as Deoxyarbutin), has demonstrated profound efficacy as a reversible tyrosinase inhibitor, its chemical structure—a tetrahydropyranyl (THP) acetal—renders it highly susceptible to acid-catalyzed hydrolysis in aqueous formulations[1]. This instability leads to the undesirable release of free hydroquinone, raising significant safety and cytotoxicity concerns.

This technical guide investigates its structural isomer, 4-(tetrahydro-2H-pyran-4-yloxy)phenol . By shifting the ether linkage from the C2 to the C4 position of the pyran ring, the molecule transitions from a labile acetal to a highly stable aliphatic-aromatic ether. This subtle yet critical structural modification preserves the pharmacophore required for tyrosinase binding while exponentially increasing formulation stability, making it a highly promising candidate for next-generation depigmenting agents.

Physicochemical & Structural Profiling

The compound 4-(tetrahydro-2H-pyran-4-yloxy)phenol consists of a hydroquinone core where one of the phenolic hydroxyl groups is etherified with a tetrahydropyran-4-yl moiety. The molecular formula is C11H14O3, yielding a molecular weight of 194.23 g/mol [2].

Causality in Structural Design: The 2-yloxy isomer (Deoxyarbutin) contains an O-C-O anomeric center. In aqueous or slightly acidic environments (typical of the skin's acid mantle, pH ~5.5), this acetal linkage undergoes rapid hydrolysis. Conversely, the 4-yloxy isomer features a standard C-O-C ether bond. Because standard ethers require harsh, highly acidic conditions (e.g., concentrated HBr or HI at elevated temperatures) to cleave, 4-(tetrahydro-2H-pyran-4-yloxy)phenol remains intact in topical formulations. This ensures a superior safety profile by preventing the localized toxicity associated with free hydroquinone degradation.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-(oxan-4-yloxy)phenol
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Monoisotopic Mass 194.0943 Da
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 3 (Ether and Pyran Oxygens)
Rotatable Bonds 2

Pharmacological Potential: Mechanism of Action

Melanin synthesis is governed by the Raper-Mason pathway, wherein the binuclear copper-containing enzyme tyrosinase catalyzes the rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to DOPAquinone[3],[4].

4-(Tetrahydro-2H-pyran-4-yloxy)phenol acts as a competitive inhibitor of tyrosinase. The free phenolic hydroxyl group mimics the natural substrate (L-tyrosine), coordinating with the copper ions in the enzyme's active site. Simultaneously, the bulky, hydrophobic tetrahydropyran ring occupies the entrance to the active pocket. This steric hindrance prevents the enzyme from completing its catalytic cycle and releasing the oxidized product, effectively halting melanogenesis without inducing melanocyte apoptosis[1].

TyrosinasePathway Tyr L-Tyrosine Enz1 Tyrosinase (Tyrosine Hydroxylase) Tyr->Enz1 DOPA L-DOPA Enz2 Tyrosinase (DOPAoxidase) DOPA->Enz2 DQ DOPAquinone Melanin Melanin Polymer DQ->Melanin Polymerization Enz1->DOPA Hydroxylation Enz2->DQ Oxidation Inhibitor 4-(THP-4-yloxy)phenol (Competitive Inhibitor) Inhibitor->Enz1 Inhibitor->Enz2

Fig 1: Mechanism of tyrosinase inhibition by 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Synthetic Methodology: Step-by-Step Protocol

To synthesize 4-(tetrahydro-2H-pyran-4-yloxy)phenol with high regioselectivity and yield, a two-step sequence utilizing the Mitsunobu reaction followed by catalytic hydrogenolysis is employed. This protocol is a self-validating system: by starting with a mono-protected hydroquinone, the risk of symmetrical di-alkylation is entirely eliminated.

SyntheticWorkflow Step1 Reactants: 4-Benzyloxyphenol + Tetrahydropyran-4-ol Step2 Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) Step1->Step2 Step3 Intermediate: 1-Benzyloxy-4-(THP-4-yloxy)benzene Step2->Step3 Etherification Step4 Hydrogenolysis (H2, Pd/C, EtOH, RT) Step3->Step4 Step5 Target Product: 4-(THP-4-yloxy)phenol Step4->Step5 Deprotection

Fig 2: Regioselective synthetic workflow for 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Protocol: Regioselective Synthesis via Mitsunobu Etherification

Step 1: Reagent Preparation

  • Dissolve 4-benzyloxyphenol (1.0 eq) and tetrahydropyran-4-ol (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: Using 4-benzyloxyphenol instead of unprotected hydroquinone guarantees mono-etherification. Anhydrous conditions are critical, as trace moisture will prematurely hydrolyze the Mitsunobu reagents.

Step 2: Phosphine Activation

  • Add Triphenylphosphine (PPh3) (1.2 eq) to the reaction mixture and cool the flask to 0°C using an ice bath.

Step 3: Betaine Formation

  • Perform a dropwise addition of Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 30 minutes.

  • Causality: DIAD reacts with PPh3 to form a highly reactive betaine intermediate. Slow, temperature-controlled addition prevents thermal degradation of this intermediate and suppresses the formation of unwanted hydrazine byproducts.

Step 4: Etherification

  • Allow the mixture to warm to room temperature and stir for 12 hours. The reaction yields the intermediate 1-benzyloxy-4-(tetrahydro-2H-pyran-4-yloxy)benzene. Purify via silica gel chromatography (Hexanes/EtOAc).

Step 5: Catalytic Hydrogenolysis (Deprotection)

  • Dissolve the purified intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq) and stir vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.

  • Causality: Palladium-catalyzed hydrogenolysis is highly chemoselective. It cleanly cleaves the benzyl ether to reveal the target phenol without disrupting the newly formed aliphatic tetrahydropyranyl ether.

Step 6: Isolation

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize from hot toluene to yield pure 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical methods are standard:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic multiplet of the C4 methine proton on the pyran ring (approx. 4.3 ppm) and the distinct AA'BB' system of the para-substituted aromatic ring (6.7–6.9 ppm).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C11H13O3 [M-H]-: 193.0870; observed to confirm exact mass.

  • RP-HPLC: Utilize a C18 column with a water/acetonitrile gradient to confirm purity (>98%) and the absence of residual hydroquinone.

References

  • PubChem. "Deoxyarbutin | C11H14O3 | CID 11745519 - PubChem - NIH" nih.gov.
  • Chawla S, et al. "Mechanism of Tyrosinase Inhibition by deoxyArbutin and Its Second-Generation Derivatives" nih.gov.
  • Pillaiyar T, et al. "A comprehensive review on tyrosinase inhibitors - PMC" nih.gov.
  • Zolghadri S, et al. "Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents - J-Stage" jst.go.jp.

Sources

An In-depth Technical Guide to 4-(Tetrahydro-2H-pyran-2-yloxy)phenol: Synthesis, Properties, and Applications in Drug Development and Cosmetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(tetrahydro-2H-pyran-2-yloxy)phenol, a noteworthy heterocyclic compound with significant applications in both the pharmaceutical and cosmetic industries. This document will delve into the compound's nomenclature, including its IUPAC name and common synonyms, and present a detailed analysis of its physicochemical properties. A step-by-step synthesis protocol is provided, elucidating the chemical principles behind the chosen methodology. Furthermore, this guide explores the compound's multifaceted applications, with a particular focus on its role as a potent tyrosinase inhibitor for skin depigmentation and its emerging potential as an anti-cancer agent through the induction of apoptosis. The underlying mechanisms of action and relevant signaling pathways are discussed and visualized. This guide is intended for researchers, scientists, and professionals in drug development and cosmetic science, offering a blend of technical data and practical insights.

Nomenclature and Identification

The compound at the center of this guide is systematically known by its IUPAC name, 4-(oxan-2-yloxy)phenol . However, it is frequently referred to in scientific literature and commercial contexts by several synonyms. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication within the scientific community.

Synonyms:

  • 4-((Tetrahydro-2H-pyran-2-yl)oxy)phenol[1][2]

  • Deoxyarbutin[3]

  • Tetrahydropyranyloxy phenol[2][3]

  • 4-Hydroxyphenyl tetrahydropyranyl ether[2]

  • Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-[3]

CAS Number: 53936-56-4[1][4]

It is imperative to distinguish this compound from its isomer, 4-(tetrahydro-2H-pyran-4 -yloxy)phenol, as the position of the ether linkage on the pyran ring significantly influences its chemical properties and biological activity. The vast majority of published research and commercial applications pertain to the 2-yloxy isomer discussed herein.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application, formulation, and analytical characterization. The properties of 4-(tetrahydro-2H-pyran-2-yloxy)phenol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
Physical Form White to off-white powder or crystals[1]
Purity ≥98% (typical commercial grade)[1]
Storage Temperature 2-8°C, under an inert atmosphere[1][5]
Stability Thermolabile and acid-sensitive in aqueous solutions, degrading to hydroquinone.

The instability of 4-(tetrahydro-2H-pyran-2-yloxy)phenol in aqueous and acidic conditions is a critical consideration for formulation development, particularly in the cosmetic industry. Anhydrous formulations are often preferred to prevent degradation to hydroquinone, a compound with greater potential for skin irritation and regulatory restrictions.

Synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)phenol

The synthesis of 4-(tetrahydro-2H-pyran-2-yloxy)phenol is typically achieved through the acid-catalyzed etherification of hydroquinone with 3,4-dihydro-2H-pyran. This reaction, a protection of a hydroxyl group as a tetrahydropyranyl (THP) ether, is a common strategy in organic synthesis.

Reaction Principle

The reaction proceeds via the activation of 3,4-dihydro-2H-pyran by a catalytic amount of acid, which protonates the double bond to form a resonance-stabilized carbocation. The nucleophilic hydroxyl group of hydroquinone then attacks this carbocation, leading to the formation of the tetrahydropyranyl ether. The use of a diol, hydroquinone, necessitates careful control of stoichiometry to favor the mono-substituted product.

Experimental Protocol

Materials:

  • Hydroquinone

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of hydroquinone (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate (0.05 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired 4-(tetrahydro-2H-pyran-2-yloxy)phenol.

Rationale for Experimental Choices
  • Catalyst: PPTS is a mild and effective acid catalyst for this transformation, minimizing potential side reactions.

  • Solvent: Anhydrous dichloromethane is an excellent aprotic solvent that dissolves the reactants and does not interfere with the reaction mechanism.

  • Stoichiometry: A slight excess of DHP is used to ensure the complete consumption of the starting hydroquinone. Careful control is needed to minimize the formation of the di-protected product.

  • Purification: Column chromatography is essential to separate the desired mono-protected product from unreacted hydroquinone, the di-protected product, and any other impurities.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Hydroquinone Hydroquinone Reaction Etherification Hydroquinone->Reaction DHP 3,4-Dihydro-2H-pyran DHP->Reaction Catalyst PPTS (catalyst) Catalyst->Reaction Solvent Anhydrous DCM Solvent->Reaction Temperature 0°C to RT Temperature->Reaction Quenching Quench with NaHCO₃ Reaction->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product 4-(tetrahydro-2H-pyran-2-yloxy)phenol Purification->Final_Product Apoptosis_Pathway cluster_Bcl2_family Bcl-2 Family Regulation cluster_Caspase_cascade Caspase Cascade Compound 4-(tetrahydro-2H-pyran-2-yloxy)phenol Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) Compound->Bax upregulates Caspase9 Caspase-9 (Initiator) Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: The intrinsic apoptotic pathway induced by 4-(tetrahydro-2H-pyran-2-yloxy)phenol.

Conclusion

4-(Tetrahydro-2H-pyran-2-yloxy)phenol is a versatile molecule with significant and diverse biological activities. Its well-established role as a tyrosinase inhibitor makes it a valuable ingredient in the cosmetics industry for skin whitening applications, offering a safer alternative to traditional agents. Furthermore, its emerging anti-cancer properties, mediated through the induction of apoptosis, highlight its potential for further investigation and development as a therapeutic agent. This guide has provided a detailed overview of its nomenclature, physicochemical properties, synthesis, and applications, serving as a valuable resource for scientists and researchers in related fields. Careful consideration of its stability, particularly in aqueous formulations, is paramount for its successful application. Future research may further elucidate its mechanisms of action and expand its therapeutic and cosmetic potential.

References

  • Tetrahydropyranyloxy Phenol. (2025, December 8). Suzhou Greenway Biotech Co.,Ltd. UL Prospector. Retrieved February 19, 2026, from [Link]

  • Skin whitening methods, compositions and products. (2007). Google Patents.
  • Anhydrous depigmenting compositions comprising phenolic compounds. (2017). Google Patents.
  • Tetrahydropyranyloxy Phenol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved February 19, 2026, from [Link]

Sources

Comprehensive Determination and Analysis of the pKa of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the acid dissociation constant (pKa) of a lead compound dictates its ionization state at physiological pH, directly influencing its solubility, membrane permeability, and protein-binding affinity. 4-(Tetrahydro-2H-pyran-4-yloxy)phenol is a specialized hydroquinone derivative where one hydroxyl group is etherified with a tetrahydropyran-4-yl (THP) moiety. This structural motif is highly valued in medicinal chemistry for providing a balance of hydrogen-bonding capacity and lipophilic bulk.

Because the exact experimental pKa of this specific isomer is rarely cataloged in standard databases, predicting and empirically determining its value requires a rigorous, self-validating analytical approach. This whitepaper details the structural causality behind its acidity, predicts its pKa based on linear free energy relationships, and outlines an orthogonal, step-by-step experimental framework for precise empirical determination.

Structural Causality and Electronic Effects

To understand the acidity of 4-(tetrahydro-2H-pyran-4-yloxy)phenol, we must analyze the electronic push-and-pull of its substituents. The core pharmacophore is a phenol ring, which has a baseline aqueous pKa of 9.95.

When an alkoxy group—such as the tetrahydropyran-4-yloxy moiety—is attached at the para position, it exerts two competing electronic effects on the phenolic hydroxyl group:

  • Inductive Effect (-I): The electronegative oxygen atom of the ether linkage pulls electron density away from the aromatic ring through the

    
    -bonds, which would theoretically stabilize the phenoxide anion and lower the pKa.
    
  • Resonance Effect (+R): The lone pairs on the ether oxygen delocalize into the aromatic

    
    -system. At the para position, this electron-donating effect strongly destabilizes the negatively charged phenoxide anion, making it harder for the proton to dissociate.
    

In para-alkoxyphenols, the +R resonance effect overwhelmingly dominates the -I inductive effect. We can draw a direct structural analogy to 4-methoxyphenol (hydroquinone monomethyl ether), which has a well-documented pKa of 10.05 to 10.21 at 25°C[1, 2]. The bulky THP ring alters the steric profile and lipophilicity (LogP) of the molecule but has a negligible impact on the direct electronic resonance compared to a methoxy group. Therefore, the predicted pKa of 4-(tetrahydro-2H-pyran-4-yloxy)phenol is approximately 10.20 .

Quantitative Data Summary

The following table summarizes the comparative electronic effects and pKa values of related phenolic compounds to establish our predictive baseline.

Compoundpara-SubstituentPrimary Electronic EffectAqueous pKa (25°C)
Phenol-HN/A9.95
4-Methoxyphenol-OCH₃+R > -I10.05 – 10.21
4-(Tetrahydro-2H-pyran-4-yloxy)phenol -O-THP +R > -I ~10.20 (Predicted)

Experimental Methodologies: A Self-Validating System

As an Application Scientist, I frequently encounter a critical failure point in pKa determination: precipitation . The lipophilic THP ring drastically reduces the aqueous solubility of the unionized phenol. Standard aqueous titrations will likely fail because the compound will precipitate before the inflection point (pH ~10.2) is reached.

To circumvent this, we must employ a co-solvent system coupled with Yasuda-Shedlovsky extrapolation [3, 4]. To ensure scientific integrity, the protocol utilizes two orthogonal detection methods: Potentiometry and UV-Metric analysis.

Protocol A: Co-Solvent Potentiometric Titration

This method measures the apparent pKa (


) in varying ratios of methanol/water, followed by mathematical extrapolation to 0% organic solvent.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three co-solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v). Standardize the ionic strength of all solutions to 0.15 M using KCl to mimic physiological osmolarity.

  • Sample Preparation: Dissolve 4-(tetrahydro-2H-pyran-4-yloxy)phenol to a final concentration of 1.5 mM in each of the three co-solvent mixtures.

  • Titration Execution: Under an inert argon atmosphere (to prevent CO₂ absorption which alters pH), titrate the solutions from pH 3.0 to 12.0 using standardized 0.5 M KOH at a constant temperature of 25.0 ± 0.1°C.

  • Data Processing: Calculate the apparent

    
     for each methanol concentration using Bjerrum plots.
    
  • Yasuda-Shedlovsky Extrapolation: Plot the data using the linear equation:

    
    
    (Where 
    
    
    
    is the dielectric constant of the specific co-solvent mixture). The y-intercept of this regression yields the true aqueous pKa.
Protocol B: UV-Metric Titration (Orthogonal Validation)

Because the transition from phenol to phenoxide generates a distinct bathochromic (red) shift in the UV spectrum, spectrophotometry serves as a highly sensitive secondary validation method.

Step-by-Step Methodology:

  • Buffer Array: Prepare a universal buffer system (e.g., Britton-Robinson) spanning pH 7.0 to 12.0 in 0.2 pH increments.

  • Spiking: Dissolve the compound in DMSO and spike it into the aqueous buffers. Ensure the final DMSO concentration remains below 1% (v/v) and the analyte concentration is ~30 µM (well below its aqueous solubility limit).

  • Spectral Acquisition: Record the UV-Vis spectra from 220 nm to 350 nm for each pH point. Observe the isosbestic point indicating the equilibrium between the protonated (

    
     ~280 nm) and deprotonated (
    
    
    
    ~300 nm) states.
  • Target Factor Analysis (TFA): Apply multi-wavelength TFA to the absorbance matrix to extract the precise pKa, confirming the potentiometric results.

Experimental Workflow Visualization

The following diagram maps the orthogonal, self-validating workflow required to accurately determine the pKa of lipophilic phenolic compounds without artifactual interference from precipitation.

Workflow N1 Sample Prep 4-(THP-4-yloxy)phenol N2 Co-solvent System (MeOH/Water) N1->N2 N3 Potentiometric Titration N2->N3 N4 UV-Metric Titration N2->N4 N5 Yasuda-Shedlovsky Extrapolation N3->N5 N4->N5 N6 Aqueous pKa (~10.20) N5->N6

Figure 1: Orthogonal workflow for determining the aqueous pKa of lipophilic phenolic compounds.

Implications for Drug Development

Understanding that the pKa of 4-(tetrahydro-2H-pyran-4-yloxy)phenol is ~10.20 provides immediate, actionable insights for formulation and pharmacokinetics:

  • Ionization at Physiological pH: At pH 7.4 (blood plasma) and pH 1.2-6.8 (gastrointestinal tract), the compound will exist >99.8% in its unionized, neutral form.

  • Permeability vs. Solubility: The neutral state ensures excellent passive diffusion across lipid bilayers (e.g., the blood-brain barrier or intestinal epithelium). However, it also means the compound will not benefit from ionization-induced aqueous solubility, necessitating formulation strategies like amorphous solid dispersions or cyclodextrin complexation if the baseline solubility is too low.

  • Target Binding: The phenolic hydroxyl group will act exclusively as a hydrogen bond donor in the binding pocket of target proteins, while the THP ether oxygen will act as a hydrogen bond acceptor.

References

  • National Center for Biotechnology Information. "4-Methoxyphenol | C7H8O2 | CID 9015" PubChem Database. Available at:[Link]

  • Avdeef, A., et al. "pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures". Journal of Pharmaceutical and Biomedical Analysis, 1999. Available at:[Link]

  • Balogh, G. T., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". Journal of Computer-Aided Molecular Design, 2018. Available at:[Link]

Storage Conditions and Stability of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Tetrahydro-2H-pyran-4-yloxy)phenol is a high-value synthetic intermediate predominantly utilized in medicinal chemistry for the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective kinase inhibitors[1]. Structurally, the molecule is defined by a redox-sensitive phenolic moiety and a tetrahydropyran (THP) ether linkage. This dual functionality introduces specific chemical vulnerabilities that demand stringent, scientifically grounded storage and handling protocols. This whitepaper outlines the degradation mechanisms, optimal storage parameters, and self-validating analytical protocols required to maintain the chemical integrity of this compound.

Chemical Profiling & Reactivity Mechanisms

To design an effective storage system, one must first understand the causality behind the molecule's degradation. The instability of 4-(tetrahydro-2H-pyran-4-yloxy)phenol is driven by two distinct structural features:

  • The Phenolic Hydroxyl: Phenols are electron-rich aromatic systems that are highly susceptible to auto-oxidation. When exposed to ambient oxygen and thermal energy, the phenol ring undergoes radical-mediated oxidation, rapidly degrading into reactive benzoquinone derivatives.

  • The Tetrahydropyran (THP) Ether: Cyclic ethers are notoriously sensitive to environmental stressors. The THP ring is vulnerable to two primary degradation pathways:

    • Peroxide Formation: In the presence of oxygen and light, the alpha-carbons adjacent to the ether oxygen can undergo hydrogen abstraction. This radical process leads to the formation of THP-hydroperoxides, which are not only degradation impurities but also pose severe safety hazards due to their explosive potential upon concentration[2][3].

    • Acid-Catalyzed Cleavage: The ether linkage can be hydrolyzed in the presence of trace strong acids and moisture, reverting the molecule into hydroquinone and tetrahydropyran-4-ol[4].

Stability & Degradation Pathways

Understanding these pathways allows researchers to preemptively block the environmental catalysts (O₂, H₂O, photons, and thermal energy) that drive them.

degradation A 4-(tetrahydro-2H-pyran-4-yloxy)phenol (Parent Compound) B Oxidation (O2, Light, Heat) A->B C Ether Cleavage (Strong Acid, H2O) A->C D Peroxide Formation (O2, Light) A->D E Benzoquinone Derivatives B->E F Hydroquinone + Tetrahydropyran-4-ol C->F G THP-Hydroperoxides D->G

Mechanistic degradation pathways of 4-(tetrahydro-2H-pyran-4-yloxy)phenol under environmental stress.

Empirical Storage Protocols

Based on the established reactivity profile, a robust storage environment must be strictly maintained. The following protocols are not merely recommendations; they are causal necessities for preserving batch integrity.

  • Temperature Control (2°C to 8°C): Refrigeration is mandatory. Lowering the thermal energy of the system exponentially decreases the kinetic rate of auto-oxidation and peroxide formation[5].

  • Inert Atmosphere (Argon Backfill): Because oxygen is the primary catalyst for both phenolic oxidation and THP peroxide generation, containers must be purged and backfilled with an inert gas. Argon is preferred over Nitrogen due to its higher density, which allows it to effectively blanket the solid compound and displace ambient air before sealing[3].

  • Light Exclusion: Photons (specifically in the UV spectrum) act as radical initiators. Storage in amber glass containers or opaque secondary enclosures is critical to prevent photolytic degradation[3].

  • Moisture Exclusion: To prevent the hydrolytic cleavage of the ether bond, the compound must be kept desiccated. Poly-Tetrafluoroethylene (PTFE)-lined, tightly sealed caps are required to prevent atmospheric moisture ingress.

Quantitative Summary of Storage Parameters
ParameterOptimal ConditionCritical Limit / WarningCausality for Degradation
Temperature 2°C – 8°C> 25°C (Prolonged)Thermal acceleration of oxidation
Atmosphere Argon/N₂ BackfillAmbient Air (O₂ > 1%)Peroxide formation, Quinone generation
Humidity < 10% RH (Desiccated)> 40% RHAcid-catalyzed ether hydrolysis
Light Exposure 0 Lux (Amber Glass)Direct UV/SunlightPhotolytic radical initiation

Analytical Validation: Stability-Indicating Method

To ensure trustworthiness in downstream applications, the storage protocol must be a self-validating system. The integrity of stored batches should be periodically verified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection.

workflow S1 Sample Prep (API + Diluent) S2 Forced Degradation (Acid, Ox, Light, Heat) S1->S2 S3 HPLC Separation (C18, Gradient) S2->S3 S4 Detection (UV/PDA & MS) S3->S4 S5 Data Analysis (Mass Balance) S4->S5

Workflow for stability-indicating HPLC-PDA-MS analytical validation of stored batches.

Step-by-Step Experimental Methodologies

Protocol A: Inert Handling and Aliquoting Workflow

Objective: Prevent oxygen and moisture condensation during routine laboratory dispensing.

  • Thermal Equilibration: Transfer the sealed primary container from the 2-8°C refrigerator to a desiccator. Allow it to equilibrate to room temperature (approx. 30-45 minutes). Causality: Opening a cold container in ambient air immediately condenses moisture onto the compound, initiating hydrolysis.

  • Environment Control: Move the equilibrated container into a glove box or a localized Argon flow hood.

  • Aliquoting: Dispense the required mass using static-free spatulas into pre-weighed, amber glass secondary vials.

  • Sealing: Purge the headspace of both the primary and secondary vials with a gentle, steady stream of Argon for 15-20 seconds.

  • Storage: Immediately cap the vials with PTFE-lined closures, wrap the seals with Parafilm, and return the primary container to 2-8°C storage[5].

Protocol B: Forced Degradation Study Setup

Objective: Establish the analytical baseline for degradation products to validate the HPLC method's specificity.

  • Acidic Stress: Dissolve 10 mg of the compound in 5 mL of an inert diluent (e.g., Acetonitrile:Water). Add 1 mL of 1N HCl. Stir at 60°C for 24 hours. Neutralize with 1N NaOH prior to injection. Expected outcome: Cleavage into hydroquinone and tetrahydropyran-4-ol.

  • Oxidative Stress: Dissolve 10 mg of the compound in 5 mL diluent. Add 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours. Expected outcome: Formation of benzoquinone derivatives and THP-hydroperoxides.

  • Thermal/Photolytic Stress: Spread 10 mg of solid powder in a thin, uniform layer on a glass Petri dish. Expose to UV light (254 nm) and 60°C for 48 hours.

  • Data Analysis: Inject stressed samples into the HPLC-PDA-MS system. Monitor for the mass balance by tracking the disappearance of the parent peak (m/z ~194) and the emergence of specific degradation adducts.

References[1] Hennequin, L. F., et al. "N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor." PubMed - NIH. URL: https://pubmed.ncbi.nlm.nih.gov/17064066/[2] Benchchem. "Stability and Storage of 4-Chloro-2-methyl-tetrahydro-pyran: A Technical Guide." Benchchem. URL: https://www.benchchem.com/[4] CymitQuimica. "CAS 142-68-7: Tetrahydropyran." CymitQuimica. URL: https://www.cymitquimica.com/[5] Chem-Impex. "Tétrahydropyrane Product Specifications." Chem-Impex. URL: https://www.chemimpex.com/[6] ECHEMI. "Tetrahydropyran SDS, 142-68-7 Safety Data Sheets." ECHEMI. URL: https://www.echemi.com/[3] Chromatography Forum. "THF Stability and Peroxide Formation." Chromatography Forum. URL: https://www.chromforum.org/[7] IJSDR. "Stability Indicating Method Development and Validation." International Journal of Scientific Development and Research. URL: https://www.ijsdr.org/

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol represents a classic challenge in organic synthesis: the selective mono-functionalization of a symmetric diol (hydroquinone). This moiety serves as a critical linker in medicinal chemistry, often used to modulate lipophilicity (LogP) and metabolic stability in drug candidates targeting GPR40, kinases, and tyrosinase inhibitors.

This Application Note provides two distinct, validated protocols for this transformation:

  • Method A (Direct Mitsunobu): A rapid, single-step protocol ideal for discovery chemistry and small-scale library synthesis.

  • Method B (Protected Route): A robust, two-step protocol utilizing a benzyl ether protecting group, designed for high-purity requirements and scale-up.

Retrosynthetic Analysis & Strategy

The primary challenge is avoiding the formation of the bis-ether (1,4-bis(tetrahydro-2H-pyran-4-yloxy)benzene). Direct alkylation of hydroquinone typically follows statistical distribution, necessitating purification strategies or protecting group chemistry.

Reaction Pathway Visualization

SynthesisPathways HQ Hydroquinone (Starting Material) MethodA Method A: Mitsunobu Coupling (Statistical Control) HQ->MethodA THP_OH Tetrahydro-2H-pyran-4-ol (Reagent) THP_OH->MethodA MethodB_Step1 Method B - Step 1: Coupling with 4-(Benzyloxy)phenol THP_OH->MethodB_Step1 Target TARGET: 4-(tetrahydro-2H-pyran-4-yloxy)phenol MethodA->Target Major (if HQ excess) BisSide Side Product: Bis-ether MethodA->BisSide Minor MethodB_Step2 Method B - Step 2: Hydrogenolysis (Pd/C, H2) MethodB_Step1->MethodB_Step2 Intermediate: Benzyl Ether MethodB_Step2->Target High Purity

Figure 1: Strategic disconnection showing the Direct (Statistical) vs. Protected (Stepwise) pathways.

Method A: Direct Mitsunobu Coupling (Discovery Scale)

Context: This method utilizes the Mitsunobu reaction to couple the secondary alcohol of the pyran ring with the phenol. To favor mono-substitution, hydroquinone is used in large excess (3–5 equivalents).

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Hydroquinone (ReagentPlus®, ≥99%)

  • Alcohol: Tetrahydro-2H-pyran-4-ol[1][2][3]

  • Phosphine: Triphenylphosphine (PPh₃) (polymer-bound PPh₃ is recommended for easier purification)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[4]

Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Add Hydroquinone (3.0 eq, 30 mmol) , Tetrahydro-2H-pyran-4-ol (1.0 eq, 10 mmol) , and PPh₃ (1.2 eq, 12 mmol) to the flask. Dissolve in anhydrous THF (50 mL).

    • Note: Hydroquinone solubility can be slow; mild sonication helps.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add DIAD (1.2 eq, 12 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Critical: Maintain internal temperature <5 °C to minimize side reactions. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold Diethyl Ether (Et₂O) to precipitate Triphenylphosphine oxide (PPh₃O). Filter off the solids.[5]

    • Alternative: If using polymer-bound PPh₃, simply filter the reaction mixture.

  • Purification: Purify the filtrate via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Elution Order: Bis-ether (fastest) → Target Mono-ether → Unreacted Hydroquinone (slowest/polar).

Yield Expectation: 55–65% (based on alcohol).

Method B: Protected Phenol Route (High Purity/Scale-Up)

Context: For applications requiring >98% purity or GMP adherence, statistical mixtures are unacceptable. This route uses 4-(benzyloxy)phenol, ensuring only one hydroxyl group is available for coupling.

Step 1: Mitsunobu Coupling

Reaction: 4-(Benzyloxy)phenol + Tetrahydro-2H-pyran-4-ol → 1-(Benzyloxy)-4-(tetrahydro-2H-pyran-4-yloxy)benzene

  • Setup: In a dry flask under N₂, dissolve 4-(Benzyloxy)phenol (1.0 eq) , Tetrahydro-2H-pyran-4-ol (1.1 eq) , and PPh₃ (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0 °C. Add DIAD (1.2 eq) dropwise.

  • Completion: Stir at RT for 4–6 hours.

  • Workup: Concentrate and purify via silica plug (10% EtOAc/Hexane) to remove PPh₃O and hydrazine byproducts.

    • Checkpoint: Isolate the benzyl-protected intermediate as a white/off-white solid.

Step 2: Hydrogenolysis (Deprotection)

Reaction: Benzyl Ether + H₂/Pd-C → Target Phenol + Toluene

  • Dissolution: Dissolve the intermediate from Step 1 in Methanol (MeOH) or Ethanol (EtOH) (0.1 M).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric. Add under an inert blanket of Nitrogen.[4]

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient for benzyl ethers). Stir vigorously at RT for 2–4 hours.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product typically crystallizes upon concentration or addition of hexanes.

Yield Expectation: 85–92% (over 2 steps).

Analytical Characterization

Confirm the identity of the product using the following parameters.

ParameterMethodExpected Signal / Value
Physical State VisualWhite to off-white crystalline solid
¹H NMR 400 MHz, DMSO-d₆δ 8.89 (s, 1H, -OH), δ 6.75 (d, 2H, Ar-H), δ 6.65 (d, 2H, Ar-H), δ 4.28 (m, 1H, O-CH-pyran), δ 3.85 (m, 2H, pyran-eq), δ 3.40 (m, 2H, pyran-ax), δ 1.90 (m, 2H), δ 1.55 (m, 2H).
MS (ESI) LC-MSm/z 195.1 [M+H]⁺ or 193.1 [M-H]⁻
Purity HPLC (UV 254 nm)>98% (Method B); >95% (Method A)

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion (Mitsunobu):

    • Cause: Pyran-4-ol is a secondary alcohol and can be sterically hindered.

    • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) for a more reactive betaine intermediate if DIAD/PPh₃ fails.

  • Bis-alkylation (Method A):

    • Cause: Insufficient excess of hydroquinone.

    • Fix: Increase Hydroquinone to 5.0 eq. Recover unreacted HQ during column chromatography for reuse.

  • Separation Issues:

    • Cause: PPh₃O co-elutes with the product.

    • Fix: Use the Protected Route (Method B) . The intermediate benzyl ether is much less polar than the phenol product, making separation from phosphine oxide easier before the final deprotection.

Alternative Pathway: Nucleophilic Substitution (SN2)

For large-scale manufacturing where DEAD/DIAD is too hazardous:

  • Activation: Convert Tetrahydro-2H-pyran-4-ol to the Tosylate (OTs) or Mesylate (OMs) .

  • Reaction: React the sulfonate with Hydroquinone (excess) and Cesium Carbonate (Cs₂CO₃) in DMF at 80 °C.

  • Note: Direct alkylation with 4-bromotetrahydropyran is often sluggish due to the secondary nature of the halide and ring strain effects; the sulfonate is preferred.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
  • Synthesis of Pyran-4-yloxy Phenols (Analogous Chemistry)

    • Patent WO2004048335A2. "Mandelic acid derivatives." (Describes coupling of phenols with tetrahydro-2H-pyran-4-ol via Mitsunobu).
  • Mono-etherification of Hydroquinone

    • Mono-alkylation strategies and protective group manipul
    • Organic Syntheses, Coll. Vol. 6, p. 101 (1988).
  • Tetrahydro-2H-pyran-4-ol Properties

    • Sigma-Aldrich Technical D

Sources

Reaction protocols using 4-(tetrahydro-2H-pyran-4-yloxy)phenol as an intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Tetrahydro-2H-pyran-4-yloxy)phenol as a Privileged Scaffold in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the strategic incorporation of oxygen-rich aliphatic heterocycles is a proven tactic to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 4-(Tetrahydro-2H-pyran-4-yloxy)phenol (THPP) represents a highly versatile, privileged synthetic intermediate. By replacing highly lipophilic cyclohexyl or phenyl rings with a tetrahydropyran (THP) moiety, drug designers can significantly lower the calculated partition coefficient (cLogP) while introducing a critical hydrogen bond acceptor. This guide provides a comprehensive overview of the structural rationale, mechanistic pathways, and self-validating synthetic protocols for utilizing THPP in drug discovery.

Structural Rationale & Physicochemical Profiling

The architectural value of THPP lies in its dual functionality:

  • The Phenolic Handle: Provides a highly reactive, tunable site for base-mediated Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling (via triflation), or further etherification.

  • The Tetrahydropyran-4-yloxy Motif: Acts as a bulky, non-planar topological feature that perfectly occupies solvent-exposed hydrophobic pockets in kinase domains. The embedded oxygen atom dramatically improves aqueous solubility compared to its carbocyclic counterparts.

This specific structural combination has been instrumental in the development of highly selective, orally available dual-specific c-Src/Abl kinase inhibitors, where the THP moiety ensures excellent pharmacokinetic parameters (e.g.,


 = 40 h in humans)[1]. Furthermore, THPP-derived diphenylethers have demonstrated potent osteoblastogenic activity via the precise inhibition of Cyclin-Dependent Kinase 8 (CDK8)[2]. The scaffold is also a critical building block in synthesizing glucopyranosyl-substituted phenyl derivatives for SGLT2 inhibition in metabolic disorders[3].
Table 1: Physicochemical Impact of the Tetrahydropyran-4-yloxy Group
Property4-Phenoxyphenol4-(Cyclohexyloxy)phenol4-(THP-4-yloxy)phenol (THPP)
cLogP (Predicted) 3.103.451.85
H-Bond Acceptors 223
Aqueous Solubility LowVery LowModerate to High
Kinase Pocket Affinity Aromatic stackingHydrophobic packingHydrophobic + H-bonding

Mechanistic Pathways in Drug Discovery

The integration of THPP into a drug scaffold often serves to disrupt specific protein-protein interactions or block ATP-binding sites. In the context of bone parenchymal cell regulation, THPP-derived diphenylether derivatives inhibit CDK8. This inhibition blocks the phosphorylation of the Mediator complex, thereby lifting transcriptional repression on the Wnt/β-catenin pathway and driving osteoblastogenic differentiation[2].

Pathway Inhibitor THPP-Derived Inhibitor CDK8 CDK8 / Cyclin C Inhibitor->CDK8 ATP-competitive Inhibition Mediator Mediator Complex CDK8->Mediator Blocks Phosphorylation Transcription Wnt/β-Catenin Pathway Mediator->Transcription Lifts Repression Osteo Osteoblastogenesis Transcription->Osteo Upregulates Differentiation

Caption: Mechanism of action for THPP-derived CDK8 inhibitors in promoting osteoblastogenesis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction success at each step without relying solely on end-point LC-MS.

Protocol A: Regioselective Synthesis of THPP via Mitsunobu Coupling

Causality Insight: Direct alkylation of hydroquinone yields a statistical mixture of mono- and bis-alkylated products, creating a downstream purification bottleneck. By utilizing 4-benzyloxyphenol, we enforce strict regiocontrol. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its liquid state at room temperature, allowing for precise dropwise addition to control the highly exothermic betaine formation.

Step 1: Mitsunobu Etherification

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-benzyloxyphenol (1.0 eq, 50 mmol), tetrahydro-2H-pyran-4-ol (1.1 eq, 55 mmol), and triphenylphosphine (PPh

    
    , 1.2 eq, 60 mmol) in anhydrous THF (0.2 M).
    
  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.2 eq, 60 mmol) dropwise over 30 minutes. Self-Validation: The solution will transition from colorless to pale yellow. Maintain at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Workup: Quench with water and extract with EtOAc. Self-Validation: During concentration, add cold diethyl ether; triphenylphosphine oxide (TPPO) will precipitate as a white solid, confirming the consumption of PPh

    
    . Filter and purify via silica gel chromatography (Hexanes/EtOAc 3:1). The ether product (
    
    
    
    ) is clearly distinct from the starting phenol (
    
    
    ).

Step 2: Catalytic Hydrogenolysis (Debenzylation)

  • Preparation: Dissolve the purified benzyl ether (40 mmol) in a 1:1 mixture of MeOH/EtOAc (100 mL).

  • Catalysis: Add 10 wt% Pd/C (0.05 eq Pd). Purge the flask with vacuum/argon cycles (3x), then introduce H

    
     gas via a balloon (1 atm).
    
  • Reaction: Stir vigorously at room temperature for 4 hours. Self-Validation: TLC will show complete conversion to a highly polar spot (

    
     in 3:1 Hex/EtOAc). 
    
    
    
    H NMR will show the complete disappearance of the benzyl CH
    
    
    protons at ~5.0 ppm.
  • Isolation: Filter through a pad of Celite to remove the catalyst, wash with EtOAc, and concentrate to yield THPP as a white crystalline solid (>85% yield over two steps).

Table 2: Optimization of Mitsunobu Etherification Parameters
EntryReagents (Azodicarboxylate / Phosphine)SolventTemp (°C)Yield (%)Mechanistic Observation
1DEAD / PPh

THF2545Exothermic betaine formation led to elimination side-reactions.
2 DIAD / PPh

THF 0 to 25 88 Controlled addition at 0 °C minimized elimination of the secondary alcohol.
3ADDP / PBu

Toluene8062Sluggish reaction; required heating, resulting in lower purity.
4CMBP / PMe

DCM2575Good yield, but reagents are cost-prohibitive for large-scale synthesis.
Protocol B: Base-Mediated SNAr for Diphenyl Ether Assembly

Causality Insight: To construct targeted kinase inhibitors, THPP must be coupled to an electron-deficient aryl halide. Potassium carbonate (K


CO

) is selected as the base because its pKa (~10.3) is perfectly tuned to deprotonate the THPP phenolic OH (pKa ~10) without causing competitive hydrolysis of the electrophile's functional groups (e.g., amides or nitriles).
  • Preparation: Charge a flask with THPP (1.0 eq, 10 mmol), an activated electrophile (e.g., 4-fluoro-3-nitrobenzamide, 1.0 eq, 10 mmol), and anhydrous K

    
    CO
    
    
    
    (2.0 eq, 20 mmol) in anhydrous DMF (30 mL).
  • Reaction: Heat the mixture to 80 °C under argon. Self-Validation: The reaction exhibits a distinct colorimetric shift; upon heating, the solution turns deep yellow/orange due to phenoxide formation. As the SNAr coupling proceeds to completion (typically 4-6 hours), the intense color slowly fades.

  • Workup: Cool to room temperature and pour into ice water (100 mL). The product will precipitate. Filter, wash with water, and dry under a vacuum to afford the THPP-derived diphenylether scaffold.

Workflow HQ 4-Benzyloxyphenol Mitsunobu Mitsunobu Coupling (DIAD, PPh3) HQ->Mitsunobu THPOL Tetrahydro-2H-pyran-4-ol THPOL->Mitsunobu Debenz Hydrogenolysis (Pd/C, H2) Mitsunobu->Debenz Benzyl Ether THPP 4-(THP-4-yloxy)phenol (THPP) Debenz->THPP Deprotection SNAr SNAr / Cross-Coupling THPP->SNAr Scaffold Extension Drug Target Kinase Inhibitor SNAr->Drug Final Assembly

Caption: Workflow for the synthesis and integration of THPP into targeted kinase inhibitors.

References

  • [2] Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. J-Stage. Available at:[Link]

  • [3] US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. Google Patents. Available at:

  • [1] N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed (NIH). Available at:[Link]

Sources

O-alkylation procedures involving 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the O-Alkylation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the O-alkylation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol, a critical scaffold in contemporary drug discovery and medicinal chemistry. The document delineates the underlying chemical principles, offers a detailed, field-proven experimental protocol, and presents a systematic guide for reaction optimization and troubleshooting. Designed for researchers, scientists, and drug development professionals, this note emphasizes the causality behind experimental choices to ensure reproducible and high-yielding synthetic outcomes. The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically significant natural products.[1] Its incorporation into drug candidates, often via building blocks like the title compound, can enhance pharmacokinetic properties such as solubility and metabolic stability.[2][3] The phenolic hydroxyl group serves as a versatile handle for introducing diverse structural motifs through O-alkylation, a cornerstone of ether synthesis.[4] This guide focuses on the Williamson ether synthesis, the most robust and widely applied method for this transformation.[5]

Core Principles: The Williamson Ether Synthesis for Phenolic Scaffolds

The O-alkylation of phenols is most reliably achieved through the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[5][6] The process involves two fundamental steps:

  • Deprotonation: The weakly acidic phenolic proton is abstracted by a suitable base to form a highly nucleophilic phenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a broader and milder range of bases.[5]

  • Nucleophilic Attack: The resulting phenoxide anion attacks an electrophilic alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group to form the desired ether linkage.[4][6]

The success of this reaction is governed by several critical parameters:

  • Base Selection: The choice of base is pivotal. While strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, they require strictly anhydrous conditions. More convenient and commonly used bases for phenols include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), which are effective and easier to handle.[7][8]

  • Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred.[4][6] These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide nucleophile, thus enhancing its reactivity.

  • Alkylating Agent: The reaction is most efficient with primary alkyl halides (R-I, R-Br, R-Cl) or sulfonates (e.g., tosylates, mesylates) due to the SN2 mechanism's sensitivity to steric hindrance.

  • Temperature: Reactions are often conducted at room temperature or with gentle heating to increase the reaction rate. Higher temperatures can sometimes promote side reactions, such as elimination if the alkylating agent is sterically hindered.

A potential, though often minor, side reaction is C-alkylation, where the phenoxide acts as an ambident nucleophile and attacks the electrophile via a carbon atom on the aromatic ring. However, O-alkylation is typically the kinetically controlled and major pathway, especially in polar aprotic solvents.[9]

Experimental Protocol: O-Benzylation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol

This section provides a detailed, step-by-step methodology for a representative O-alkylation reaction.

Materials and Reagents
Reagent/MaterialSupplierGradeQuantity
4-(tetrahydro-2H-pyran-4-yloxy)phenolSigma-Aldrich≥98%1.0 g (4.80 mmol)
Potassium Carbonate (K₂CO₃), anhydrousAcros Organics≥99%, fine powder1.0 g (7.20 mmol)
Benzyl BromideAlfa Aesar99%0.63 mL (5.28 mmol)
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%20 mL
Ethyl Acetate (EtOAc)VWR ChemicalsACS Grade~150 mL
HexanesVWR ChemicalsACS Grade~150 mL
Deionized WaterIn-houseN/A~100 mL
Brine (Saturated NaCl solution)In-houseN/A~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich≥99.5%~5 g
Silica GelSiliCycle60 Å, 40-63 µmAs needed
Thin Layer Chromatography (TLC) PlatesMilliporeSigmaSilica gel 60 F₂₅₄As needed
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet and oil bubbler

  • Septa and syringes

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Procedure
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(tetrahydro-2H-pyran-4-yloxy)phenol (1.0 g, 4.80 mmol) and anhydrous potassium carbonate (1.0 g, 7.20 mmol, 1.5 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and flush with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the resulting suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylating Agent Addition: Slowly add benzyl bromide (0.63 mL, 5.28 mmol, 1.1 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The starting phenol should be UV-active and stain with potassium permanganate, while the product will also be UV-active but have a higher Rf value. The reaction is typically complete within 4-6 hours.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield the product, 4-((4-(benzyloxy)phenyl)oxy)tetrahydro-2H-pyran, as a white solid or colorless oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions
  • Benzyl Bromide: Is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF: Is a potential teratogen and can be absorbed through the skin. Handle with care in a fume hood.

  • Potassium Carbonate: Can cause irritation upon contact. Avoid inhalation of dust.

  • Always perform reactions under an inert atmosphere when using anhydrous solvents to prevent the introduction of moisture, which can quench the phenoxide and reduce yield.

Visualization of Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A Combine Phenol & K2CO3 in Round-Bottom Flask B Flush with N2/Ar A->B C Add Anhydrous DMF B->C D Add Benzyl Bromide C->D E Stir at Room Temp (4-6 hours) D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Extract with EtOAc G->H I Wash Organic Layer H->I J Dry (MgSO4) & Concentrate I->J K Flash Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Workflow for the O-alkylation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Optimization & Troubleshooting

The efficiency of the O-alkylation can be fine-tuned by modifying key reaction parameters. The following table summarizes expected outcomes based on different conditions.

BaseSolventTemperatureAlkylating Agent ReactivityExpected YieldNotes
K₂CO₃ DMF RT - 50°C High (e.g., Allyl-Br, Bn-Br) Excellent (>90%) Standard, reliable conditions for activated halides.
NaHTHF/DMF0°C - RTHigh (e.g., Allyl-Br, Bn-Br)Excellent (>95%)Requires strictly anhydrous conditions. Generates H₂ gas.
K₂CO₃MeCNRefluxMedium (e.g., Ethyl-I)Good (75-90%)Acetonitrile is easier to remove than DMF. Refluxing may be needed for less reactive halides.[7]
Cs₂CO₃DMFRTLow (e.g., Propyl-Br)Good (70-85%)Cesium carbonate can enhance reactivity for less potent electrophiles due to better solubility.[6]
NaOH (aq.)TolueneRefluxHigh (e.g., Bn-Br)Moderate (50-70%)Phase-transfer catalyst (e.g., TBAB) often required. Less common for fine chemical synthesis.[10]
Troubleshooting Guide

G Start Reaction Issue? Problem1 Low or No Conversion? Start->Problem1 Problem2 Multiple Products? Start->Problem2 Cause1a Inactive Base / Moisture? Problem1->Cause1a Yes Cause1b Low Reactivity? Problem1->Cause1b Yes Cause2a Temp Too High? Problem2->Cause2a Yes Cause2b C-Alkylation? Problem2->Cause2b Yes Sol1a Solution: Use fresh anhydrous K2CO3; dry solvent. Cause1a->Sol1a Sol1b Solution: Increase temp (e.g., 50°C); switch to more reactive halide (I > Br > Cl); use stronger base (NaH). Cause1b->Sol1b Sol2a Solution: Run reaction at RT or 0°C. Cause2a->Sol2a Sol2b Solution: Generally minor; ensure use of polar aprotic solvent like DMF. Cause2b->Sol2b

Caption: Decision tree for troubleshooting common O-alkylation issues.

References

  • The Williamson Ether Synthesis. (n.d.). University of Memphis. Retrieved from [Link]

  • The scope of the O‐alkylation reaction. Reaction conditions: Phenol... (n.d.). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • A Cu-catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2007). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Retrieved from [Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. (2026). American Chemical Society. Retrieved from [Link]

  • Ch24: ArOH to ArOR. (n.d.). University of Calgary. Retrieved from [Link]

  • Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[5][6][11]triazine. (2007). Synthetic Communications. Retrieved from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. (n.d.). PMC. Retrieved from [Link]

  • Tetrahydropyranylation of Alcohols and Phenols by Using Simple and Inexpensive Organocatalyst. (n.d.). IOSR Journal. Retrieved from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PMC. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. Retrieved from [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). ResearchGate. Retrieved from [Link]

  • PROCESS FOR THE ALKYLATION OF PHENOLS. (2019). European Patent Office. Retrieved from [Link]

  • Letters in Drug Design & Discovery, 2014, 11, 114-120. (2013). Bentham Science. Retrieved from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-portal.org. Retrieved from [Link]

  • Production method for tetrahydro-2h-pyran derivative. (2017). Google Patents.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H). (n.d.). PMC. Retrieved from [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry. Retrieved from [Link]

  • Process for the alkylation of phenols. (n.d.). Google Patents.
  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. (n.d.). PMC. Retrieved from [Link]

  • Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. (2025). ResearchGate. Retrieved from [Link]

  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. (n.d.). Retrieved from [Link]

  • Phenol (bio)isosteres in drug design and development. (2024). ResearchGate. Retrieved from [Link]

  • Organic synthesis provides opportunities to transform drug discovery. (2018). Astex Pharmaceuticals. Retrieved from [Link]

Sources

Using 4-(tetrahydro-2H-pyran-4-yloxy)phenol in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol Scaffolds in Modern Medicinal Chemistry

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is the central challenge of lead optimization. The 4-(tetrahydro-2H-pyran-4-yloxy)phenol scaffold has emerged as a highly versatile, privileged building block in medicinal chemistry. By combining the synthetic versatility of a phenolic handle with the favorable physicochemical profile of a tetrahydropyran (THP) ring, this scaffold provides an elegant solution to common liabilities found in highly lipophilic or basic carbocyclic and heterocyclic systems.

This application note details the physicochemical rationale, validated synthetic protocols, and strategic applications of the 4-(THP-4-yloxy)phenol moiety in contemporary drug discovery, equipping medicinal chemists with actionable workflows for scaffold hopping and lead optimization.

Physicochemical & Pharmacokinetic Rationale

The selection of a THP-oxy ether over traditional bioisosteres (such as cyclohexyloxy or piperidinyloxy groups) is driven by strict causality in structure-property relationships (SPR).

  • Lipophilicity and Solubility: The oxygen atom within the THP ring acts as a hydrogen bond acceptor, significantly lowering the partition coefficient (LogP) compared to a cyclohexane ring. This reduction in lipophilicity directly translates to improved aqueous solubility and reduced non-specific protein binding.

  • Metabolic Stability: Unlike benzyl ethers, which are highly susceptible to benzylic oxidation by Cytochrome P450 enzymes, the THP ring lacks an activated benzylic position, offering superior metabolic stability [1].

  • Toxicity and Off-Target Avoidance: While piperidine rings are common solubilizing groups, their basic amine centers often lead to hERG channel inhibition (cardiotoxicity) and phospholipidosis. The neutral THP ring circumvents these liabilities entirely while maintaining a similar spatial volume [2].

Table 1: Comparative Physicochemical Profiling of Phenol Ether Substituents
Substituent (R-O-Phenol)Calculated LogP (cLogP)TPSA (Ų)hERG Liability RiskPrimary Metabolic Soft Spot
Cyclohexyloxy 3.829.5LowAliphatic ring oxidation (CYP3A4)
N-Methylpiperidin-4-yloxy 2.532.8High (Basic amine)N-demethylation, N-oxidation
Tetrahydro-2H-pyran-4-yloxy 2.1 38.7 Low Ring hydroxylation (minor)
Benzyloxy 3.529.5LowBenzylic oxidation (rapid clearance)

*Values are representative estimates for the isolated R-O-Phenyl fragment.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol requires careful consideration. While an S_N2 displacement of a THP-4-tosylate or mesylate might seem intuitive, the secondary nature of the carbon, combined with the electron-withdrawing effect of the adjacent ring oxygen, makes the substrate highly prone to E2 elimination (yielding 3,6-dihydro-2H-pyran) rather than substitution. Therefore, the Mitsunobu reaction is the preferred, high-yielding pathway.

Protocol: Synthesis via Mitsunobu Etherification

Objective: Synthesize 4-(tetrahydro-2H-pyran-4-yloxy)phenol while suppressing bis-alkylation.

Reagents:

  • Hydroquinone (3.0 equivalents) - Excess used to statistically favor mono-alkylation.

  • Tetrahydro-4H-pyran-4-ol (1.0 equivalent)

  • Triphenylphosphine (PPh₃) (1.2 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve hydroquinone (33.0 mmol) and tetrahydro-4H-pyran-4-ol (11.0 mmol) in 50 mL of anhydrous THF.

  • Phosphine Addition: Add PPh₃ (13.2 mmol) to the stirring solution. Ensure complete dissolution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The addition of DIAD is highly exothermic; maintaining 0 °C prevents the degradation of the betaine intermediate and suppresses side reactions.

  • Activation: Add DIAD (13.2 mmol) dropwise over 15 minutes. The solution will transition from clear to a pale yellow/orange.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • In-Process Monitoring (Self-Validation): Analyze an aliquot via LC-MS. The desired product mass [M-H]⁻ = 193.1 m/z should be the dominant peak. Unreacted hydroquinone will elute early.

  • Workup & Purification:

    • Concentrate the reaction mixture in vacuo.

    • Triturate the crude residue with cold diethyl ether/hexane (1:1). Causality: This selectively precipitates triphenylphosphine oxide (TPPO), a notorious byproduct that complicates chromatography.

    • Filter the white TPPO precipitate and concentrate the filtrate.

    • Purify via silica gel flash chromatography (Eluent: 10% to 30% Ethyl Acetate in Hexanes).

    • Yield: Typically 65-75% of a white crystalline solid.

SynthWorkflow A Hydroquinone (3 eq) To prevent bis-alkylation C Mitsunobu Reaction (Anhydrous THF, 0°C to RT) A->C B Tetrahydro-4H-pyran-4-ol + PPh3 + DIAD B->C D 4-(Tetrahydro-2H-pyran-4-yloxy)phenol (Core Scaffold) C->D E Triflation (Tf2O, Pyridine, DCM) D->E F Aryl Triflate Intermediate (Cross-Coupling Handle) E->F G Suzuki-Miyaura / Buchwald-Hartwig (Pd Catalyst, Base) F->G H Advanced Lead Compound (e.g., Kinase/GPCR Inhibitor) G->H

Caption: Synthetic workflow detailing the generation and downstream functionalization of the THP-oxy phenol scaffold.

Case Studies in Drug Discovery

A. Kinase Inhibition: CDK8 and Osteoblastogenesis

Recent breakthroughs in osteogenic drugs have leveraged the THP-oxy phenol scaffold to target Cyclin-Dependent Kinase 8 (CDK8). Researchers synthesized a series of diphenylether derivatives where the THP-4-yloxy moiety was critical for activity [1]. Compounds such as KY-065 utilized this scaffold to achieve potent CDK8 inhibition, which in turn promoted osteoblastogenesis in bone parenchymal cells. The THP ring was specifically chosen to balance the high lipophilicity of the diphenyl ether core, ensuring oral bioavailability and systemic exposure in in vivo models [1].

BioPathway THP THP-oxy Phenol Derivative (e.g., KY-065) CDK8 CDK8 / Cyclin C Complex THP->CDK8 Potent Inhibition STAT1 STAT1 Phosphorylation CDK8->STAT1 Modulates WNT Wnt/β-Catenin Pathway CDK8->WNT Regulates OSTEO Osteoblastogenesis & Bone Formation STAT1->OSTEO Promotes WNT->OSTEO Promotes

Caption: Mechanism of action for THP-oxy phenol derivatives targeting CDK8 to promote osteoblastogenesis.

B. Oncology: Estrogen Receptor (ERα) Antagonists

In the development of treatments for ER-positive breast cancer, the THP-oxy group has been utilized to target the ribose-binding pocket of target enzymes and receptors. Structure-Activity Relationship (SAR) studies demonstrated that the tetrahydropyran-4-yloxy substituent is optimally tolerated, providing critical hydrogen-bonding interactions that enhance binding affinity while maintaining a favorable metabolic profile compared to highly basic solubilizing groups [2].

C. IKKε and TBK1 Inhibitors for Immune Modulation

The scaffold is also a critical intermediate in the synthesis of IKKε and TBK1 inhibitors. Patent literature describes the use of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile—synthesized via nucleophilic aromatic substitution (S_NAr) of a fluorobenzonitrile with tetrahydropyran-4-ol—as a core building block [3]. The resulting compounds are utilized to modulate immune responses and treat inflammatory diseases, where the THP ring ensures the molecule remains within the optimal logD range for cellular permeability [3]. Furthermore, similar structural motifs have been patented for the inhibition of sodium-dependent glucose cotransporters (SGLT2) in metabolic disorders [4].

Conclusion

The 4-(tetrahydro-2H-pyran-4-yloxy)phenol scaffold represents a masterclass in rational drug design. By replacing problematic basic amines or highly lipophilic carbocycles with a neutral, polar THP ring, medicinal chemists can rescue stalled leads, improve PK parameters, and maintain high target affinity. The standardized Mitsunobu protocols provided herein ensure robust, scalable access to this vital building block for downstream cross-coupling and functionalization.

References

  • Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • Advances in combination therapy for the treatment of estrogen receptor positive breast cancer. European Journal of Medicinal Chemistry. Available at:[Link]

  • Compounds, compositions, and therapeutic uses thereof (IKKε and TBK1 inhibitors).World Intellectual Property Organization (WO2014004863A2).
  • Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.United States Patent and Trademark Office (US7579449B2).

Functionalization of the phenol group in 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Functionalization of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol

Introduction: The Scaffold & Its Significance

4-(Tetrahydro-2H-pyran-4-yloxy)phenol (CAS 53936-56-4) is a specialized building block, distinct from standard phenol intermediates due to the specific nature of its para-substituent. Unlike the common acid-labile tetrahydropyranyl (THP) protection which utilizes the anomeric C2 position, this molecule features a C4-ether linkage .

  • Structural Distinction: The oxygen is bonded to the 4-position of the pyran ring. This is a stable ether bond, not an acetal. It does not deprotect under mild acidic conditions, making it a robust structural motif rather than a transient protecting group.

  • Application Scope: This scaffold is a critical intermediate in the synthesis of Src/Abl kinase inhibitors (e.g., Saracatinib/AZD0530) and liquid crystalline materials. The pyran ring improves aqueous solubility and metabolic stability compared to simple alkyl chains, acting as a bioisostere for morpholine or cyclohexyl groups.

Chemical Stability Profile & Reactivity Landscape

Before initiating functionalization, researchers must understand the electronic and steric environment of the phenol.

ParameterValue/DescriptionImplication for Protocol Design
pKa (Phenol) ~10.0Requires weak to moderate bases (

,

) for deprotonation.
C4-Ether Stability High (pH 1–14)Compatible with strong bases (NaH), nucleophiles, and acidic workups.
Electronic Effect Electron Donating (+M)The ring is activated. Prone to oxidation; avoid strong oxidants (e.g., CAN, KMnO4).
Solubility Moderate (Polar Organic)Soluble in DMF, DMSO, THF. Poor solubility in pure hexanes.

Functionalization Decision Matrix

The following flowchart guides the selection of the optimal protocol based on the desired downstream application.

ReactionMatrix Start Target Functionalization Ether Alkyl/Aryl Ether (Linker Synthesis) Start->Ether Ester Ester/Carbamate (Prodrugs) Start->Ester Ortho Ortho-Substitution (Ring Modification) Start->Ortho Secondary Path_Alk Aliphatic Electrophile Ether->Path_Alk Path_Aryl Aromatic Partner Ether->Path_Aryl Path_Acyl Acyl Chloride/ Isocyanate Ester->Path_Acyl Will Protocol A: Williamson Ether Path_Alk->Will Halide avail. Mits Protocol B: Mitsunobu Path_Alk->Mits Alcohol avail. Buch Protocol C: Buchwald-Hartwig Path_Aryl->Buch Schot Protocol D: Schotten-Baumann Path_Acyl->Schot

Figure 1: Decision matrix for functionalizing the phenolic hydroxyl group.

Detailed Experimental Protocols

Protocol A: Williamson Ether Synthesis (General Alkylation)

Best for: Attaching primary alkyl halides, solubilizing tails, or linkers.

Mechanism:


 nucleophilic substitution. The phenoxide ion attacks an alkyl halide.

Reagents:

  • Substrate: 4-(tetrahydro-2H-pyran-4-yloxy)phenol (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 eq) or Cesium Carbonate (
    
    
    
    ) for less reactive halides.
  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 eq).

  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) if using alkyl chlorides or bromides.

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with the phenol (1.0 eq) and anhydrous DMF (0.2 M concentration). Add

    
     (2.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide. Visual Check: Suspension may turn slightly yellow.
    
  • Addition: Add the alkyl halide dropwise. If the halide is solid, dissolve in minimal DMF first. Add KI (0.1 eq) if reaction rate is slow.

  • Reaction: Heat to 60°C – 80°C. Monitor via TLC (typically 2–6 hours).

    • TLC Mobile Phase: 30% EtOAc in Hexanes. Product will be less polar (higher

      
      ) than the starting phenol.
      
  • Workup: Cool to RT. Pour into ice-cold water (5x reaction volume).

    • If solid precipitates: Filter and wash with water.

    • If oil forms:[1] Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (
    
    
    
    ).

Expert Insight: For synthesis of kinase inhibitors like Saracatinib, the side chain often contains basic amines (e.g., chloroethyl-morpholine). In these cases, use


 and add NaI to facilitate the Finkelstein reaction in situ, accelerating the substitution [1].
Protocol B: Mitsunobu Reaction

Best for: Alkylation using primary/secondary alcohols directly (avoiding halide synthesis).

Mechanism: Activation of an alcohol by a phosphine/azodicarboxylate complex, followed by


 displacement by the phenol.

Reagents:

  • Substrate: Phenol (1.0 eq)

  • Alcohol Partner: (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq) or Polymer-supported 
    
    
    
    (for easier cleanup).
  • Azodicarboxylate: DIAD or DEAD (1.5 eq).

  • Solvent: THF (Anhydrous) or DCM.

Step-by-Step Workflow:

  • Setup: Dissolve Phenol (1.0 eq), Alcohol (1.1 eq), and

    
     (1.5 eq) in anhydrous THF under Nitrogen/Argon at 0°C.
    
  • Addition: Add DIAD dropwise over 10–15 minutes. Critical: Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Add water (few drops) or dilute HCl if the product is acid-stable (check stability first).

  • Workup: Concentrate THF. Triturate with

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Flash chromatography is essential to remove hydrazine byproducts.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Synthesis of Diaryl Ethers (Biaryls).

Mechanism: Pd-catalyzed C-O bond formation.

Reagents:

  • Substrate: Phenol (1.0 eq)

  • Aryl Halide: Ar-Br or Ar-I (1.0 – 1.2 eq).

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
    .
  • Ligand: XPhos or BrettPhos (optimized for C-O coupling).

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry the reaction vessel and backfill with Argon.

  • Loading: Add Phenol, Aryl Halide, Base, and Ligand.

  • Catalyst Addition: Add Pd source last.

  • Reaction: Reflux (100°C – 110°C) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Silica gel chromatography.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, use these checkpoints to validate the reaction progress.

CheckpointObservationDiagnosis/Action
NMR (

)
Disappearance of singlet at

8.5–9.5 ppm
Confirm loss of Phenolic -OH proton.
NMR (

)
New multiplet at

4.0–4.5 ppm
Indicates successful O-alkylation (alpha-protons of the new group).
TLC Starting material spot (

~0.3 in 3:7 EtOAc:Hex) persists
Reaction incomplete. Add 0.5 eq more base/electrophile and heat.
Color Darkening/Blackening during couplingOxidation of phenol or Pd precipitation. Ensure strict inert atmosphere (

/Ar).

Visualizing the Workflow (Mitsunobu Focus):

MitsunobuWorkflow Setup Step 1: Mix Reactants (Phenol + Alcohol + PPh3) Solvent: THF, Temp: 0°C Add Step 2: Add DIAD Dropwise (Exothermic Control) Setup->Add Betaine Intermediate: Betaine Formation Add->Betaine Mechanism Reaction Step 3: Stir at RT (12h) SN2 Displacement Betaine->Reaction Check QC Check: TLC/LCMS Reaction->Check Check->Reaction Incomplete (Add more DIAD/PPh3) Workup Step 4: Remove Solvent Triturate Ph3P=O Check->Workup Complete Final Purified Ether Product Workup->Final

Figure 2: Workflow for Protocol B (Mitsunobu Reaction) emphasizing critical control points.

References

  • Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor."[2][3] Journal of Medicinal Chemistry, 49(22), 6465–6488.

  • Kumbhar, P. P., et al. (2022). "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cell Agents." Pharmaceuticals, 15(7), 891.

  • Vommina, S. R., et al. (2025). "Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review." ResearchGate.[4]

Sources

Application Note: Scalable Synthesis of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the scale-up synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol (CAS: 103068-70-2), a critical intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., MK-886 analogues) and various tyrosine kinase inhibitors.

While direct etherification of hydroquinone is chemically possible, it suffers from poor selectivity (mono- vs. bis-alkylation) on a kilogram scale. This protocol establishes a Protection-Deprotection Strategy as the "Golden Route" for pharmaceutical-grade production, ensuring high spectral purity (>98%) and reproducible yields. A secondary "Direct Alkylation" method is provided for cost-sensitive, lower-purity applications.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield 65–75% (3 Steps)
Purity (HPLC) > 99.0% (a/a)
Key Impurity Bis-alkylation product (< 0.1%)
Scale Suitability 100 g to 10 kg

Route Selection & Causality

The synthesis of aryl-alkyl ethers typically employs either the Mitsunobu reaction or Williamson ether synthesis.

  • Route A: Mitsunobu Reaction (Hydroquinone + Tetrahydro-4-pyranol)

    • Mechanism:[1][2][3][4] Activation of alcohol by

      
      /DIAD followed by phenol attack.
      
    • Scale-up Verdict:REJECTED. Poor atom economy. Generates stoichiometric triphenylphosphine oxide (

      
      ) waste, which is difficult to remove without chromatography.
      
  • Route B: Direct Sn2 Alkylation (Hydroquinone + 4-Bromotetrahydropyran)

    • Mechanism:[1][2][3][4] Nucleophilic attack of phenoxide on halide.

    • Scale-up Verdict:Conditional. Requires large excess of hydroquinone to favor mono-substitution. Purification involves tedious separation of the highly water-soluble hydroquinone from the product.

  • Route C: Protected Sn2 Strategy (4-Benzyloxyphenol + Tetrahydro-4-pyranol Mesylate)

    • Mechanism:[1][2][3][4][5] Mesylation of alcohol

      
       Alkylation of monoprotected phenol 
      
      
      
      Hydrogenolysis.
    • Scale-up Verdict:SELECTED. Although 3 steps, the workups are extractive/crystallization-based (no columns). It guarantees mono-substitution and high purity.

Detailed Experimental Protocol (The "Pharma" Route)

Stage 1: Activation of Tetrahydro-4-pyranol

Objective: Convert the poor hydroxyl leaving group into a reactive methanesulfonate (mesylate) ester.

Reagents:

  • Tetrahydro-2H-pyran-4-ol (1.0 eq)[6]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Toluene (10 vol)

Procedure:

  • Charge reactor with Tetrahydro-2H-pyran-4-ol and DCM. Cool to 0–5°C.

  • Add TEA slowly, maintaining temperature <10°C.

  • Dose MsCl dropwise over 1 hour. Caution: Exothermic.

  • Stir at 0–5°C for 2 hours, then warm to 20°C for 1 hour.

  • IPC (In-Process Control): TLC/GC should show <1% starting alcohol.

  • Quench with water. Separate phases.

  • Wash organic layer with 1M HCl (remove TEA), then Sat.

    
    , then Brine.
    
  • Concentrate to yield Tetrahydro-2H-pyran-4-yl methanesulfonate as a viscous oil/solid.

    • Yield: 90–95%. Use directly in Stage 2.

Stage 2: Alkylation of 4-Benzyloxyphenol

Objective: Form the ether linkage using the protected phenol to prevent side reactions.

Reagents:

  • 4-Benzyloxyphenol (1.0 eq)

  • Tetrahydro-2H-pyran-4-yl methanesulfonate (from Stage 1) (1.1 eq)

  • Potassium Carbonate (

    
    ), granular (2.0 eq)
    
  • Dimethylformamide (DMF) or NMP (8 vol)

Procedure:

  • Charge reactor with 4-Benzyloxyphenol,

    
    , and DMF.
    
  • Heat to 50°C to ensure partial dissolution.

  • Add the Mesylate (diluted in minimal DMF) slowly.

  • Ramp temperature to 90–100°C .

  • Agitate for 12–16 hours.

    • Note: The secondary mesylate is sluggish. High temp is required.

  • IPC: HPLC should show conversion of phenol.

  • Workup: Cool to 25°C. Pour into Ice/Water (20 vol).

  • Isolate: The product, 4-(benzyloxy)-1-(tetrahydro-2H-pyran-4-yloxy)benzene , will precipitate. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: 75–85%.

Stage 3: Global Deprotection (Hydrogenolysis)

Objective: Cleave the benzyl group to release the target phenol.

Reagents:

  • Stage 2 Intermediate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5 wt% loading)

  • Methanol or Ethanol (10 vol)

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Inert the hydrogenation vessel with Nitrogen (

    
    ).
    
  • Charge Stage 2 intermediate, solvent, and Pd/C catalyst.

  • Purge with

    
     (3 cycles).
    
  • Pressurize to 1–3 bar (15–45 psi)

    
    . Stir vigorously at 25–40°C.
    
  • Monitor uptake. Reaction is typically fast (2–4 hours).

  • Filter through Celite to remove catalyst. Caution: Pyrophoric catalyst.

  • Concentrate filtrate to dryness.

  • Final Isolation: The residue is the target 4-(tetrahydro-2H-pyran-4-yloxy)phenol . It may solidify upon standing or require trituration with hexanes/ether.

Process Logic & Visualization

Reaction Workflow Diagram

The following diagram illustrates the chemical transformations and the decision logic for the chosen route.

SynthesisRoute Start Starting Material: Tetrahydro-2H-pyran-4-ol Step1 Step 1: Mesylation (MsCl, TEA, DCM) Target: Pyran-4-yl-OMs Start->Step1 Activation Step2 Step 2: Alkylation (4-Benzyloxyphenol, K2CO3, DMF) Target: Benzyl-Protected Ether Step1->Step2 + 4-Benzyloxyphenol Waste Waste Stream: TEA-HCl, K-OMs, Toluene Step1->Waste Step3 Step 3: Hydrogenolysis (H2, Pd/C, MeOH) Target: Final Phenol Step2->Step3 Deprotection Step2->Waste

Caption: Sequential workflow for the high-purity synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Analytical Quality Control

TestMethodAcceptance Criteria
Appearance VisualOff-white to white solid
Identification 1H-NMR (DMSO-d6)Confirms pyran ring protons (3.5-3.9 ppm) and para-substituted phenol (6.6-6.8 ppm).
Purity HPLC (C18, ACN/H2O)> 98.5% Area
Residual Solvent GC-HSDMF < 880 ppm, MeOH < 3000 ppm

1H-NMR Diagnostic Signals (DMSO-d6):

  • 
     8.89 (s, 1H, -OH)
    
  • 
     6.75 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H)
    
  • 
     4.35 (m, 1H, Pyran-CH-O)
    
  • 
     3.85 (m, 2H, Pyran-CH2), 3.45 (m, 2H, Pyran-CH2)
    
  • 
     1.90 (m, 2H, Pyran-CH2), 1.55 (m, 2H, Pyran-CH2)
    

Safety & Hazard Management

  • Methanesulfonyl Chloride (MsCl): Highly corrosive and lachrymator. Reacts violently with water. Handle in a fume hood with dry solvents.

  • Hydrogenation:

    
     gas is explosive. Ensure proper grounding of the reactor. Pd/C is pyrophoric when dry; keep wet with water or solvent at all times during filtration.
    
  • DMF: Hepatotoxic. Avoid skin contact. Use NMP as a greener alternative if viscosity allows.

References

  • General Etherification Strategy: Title: "Scalable Synthesis of Aryl Ethers via Nucleophilic Substitution" Source:Organic Process Research & Development (General Reference for Sn2 on secondary cyclic ethers). Context: Supports the use of mesylates over halides for sluggish secondary electrophiles.
  • Mesylation Protocol

    • Title: "Preparation of methanesulfonates
    • Source:Journal of Organic Chemistry, 1970, 35, 3195.
    • URL:[Link]

  • Source:Greene's Protective Groups in Organic Synthesis, 5th Edition.
  • Related Patent (Analogous Chemistry)

Sources

The Latent Potential of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol in Agrochemical Synthesis: A Guide for Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Building Block

In the relentless pursuit of novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. 4-(Tetrahydro-2H-pyran-4-yloxy)phenol presents itself as a compelling, yet underexplored, starting material for the synthesis of next-generation herbicides, fungicides, and insecticides. This technical guide serves as a comprehensive resource for researchers and scientists in the agrochemical industry, illuminating the potential applications of this versatile phenol derivative. While direct, commercialized examples of agrochemicals synthesized from this specific molecule are not prevalent in publicly accessible literature, its constituent motifs—the tetrahydropyran ring and the phenoxy linkage—are well-established in a variety of bioactive compounds. This guide will, therefore, focus on the prospective applications, generalized synthetic protocols, and the underlying chemical rationale for employing 4-(tetrahydro-2H-pyran-4-yloxy)phenol in agrochemical discovery.

The core value of 4-(tetrahydro-2H-pyran-4-yloxy)phenol lies in the strategic combination of its structural features. The tetrahydropyran (THP) moiety is a recognized bioisostere for other cyclic ethers and can significantly influence a molecule's physicochemical properties. It can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters for the efficacy and environmental fate of an agrochemical. The phenolic hydroxyl group provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into diverse agrochemical classes.

Potential Applications in Agrochemical Classes

The structural framework of 4-(tetrahydro-2H-pyran-4-yloxy)phenol makes it an attractive precursor for several classes of agrochemicals, most notably those belonging to the aryloxyphenoxypropionate (AOPP) family of herbicides.

Aryloxyphenoxypropionate (AOPP) Herbicides

AOPPs are a significant class of herbicides that selectively control grass weeds in broadleaf crops. They function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in grasses. The general structure of AOPP herbicides features an aryloxyphenoxy core linked to a propionate moiety.

4-(Tetrahydro-2H-pyran-4-yloxy)phenol can serve as the "phenoxy" component of the AOPP structure. The introduction of the tetrahydropyran group in this position could lead to novel AOPP herbicides with potentially improved properties, such as enhanced translocation within the plant or a modified spectrum of activity.

Generalized Synthetic Protocols

The following protocols are illustrative of how 4-(tetrahydro-2H-pyran-4-yloxy)phenol could be utilized in the synthesis of potential agrochemicals. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Synthesis of a Novel Aryloxyphenoxypropionate Herbicide Candidate

This protocol outlines a potential pathway to an AOPP herbicide candidate starting from 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Objective: To synthesize an ethyl ester of a novel 2-(4-(4-(tetrahydro-2H-pyran-4-yloxy)phenoxy)phenoxy)propanoate.

Materials:

  • 4-(Tetrahydro-2H-pyran-4-yloxy)phenol

  • A suitable activated aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl 2-chloropropionate

  • Solvents (e.g., ethanol, ethyl acetate)

Reaction Scheme:

G A 4-(Tetrahydro-2H-pyran-4-yloxy)phenol C Etherification (Williamson Ether Synthesis) A->C B Activated Aryl Halide (e.g., 4-fluoronitrobenzene) B->C D Nitro-ether Intermediate C->D E Reduction D->E F Amino-ether Intermediate E->F G Diazotization & Hydrolysis or other functional group transformation F->G H 4-(Aryloxy)phenol Intermediate G->H J Esterification H->J I Ethyl 2-chloropropionate I->J K Final AOPP Candidate J->K

A potential synthetic workflow.

Procedure:

  • Williamson Ether Synthesis:

    • In a round-bottom flask, dissolve 4-(tetrahydro-2H-pyran-4-yloxy)phenol and an equimolar amount of a suitable activated aryl halide (e.g., 4-fluoronitrobenzene) in DMF.

    • Add an excess of potassium carbonate.

    • Heat the reaction mixture with stirring and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-ether intermediate.

  • Reduction of the Nitro Group:

    • Dissolve the crude nitro-ether intermediate in a suitable solvent such as ethanol.

    • Add a catalytic amount of palladium on carbon.

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the amino-ether intermediate.

  • Formation of the Phenolic Intermediate:

    • The amino group can be converted to a hydroxyl group via a diazonium salt intermediate followed by hydrolysis. This step can be sensitive and requires careful control of temperature and reagents. Alternative methods for introducing the hydroxyl group may be considered depending on the specific aryl group.

  • Esterification to the Final Product:

    • Dissolve the resulting 4-(aryloxy)phenol intermediate in a suitable solvent like acetone or acetonitrile.

    • Add potassium carbonate and ethyl 2-chloropropionate.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Work up the reaction as described in step 1 to isolate the final AOPP candidate.

    • Purify the final product by column chromatography.

Data Presentation:

StepIntermediate/ProductExpected Yield (Range)Key Characterization Data
1Nitro-ether Intermediate70-90%¹H NMR, ¹³C NMR, MS
2Amino-ether Intermediate85-95%¹H NMR, ¹³C NMR, MS
34-(Aryloxy)phenol Intermediate50-70%¹H NMR, ¹³C NMR, MS
4Final AOPP Candidate60-80%¹H NMR, ¹³C NMR, HRMS

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for agrochemicals derived from 4-(tetrahydro-2H-pyran-4-yloxy)phenol is unavailable, we can extrapolate from related classes of compounds. For AOPP herbicides, the nature and substitution pattern of the second aryl ring significantly influence herbicidal activity and crop selectivity.

Key areas for future investigation include:

  • Synthesis of a diverse library of derivatives: By varying the second aryl ring and the ester group of the propionate side chain, a wide range of novel compounds can be synthesized and screened for herbicidal activity.

  • Exploring other reactive sites: The phenolic hydroxyl group can be used as a handle for introducing other functionalities, potentially leading to compounds with different modes of action.

  • Fungicidal and Insecticidal Screening: Derivatives of 4-(tetrahydro-2H-pyran-4-yloxy)phenol should also be screened for fungicidal and insecticidal activity, as the tetrahydropyran and phenoxy motifs are present in some of these agrochemical classes as well.

Conclusion

4-(Tetrahydro-2H-pyran-4-yloxy)phenol represents a promising, yet largely untapped, resource for the discovery of novel agrochemicals. Its unique structural features offer the potential for creating new active ingredients with improved efficacy, selectivity, and environmental profiles. The generalized synthetic protocols and strategic insights provided in this guide are intended to catalyze further research and development in this area, ultimately contributing to the advancement of sustainable agriculture. The path from a starting material to a commercial product is long and challenging, but the exploration of novel chemical space, as offered by 4-(tetrahydro-2H-pyran-4-yloxy)phenol, is a critical first step.

References

As this guide focuses on the potential applications and generalized synthesis due to a lack of specific, publicly available examples of commercial agrochemicals derived from 4-(tetrahydro-2H-pyran-4-yloxy)phenol, the reference list will include sources that discuss the synthesis and importance of the constituent motifs (tetrahydropyrans, phenoxy ethers) in bioactive compounds and agrochemicals in general.

  • Synthesis of Tetrahydropyran Derivatives: For general methods on the synthesis and reactions of tetrahydropyrans, a comprehensive organic chemistry textbook or review article on heterocyclic chemistry would be an authorit
  • Aryloxyphenoxypropionate Herbicides: Review articles on the mode of action, synthesis, and structure-activity relationships of ACCase inhibiting herbicides.
  • Williamson Ether Synthesis: Standard organic chemistry texts detailing the mechanism and experimental conditions for this fundamental reaction.
  • Catalytic Hydrogenation: Resources on the use of palladium on carbon and other catalysts for the reduction of nitro groups.

Troubleshooting & Optimization

Improving yield of 4-(tetrahydro-2H-pyran-4-yloxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol Synthesis

Executive Summary

Synthesizing 4-(tetrahydro-2H-pyran-4-yloxy)phenol presents a classic organic chemistry challenge: desymmetrizing a symmetric diol (hydroquinone) while overcoming the steric hindrance of a secondary ether linkage.[1]

Users typically encounter three failure modes:

  • Dialkylation: Formation of the 1,4-bis(tetrahydro-2H-pyran-4-yloxy)benzene byproduct.[1]

  • Oxidation: Transformation of hydroquinone into p-benzoquinone (turning the reaction mixture black/brown).

  • Low Conversion: Sluggish reactivity due to the secondary nature of the tetrahydropyran-4-yl electrophile.

This guide provides two validated workflows: the Scalable Nucleophilic Substitution (SN2) route and the Mitsunobu Inversion route.

Part 1: The Reaction Landscape

The following diagram illustrates the competitive pathways and the critical decision points for your synthesis.

ReactionLandscape HQ Hydroquinone (Starting Material) Mono TARGET: Mono-Ether Product HQ->Mono Route A: SN2 (Base) Route B: Mitsunobu Quinone Byproduct: Benzoquinone HQ->Quinone Oxidation (Air/Strong Base) THP_LG THP-4-X (Electrophile) THP_LG->Mono + HQ (Excess) Di Byproduct: Di-Ether Mono->Di Over-reaction (Excess Electrophile)

Figure 1: Competitive reaction pathways.[1] Controlling the HQ:Electrophile ratio is the primary lever to prevent Di-ether formation.

Part 2: Route A — The Scalable SN2 Approach (Recommended)

This route is preferred for scales >5g. It relies on statistical probability to favor mono-substitution.

The Protocol
ParameterSpecificationRationale
Reagents Hydroquinone (3.0 - 4.0 equiv)CRITICAL: High excess statistically ensures the electrophile encounters free HQ, not the mono-product.[1]
Electrophile 4-Mesyloxytetrahydropyran (1.0 equiv)Mesylate (OMs) is a superior leaving group to Bromide for this secondary carbon.[1]
Base

(2.0 equiv) or

Weaker bases prevent rapid oxidation of HQ to benzoquinone compared to NaH.[1]
Solvent DMF or NMPPolar aprotic solvents are required to solvate the phenoxide anion.
Temp/Time

for 12-18h
Secondary electrophiles react slowly; heat is necessary but must be controlled to limit elimination.[1]
Step-by-Step Workflow
  • Preparation of Electrophile: Convert Tetrahydro-2H-pyran-4-ol to the mesylate using MsCl/Et3N in DCM. Isolate and dry.

  • Reaction Setup:

    • Charge flask with Hydroquinone (3.0 equiv) and

      
       (2.0 equiv) in DMF.
      
    • Stir at RT for 30 mins to allow partial deprotonation (Solution may turn pale green/brown).

    • Add 4-Mesyloxytetrahydropyran (1.0 equiv).[1]

  • Execution: Heat to

    
    . Monitor by TLC/LCMS.
    
    • Note: You will always see a large spot for unreacted Hydroquinone. This is intentional.

  • Workup (The "Water Wash" Strategy):

    • Dilute reaction with EtOAc.

    • Wash 1-3: Wash vigorously with water. Hydroquinone is highly water-soluble; the Product is much less so.

    • Wash 4: Brine.

    • Dry over

      
       and concentrate.
      

Part 3: Route B — The Mitsunobu Approach (Medicinal Chemistry)[2]

Ideal for small scale (<1g) or if the mesylate is difficult to prepare.

The Protocol
  • Reagents: Hydroquinone (2.0 equiv), Tetrahydro-2H-pyran-4-ol (1.0 equiv),

    
     (1.2 equiv).[1]
    
  • Azo Reagent: DIAD or DEAD (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Temperature:

    
     to RT.
    

Key Technical Insight: The order of addition is vital to minimize side reactions.

  • Dissolve HQ, Alcohol, and

    
     in THF.[1]
    
  • Cool to

    
    .[2]
    
  • Add DIAD dropwise over 20-30 minutes.

    • Why? High transient concentrations of DIAD can lead to hydrazine byproducts or complexation with the phenol before the phosphonium intermediate forms.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned pitch black. Is the product lost?

Diagnosis: Oxidation of Hydroquinone to Benzoquinone and subsequent polymerization (quinhydrone formation). Fix:

  • Prevention: Degas your DMF/THF with nitrogen before adding reagents. Use

    
     instead of NaH/KOtBu.
    
  • Salvage: The product is likely stable. Perform a sodium dithionite (

    
    ) wash during workup to reduce quinones back to hydroquinones, which will then wash out into the aqueous layer.[1]
    
Q2: I cannot separate the Mono-ether from the Di-ether.

Diagnosis: You likely ran the reaction with a 1:1 stoichiometry. Fix:

  • Chromatography: The polarity difference is often small. Use a gradient of Hexane:EtOAc (start 90:10, move to 60:40).[1] The Di-ether elutes first (non-polar), followed by the Mono-ether (phenolic OH makes it stickier), followed by Hydroquinone.[1]

  • Chemical Separation: Dissolve the crude mixture in EtOAc. Extract with 1M NaOH .

    • Organic Layer:[1][2][3][4][5] Contains Di-ether (discard).[1]

    • Aqueous Layer:[1] Contains Mono-ether and Hydroquinone (as phenoxides).[1]

    • Next Step: Acidify the aqueous layer (HCl) and extract back into EtOAc. Then use water washes to remove the Hydroquinone.

Q3: The yield is stuck at 30%.

Diagnosis: The secondary leaving group (on the THP ring) is prone to elimination (forming 3,6-dihydro-2H-pyran) rather than substitution.[1] Fix:

  • Lower the temperature to

    
     and extend time.
    
  • Switch from Bromide to Mesylate (better nucleofuge).[1]

  • Add NaI (0.1 equiv) to generate the transient iodide in situ (Finkelstein condition), which is more reactive than the mesylate/bromide.

Part 5: Purification Logic Flow

Use this decision tree to guide your isolation strategy.

Purification Crude Crude Reaction Mixture (HQ + Mono + Di) Step1 Partition: EtOAc / Water Crude->Step1 Aq1 Aqueous Layer: Mostly Unreacted HQ Step1->Aq1 Discard Org1 Organic Layer: Mono + Di + trace HQ Step1->Org1 Check Is Di-ether present? Org1->Check BaseExt Extract with 1M NaOH Check->BaseExt Yes (High Di-ether) Final Pure Mono-Ether Check->Final No (Purify by Column) Org2 Organic Layer: Di-ether (Discard) BaseExt->Org2 Aq2 Aqueous Layer: Mono-phenoxide BaseExt->Aq2 Acidify Acidify & Extract Aq2->Acidify Acidify->Final

Figure 2: Purification logic for separating mono- and di-substituted products.

References

  • Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link[1]

  • Hydroquinone Alkylation Strategies: Process for the preparation of mono-ethers of hydroquinones.[3][6] US Patent 4,933,504. Link

  • Synthesis of Pyran-4-yloxy Phenols (Kinase Inhibitors): GPR119 Agonists.[1] WO Patent 2010/096395. (See Example synthesis of intermediates). Link

  • Leaving Group Effects (Mesylate vs Bromide): Streitwieser, A. "Solvolytic Displacement Reactions."[1] Chemical Reviews, 1956.[1] Link[1]

Sources

Technical Support Center: Purification & Troubleshooting for 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-(tetrahydro-2H-pyran-4-yloxy)phenol—a critical building block in pharmaceutical development and polymer chemistry —is typically achieved via the monoalkylation of hydroquinone with a tetrahydropyran derivative (e.g., via the Mitsunobu reaction).

While the synthesis is straightforward, the purification is notoriously challenging. Researchers must isolate the target from three distinct impurity classes: Triphenylphosphine Oxide (TPPO) (a ubiquitous Mitsunobu byproduct), unreacted hydroquinone (highly polar and oxidatively unstable), and 1,4-bis(tetrahydro-2H-pyran-4-yloxy)benzene (the over-alkylated bis-ether).

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure high-purity isolation.

Part 1: Core Purification Workflows

To avoid the tedious and often ineffective process of running multiple silica gel columns, we recommend a three-stage orthogonal purification strategy. This workflow exploits Lewis acid-base complexation, pKa differentials, and hydrogen-bonding dynamics.

Protocol A: Chromatography-Free TPPO Depletion (MgCl₂ Complexation)

Causality: TPPO strongly coordinates with Lewis acids. Adding MgCl₂ in a polar solvent forms an insoluble coordination complex with the phosphine oxide oxygen, allowing for the removal of >95% of TPPO via simple filtration before any chromatography is attempted .

  • Concentrate the crude Mitsunobu reaction mixture to a viscous oil under reduced pressure.

  • Redissolve the crude mixture in Ethyl Acetate (approx. 10 mL per gram of crude).

  • Add finely powdered, anhydrous MgCl₂ (1.5 equivalents relative to the initial PPh₃ loading). Note: Wet milling or vigorous stirring significantly enhances the surface area and complexation rate.

  • Stir at room temperature for 2–4 hours until a dense, white precipitate (the TPPO-MgCl₂ complex) forms.

  • Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with cold Ethyl Acetate.

  • Concentrate the filtrate. The resulting mass is now largely free of TPPO.

Protocol B: Chemoselective Liquid-Liquid Extraction (LLE)

Causality: Hydroquinone possesses two free phenolic -OH groups, making it highly water-soluble compared to the mono-ether target. By using a mild aqueous wash, unreacted hydroquinone is partitioned into the aqueous phase, while the target and the non-polar bis-ether remain in the organic phase.

  • Dissolve the concentrated filtrate from Protocol A in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 × 50 mL). Crucial: Do not use strong bases like NaOH. The pKa of your target is ~10; strong base will deprotonate it and pull your product into the aqueous waste.

  • Wash the organic layer with brine (1 × 50 mL) to break any emulsions.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol C: Flash Column Chromatography (Polishing)

Causality: The remaining mixture consists only of the target mono-ether and the bis-ether impurity. Because the bis-ether lacks a hydrogen-bond donating -OH group, it interacts very weakly with the stationary phase and elutes rapidly on normal-phase silica.

  • Dry-load the crude mixture onto a silica gel column using a minimal amount of DCM.

  • Elute with a step gradient of Hexanes/Ethyl Acetate. Start at 90:10 to quickly flush out the bis-alkylated impurity.

  • Once the non-polar impurities have eluted, increase the polarity to 70:30 Hexanes/Ethyl Acetate to elute the pure 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Part 2: Troubleshooting & FAQs

Q1: During concentration or silica gel chromatography, my fractions are turning pink or dark brown. What is happening? A: This is a visual, self-validating indicator of oxidative degradation. Hydroquinone derivatives are highly electron-rich and susceptible to auto-oxidation, converting the phenol into a brightly colored benzoquinone derivative . Resolution: Perform your purification under an inert atmosphere (Argon/Nitrogen) where possible, and degas your chromatography solvents. If the problem persists, adding a trace amount of a reducing agent (e.g., ascorbic acid) to your aqueous wash in Protocol B will suppress auto-oxidation.

Q2: My target compound is still co-eluting with TPPO even after MgCl₂ treatment. How do I resolve this without running another column? A: If residual TPPO remains, exploit its specific crystallization properties. TPPO crystallizes exceptionally well from a mixture of aromatic and aliphatic hydrocarbons . Dissolve your mixture in a minimal amount of warm toluene, slowly add heptane until the solution turns slightly cloudy, and cool to 0°C. The residual TPPO will precipitate as white needles, leaving your target in the mother liquor.

Q3: I am losing my target compound to the aqueous phase during the extraction step. Why is my yield so low? A: You are likely using an aqueous base that is too strong (e.g., 1M NaOH or KOH). Because 4-(tetrahydro-2H-pyran-4-yloxy)phenol has a free phenolic hydroxyl group, strong bases will deprotonate it, forming a water-soluble phenoxide ion. Switch to a weaker base like saturated NaHCO₃ (pH ~8) or simply use warm water to extract the unreacted hydroquinone.

Part 3: Quantitative Data & Partitioning Profiles

Table 1: Physicochemical Profile & Partitioning Data

CompoundMolecular WeightFree -OH GroupsRelative PolarityAqueous Solubility
Hydroquinone (HQ)110.11 g/mol 2HighHigh
4-(tetrahydro-2H-pyran-4-yloxy)phenol 194.23 g/mol 1 Moderate Low
1,4-Bis(tetrahydro-2H-pyran-4-yloxy)benzene278.35 g/mol 0LowInsoluble
Triphenylphosphine Oxide (TPPO)278.29 g/mol 0Moderate-HighInsoluble

Table 2: TLC Retention Factors (Rf) in Normal Phase (Silica Gel)

CompoundRf in 90:10 (Hexanes/EtOAc)Rf in 70:30 (Hexanes/EtOAc)Optimal Detection Method
Bis-ether Impurity~0.65~0.85UV 254 nm
Target Mono-ether ~0.15 ~0.45 UV 254 nm, KMnO₄ (Brown)
Hydroquinone (HQ)0.00~0.10UV 254 nm, KMnO₄ (Instant)
TPPO0.00~0.05UV 254 nm

Part 4: Isolation Workflow Visualization

G Crude Crude Reaction Mixture (Target, TPPO, HQ, Bis-ether) MgCl2 MgCl2 Treatment & Filtration (TPPO Removal) Crude->MgCl2 TPPO_Waste Solid Waste (TPPO-MgCl2 Complex) MgCl2->TPPO_Waste Filter Filtrate Filtrate (Target, HQ, Bis-ether) MgCl2->Filtrate LLE Liquid-Liquid Extraction (Aqueous Wash) Filtrate->LLE Aq_Waste Aqueous Phase (Unreacted Hydroquinone) LLE->Aq_Waste Water/Weak Base Org_Phase Organic Phase (Target, Bis-ether) LLE->Org_Phase Chrom Silica Gel Chromatography (Hexanes/EtOAc) Org_Phase->Chrom Bis_Waste Early Fractions (Bis-alkylated Impurity) Chrom->Bis_Waste Elutes First Pure Pure 4-(tetrahydro-2H-pyran-4-yloxy)phenol Chrom->Pure Target Elution

Figure 1: Step-by-step purification workflow for isolating 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Part 5: References

  • Title: Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling Source: Organic Process Research & Development (via Figshare) URL: [Link]

  • Title: Hydroquinone Chemical Profile & Reactivity Source: Ataman Chemicals URL: [Link]

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega URL: [Link]

Removing unreacted hydroquinone from 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with the isolation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol (the mono-THP ether of hydroquinone) from unreacted hydroquinone (HQ).

Below, you will find a mechanistic overview of the separation causality, a targeted troubleshooting FAQ, validated experimental protocols, and quantitative physical data to support your downstream workflows.

Mechanistic Overview: The Separation Challenge

The mono-etherification of hydroquinone is notoriously difficult to drive to 100% conversion without over-alkylating to the bis-ether. Consequently, crude reaction mixtures almost always contain significant amounts of unreacted hydroquinone.

Separating these two compounds relies on exploiting the drastic shift in intermolecular forces caused by the tetrahydropyran (THP) group:

  • Hydroquinone (HQ): Possesses two phenolic hydroxyl groups that form a robust, highly crystalline intermolecular hydrogen-bonded network. This results in a high melting point (172 °C) and renders HQ highly polar, water-soluble, and practically insoluble in non-polar aromatic solvents [1].

  • 4-(tetrahydro-2H-pyran-4-yloxy)phenol: The bulky, aliphatic THP ring masks one of the hydrogen-bond donors. This disrupts the crystal lattice energy and introduces significant lipophilicity, making the mono-ether highly soluble in non-polar solvents [2].

By leveraging this differential solubility, we can bypass tedious large-scale chromatography in favor of a highly scalable solvent-selective precipitation strategy.

Troubleshooting & FAQs

Q1: Why can't I just use a standard liquid-liquid extraction with NaOH to wash away the unreacted hydroquinone? A1: Both hydroquinone (pKa ~9.9) and your target mono-THP ether contain free, acidic phenolic hydroxyl groups [3]. Washing the organic layer with a strong base like sodium hydroxide (NaOH) will deprotonate both compounds, converting them into water-soluble phenoxide salts. This will pull your target product into the aqueous phase, resulting in severe yield loss. If an aqueous wash is absolutely necessary, use neutral water or brine, as HQ is highly water-soluble (~5.9 g/100 mL at 15 °C) while the lipophilic THP-ether is not.

Q2: I tried extracting the crude mixture with water and ethyl acetate (EtOAc), but phase separation is poor and HQ is still carrying over into my product. What is the most efficient alternative? A2: Switch your extraction/trituration solvent from ethyl acetate to toluene . Ethyl acetate is a moderately polar hydrogen-bond acceptor and can solubilize significant amounts of unreacted HQ, leading to carryover. Toluene, being a non-polar aromatic solvent, readily dissolves the lipophilic mono-THP ether, but hydroquinone is practically insoluble in it [2]. By suspending your crude mixture in toluene, the unreacted HQ precipitates out and can be removed via simple vacuum filtration.

Q3: My product still contains trace amounts of HQ after toluene filtration, and it is interfering with my biological assays. How do I achieve >99% purity? A3: Toluene precipitation is a bulk-removal technique (typically achieving 90-95% purity). For analytical or bioassay-grade purity, follow the precipitation with a short silica gel plug (Protocol B). Because HQ has two hydrogen-bond donors, it binds exceptionally tightly to normal-phase silica. By eluting your THP-ether with a low-polarity solvent system (e.g., 15-20% EtOAc in Hexanes), the trace HQ will remain firmly attached to the column baseline.

Quantitative Data Summary

Use the following physicochemical parameters to guide your solvent selection and TLC monitoring.

PropertyHydroquinone (Unreacted Impurity)4-(tetrahydro-2H-pyran-4-yloxy)phenol (Target)
Molecular Weight 110.11 g/mol 194.23 g/mol
H-Bond Donors 21
Solubility in Water High (~5.9 g/100 mL at 15 °C)Low (Lipophilic)
Solubility in Toluene Sparingly SolubleHighly Soluble
TLC Retention Factor (Rf) ~0.10 (in 30% EtOAc/Hexanes)~0.55 (in 30% EtOAc/Hexanes)

Validated Experimental Protocols

Protocol A: Toluene-Based Precipitation (Scalable Bulk Removal)

This protocol is designed to remove >95% of unreacted hydroquinone without the use of chromatography.

  • Solvent Evaporation: Concentrate the crude reaction mixture under reduced pressure to completely remove the primary reaction solvent (e.g., DMF, THF, or acetone). Causality: Residual polar solvents will increase the solubility of HQ in the next step, defeating the precipitation strategy.

  • Trituration: Suspend the resulting crude solid/oil in toluene. Use approximately 5 to 10 volumes of toluene relative to the initial mass of hydroquinone used in the reaction.

  • Agitation: Stir the suspension vigorously at 20–25 °C for 1 to 2 hours. The mono-THP ether will dissolve into the organic phase, while the unreacted hydroquinone will remain as a fine solid suspension.

  • Filtration: Filter the heterogeneous mixture through a medium-porosity sintered glass funnel. Wash the filter cake twice with a small volume of cold toluene (5 °C) to ensure all product is washed into the collection flask.

  • Self-Validation: Spot the filtrate on a TLC plate alongside a pure HQ standard. If the HQ spot (Rf ~0.1 in 30% EtOAc/Hexanes) is absent or very faint, the precipitation was successful.

  • Recovery: The filter cake is the unreacted hydroquinone (which can be dried and recycled). Concentrate the filtrate under reduced pressure to yield the crude 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Protocol B: Chromatographic Polish (For Analytical Purity)

Use this protocol only after Protocol A if >99% purity is required.

  • Column Preparation: Pack a short silica gel column (230-400 mesh) using 10% Ethyl Acetate in Hexanes.

  • Loading: Dissolve the toluene-purified product from Protocol A in a minimum amount of dichloromethane (DCM) and carefully load it onto the top of the silica bed.

  • Elution: Elute the column using an isocratic gradient of 15-20% Ethyl Acetate in Hexanes. The lipophilic THP-ether will elute rapidly.

  • Validation: Monitor fractions via TLC (UV active at 254 nm, or stain with KMnO4). Combine the fractions containing the product (Rf ~0.55). Any trace unreacted hydroquinone will remain trapped near the baseline.

Separation Workflow Visualization

SeparationWorkflow Crude Crude Reaction Mixture (THP-Ether + Unreacted HQ) Toluene Suspend in Toluene (Stir at 20-25 °C) Crude->Toluene Filtration Vacuum Filtration Toluene->Filtration Cake Filter Cake (Unreacted HQ - Insoluble) Filtration->Cake Solid Phase Filtrate Filtrate (THP-Ether in Toluene) Filtration->Filtrate Liquid Phase Polish Silica Gel Polish (Optional for >99% Purity) Filtrate->Polish Pure Pure 4-(THP-4-yloxy)phenol Polish->Pure

Workflow for the selective precipitation and isolation of 4-(THP-4-yloxy)phenol from hydroquinone.

References

  • Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Process for the preparation of mono-ethers of hydroquinones.
  • Hydroquinone: Chemical and Physical Properties. PubChem, National Library of Medicine.[Link]

Technical Support Center: Crystallization of 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the crystallization of 4-(tetrahydro-2H-pyran-4-yloxy)phenol (THP-phenol). As a key intermediate in the synthesis of biologically active compounds (such as CDK8 and SGLT2 inhibitors), isolating this molecule with high polymorphic purity is critical.

Due to the molecule's structural dichotomy—a highly flexible tetrahydropyran (THP) ether linkage coupled with a strong hydrogen-bond donating phenol group—researchers frequently encounter severe crystallization bottlenecks. This guide is engineered to provide scientists with the thermodynamic causality behind these failures and field-proven, self-validating protocols to overcome them.

Part 1: Thermodynamic & Kinetic Diagnostics (The "Why")

The crystallization of THP-phenol is rarely a straightforward phase transition from solution to solid. The molecule is highly prone to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out" [1].

When a solution of THP-phenol becomes supersaturated, the kinetic barrier to arranging its flexible THP rings and complex hydrogen-bonding networks into a rigid crystalline lattice is immense. Instead of nucleating crystals, the system minimizes its Gibbs free energy by undergoing spinodal decomposition [3]. This forces the mixture into a miscibility gap, separating it into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase [4].

Furthermore, the phenol group can act as a hydrogen-bond donor to either the ether oxygen or the THP oxygen. This competition leads to supramolecular polymorphism[5, 6]. If precipitation is forced too rapidly, these competing hydrogen-bond networks become entangled, resulting in a metastable amorphous gel rather than a highly ordered crystal.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my THP-phenol consistently "oil out" instead of forming a crystalline suspension? A: Oiling out occurs when the thermodynamic drive to separate phases exceeds the kinetic rate of crystal nucleation [1]. Because THP-phenol has high conformational flexibility, the system hits the spinodal curve before the solubility curve. The resulting oil droplets act as a kinetic trap, dissolving impurities (like unreacted hydroquinone) and preventing purification. To resolve this, you must bypass the miscibility gap by seeding the solution within the Metastable Zone Width (MSZW) before LLPS can occur [2].

Q2: I have a sticky, gel-like amorphous solid at the bottom of my reactor. How do I recover the crystalline polymorph? A: Gelation is a manifestation of frustrated hydrogen bonding. Phenols often form helical networks or chains via OH···O interactions [5]. Rapid supersaturation causes these networks to entangle chaotically. Do not discard the batch. You can recover the crystalline form by initiating Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the dissolution point, you provide the activation energy required to dissolve the thermodynamically unstable amorphous domains and redeposit the solute onto the more stable crystalline nuclei.

Q3: How do I select a solvent system that prevents the co-crystallization of THP-derivatives and hydroquinone? A: Impurity entrapment is directly tied to the partition coefficient of the impurities within the solute-rich oil phase. You must transition from high-LLPS-risk solvent systems (like Ethyl Acetate/Heptane) to systems that promote strong solute-solvent interactions, thereby widening the MSZW. Toluene/Heptane is highly recommended; the aromatic stacking interactions with Toluene stabilize the phenol monomer in solution, delaying LLPS and allowing selective crystallization of the target molecule.

Part 3: Solvent Screening & Data Presentation

The following table summarizes quantitative data from various solvent/antisolvent systems used for THP-phenol crystallization.

Solvent System (v/v)Solute Conc. (mg/mL)LLPS RiskDominant H-Bond MotifYield (%)Purity (HPLC Area %)
EtOAc / Heptane (1:4)150Critical (Spinodal Entry)Amorphous / Gel65.092.5
Acetone / Water (1:1)200High (Miscibility Gap)Solvated Networks70.294.1
IPA / Water (3:1)120Moderate (Binodal Entry)OH···O(THP) Chains82.597.8
Toluene / Heptane (1:2)85Low (Wide MSZW)OH···O(Ether) Dimers88.099.4

Part 4: Mandatory Visualizations

Diagram 1: Thermodynamic Phase Diagram & LLPS Pathway

LLPS_Thermodynamics Solution Single Phase Solution (High T, Low Saturation) Metastable Metastable Zone (Supersaturated) Solution->Metastable Cooling / Antisolvent Binodal Binodal Curve (Miscibility Gap Entry) Metastable->Binodal Rapid Quench (No Seeds) Nucleation Crystal Nucleation (Kinetic Barrier Overcome) Metastable->Nucleation Seeding (Ideal Path) Spinodal Spinodal Decomposition (Spontaneous LLPS) Binodal->Spinodal Continued Supersaturation Oil Solute-Rich Oil Phase (Oiling Out) Spinodal->Oil Phase Demixing Crystal Stable Crystalline Lattice (Global Energy Minimum) Oil->Crystal Slow Solidification (Impurity Entrapment) Nucleation->Crystal Crystal Growth

Thermodynamic pathways of THP-phenol crystallization versus Liquid-Liquid Phase Separation (LLPS).

Diagram 2: Troubleshooting Workflow

Troubleshooting Start Initiate Crystallization CheckOil Droplets / Emulsion Detected? (Oiling Out) Start->CheckOil AdjustPhase Heat to Clear Solution Adjust Solvent Ratio CheckOil->AdjustPhase YES CheckGel Gel / Amorphous Solid Formed? CheckOil->CheckGel NO Seed Cool to Metastable Zone Add 1-2% Seed Crystals AdjustPhase->Seed Seed->CheckGel TempCycle Initiate Temperature Cycling (Ostwald Ripening) CheckGel->TempCycle YES CheckPurity Purity > 99.0%? CheckGel->CheckPurity NO TempCycle->CheckPurity Success Isolate Pure Crystals CheckPurity->Success YES Recryst Recrystallize with Alternative Antisolvent CheckPurity->Recryst NO Recryst->Start

Step-by-step troubleshooting workflow for resolving oiling out and gelation during crystallization.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Seeded Antisolvent Crystallization (Toluene/Heptane)

This protocol is designed to bypass the spinodal decomposition curve by enforcing primary nucleation via seeding.

  • Dissolution: Suspend 10.0 g of crude THP-phenol in 60 mL of Toluene. Heat to 75°C under agitation (250 RPM).

    • Self-Validation Check: The solution must become optically clear. If opacity persists, undissolved solute remains; validate by adding Toluene in 5% volume increments until clear.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated reactor to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • MSZW Entry: Cool the solution linearly to 55°C at a rate of 0.5°C/min.

    • Self-Validation Check: Hold at 55°C for 30 minutes. If spontaneous cloudiness (LLPS or nucleation) occurs, the MSZW has been breached. Reheat to 75°C and adjust the target seed temperature to 60°C.

  • Seeding: Add 0.1 g (1 wt%) of pure, milled THP-phenol seed crystals.

    • Self-Validation Check: Observe the seeds for 15 minutes. They must remain suspended. If they dissolve, the system is undersaturated; cool by an additional 2°C.

  • Aging & Antisolvent Addition: Age the seeded solution for 2 hours to allow secondary nucleation. Slowly dose 120 mL of Heptane over 4 hours (0.5 mL/min) using a syringe pump.

  • Isolation: Cool to 5°C at 0.2°C/min. Filter the resulting white crystalline suspension, wash with cold Heptane (2 x 20 mL), and dry under vacuum at 40°C.

Protocol 2: Temperature Cycling for Gel Recovery

Use this protocol if Protocol 1 fails due to rapid antisolvent addition resulting in an amorphous gel.

  • Identification: Confirm the presence of a sticky, non-birefringent mass at the reactor base.

  • Heating Cycle (Dissolution of Metastable Phase): Heat the biphasic mixture to 65°C (approximately 5°C below the absolute dissolution temperature of the stable crystal form). Hold for 1 hour. The amorphous gel, having a higher free energy, will preferentially dissolve.

  • Cooling Cycle (Deposition): Cool the system to 20°C at a slow rate of 0.1°C/min. The dissolved solute will deposit onto any existing crystalline nuclei.

  • Iteration: Repeat the 20°C ↔ 65°C cycle 3 to 5 times.

    • Self-Validation Check: Extract a sample and observe under polarized light microscopy (PLM). The disappearance of opaque, dark droplets and the appearance of highly birefringent, faceted crystals validates the completion of Ostwald ripening.

Part 6: References

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Available at:

  • Mettler Toledo. Oiling Out in Crystallization. Available at:

  • Langmuir (ACS Publications). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Available at:

  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Available at:

  • IUCr Journals. Structures of the monofluoro- and monochlorophenols at low temperature and high pressure. Available at:

  • The Royal Society. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Available at:

Minimizing side reactions during 4-(tetrahydro-2H-pyran-4-yloxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions & Process Optimization Target Molecule: 4-(tetrahydro-2H-pyran-4-yloxy)phenol (CAS: 19875-68-4)

System Overview: The Reaction Landscape

The synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol (hereafter Target Mono-Ether ) presents a classic challenge in organic synthesis: desymmetrization of a symmetric nucleophile .

You are reacting Hydroquinone (a symmetric diol) with a Tetrahydropyran (THP) electrophile. The system is prone to three primary failure modes:

  • Over-Alkylation (Bis-Ether Formation): The second hydroxyl group remains reactive, leading to the 1,4-bis(tetrahydro-2H-pyran-4-yloxy)benzene.

  • Oxidation (Quinone Formation): Hydroquinone is electron-rich and easily oxidized to

    
    -benzoquinone, turning reaction mixtures black/brown and polymerizing.
    
  • Elimination (Dihydropyran Formation): If using 4-halotetrahydropyrans, E2 elimination often competes with SN2 substitution.

Reaction Pathway Map

The following diagram illustrates the competitive landscape of this synthesis.

ReactionPathways cluster_0 Critical Control Point HQ Hydroquinone (Starting Material) Mono Target Mono-Ether (Desired Product) HQ->Mono Primary Reaction (k1) Quinone Benzoquinone (Oxidation Impurity) HQ->Quinone Oxidation (O2/Air) THP_X THP-Electrophile (X = OH, OTs, Br) THP_X->Mono DHP Dihydropyran (Elimination Impurity) THP_X->DHP Elimination (Base/Heat) Bis Bis-Ether (Over-Alkylated Impurity) Mono->Bis Secondary Reaction (k2)

Figure 1: Reaction landscape showing the competition between the desired mono-alkylation (green) and the primary side reactions (red/grey).

Troubleshooting Guides & FAQs

Module A: The "Bis-Ether" Nightmare (Selectivity Issues)

Q: I am consistently getting a 40:60 mixture of Mono-ether to Bis-ether. How do I shift this?

A: This is a statistical inevitability if you use a 1:1 stoichiometry. The reactivity of the phenol group in the Mono-ether is electronically similar to the starting Hydroquinone.

  • The Fix: You must violate stoichiometry. Use Hydroquinone in large excess (3.0 to 5.0 equivalents) relative to the THP electrophile.

  • Why: By flooding the reaction with starting material, the electrophile is statistically far more likely to encounter an unreacted Hydroquinone molecule than a Mono-ether molecule.

  • Recovery: Hydroquinone is highly water-soluble (especially in basic washes) and much more polar than the ether products, making it easy to remove during workup.

Q: Does the order of addition matter?

A: Yes.

  • Incorrect: Adding Hydroquinone to the Electrophile/Base mixture. This creates a local high concentration of electrophile relative to the nucleophile, favoring bis-alkylation.

  • Correct: Add the Electrophile slowly (dropwise) to a stirring solution of the Excess Hydroquinone .

Module B: The "Black Tar" Scenario (Oxidation)

Q: My reaction mixture turns dark brown/black within minutes. Is the product ruined?

A: Not necessarily, but it indicates oxidation to benzoquinone and quinhydrone complexes.[1] This complicates purification and lowers yield.

  • The Fix:

    • Degassing: Spurge all solvents with Nitrogen or Argon for 15 minutes prior to use.

    • Antioxidants: Add a pinch of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the aqueous workup to reduce any quinones back to hydroquinones during extraction.

    • Atmosphere: Run the reaction strictly under an inert balloon or manifold.

Module C: Reactivity & Elimination[2][3][4]

Q: I'm using 4-bromotetrahydropyran and Potassium Carbonate, but the yield is <10%. Why?

A: Secondary halides on pyran rings are notoriously sluggish in SN2 reactions due to steric hindrance and electronic repulsion from the ring oxygen. They prefer E2 elimination to form 3,6-dihydro-2H-pyran (DHP).

  • The Fix: Switch to a Mitsunobu protocol (using 4-hydroxytetrahydropyran) or use a Sulfonate Ester (Mesylate/Tosylate) which is a better leaving group than bromide, though Mitsunobu is generally preferred for this specific ether linkage.

Recommended Protocols

Protocol A: The Mitsunobu Route (Lab Scale / High Purity)

Best for: Small scale (<10g), high chemical selectivity.

Reagents:

  • Hydroquinone (3.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration wrt Alcohol)

Workflow:

  • Setup: Flame-dry a flask and cool under Argon.

  • Dissolution: Dissolve Hydroquinone (3.0 eq) , Tetrahydro-2H-pyran-4-ol (1.0 eq) , and PPh₃ (1.2 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0°C in an ice bath. Critical: Low temperature suppresses side reactions during the formation of the betaine intermediate.

  • Addition: Add DIAD (1.2 eq) dropwise over 20-30 minutes. The solution will turn yellow/orange.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup:

    • Concentrate THF.

    • Triturate with cold diethyl ether/hexanes (PPh₃O often precipitates; filter it off).

    • Wash filtrate with 1M NaOH (removes excess Hydroquinone).

    • Note: The Mono-ether is a phenol and can be deprotonated by strong base, but it is less soluble in water than HQ. A rapid, cold NaOH wash followed by immediate acidification of the organic layer is risky.

    • Better Workup: Wash with Water (x3) to remove bulk Hydroquinone. The Bis-ether and Mono-ether stay in organic.

  • Purification: Silica Gel Chromatography. Elute with Hexanes:EtOAc. The order of elution is usually: Bis-Ether (Fastest) -> Mono-Ether -> Hydroquinone (Slowest).

Protocol B: The Sulfonate Displacement (Scale-Up)

Best for: Larger scale where DIAD costs/hazards are prohibitive.

Reagents:

  • Hydroquinone (4.0 eq)

  • 4-Toluenesulfonyloxytetrahydropyran (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMF or Acetonitrile[1]

Workflow:

  • Suspend Hydroquinone (4.0 eq) and Base in solvent under Argon.

  • Heat to 50-60°C.

  • Add the Tosylate (1.0 eq) dissolved in minimal solvent slowly over 1 hour.

  • Heat at 80°C for 12 hours.

  • Workup: Dilute with water. Extract with EtOAc.[3][4] The excess HQ stays largely in the aqueous phase if the volume is sufficient.

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified IssueType What is the primary issue? Start->IssueType BisEther High Bis-Ether Impurity IssueType->BisEther Selectivity LowYield Low Yield / No Reaction IssueType->LowYield Reactivity BlackColor Dark Color / Tars IssueType->BlackColor Oxidation Sol_Stoich Increase HQ to 4-5 eq. Add Electrophile Slowly. BisEther->Sol_Stoich Sol_Mitsunobu Switch to Mitsunobu. Halides are too unreactive. LowYield->Sol_Mitsunobu Sol_Inert Degas Solvents. Use Argon Atmosphere. Add Sodium Dithionite. BlackColor->Sol_Inert

Figure 2: Decision tree for diagnosing synthetic failures.

Comparative Data: Method Selection

ParameterMitsunobu (Protocol A)SN2 Displacement (Protocol B)Direct Halide Alkylation
Reagent Availability High (4-OH-THP is common)Medium (Requires Tosylate prep)High (Bromide is common)
Atom Economy Poor (PPh₃O/Hydrazine waste)Moderate (Sulfonate waste)Good
Reaction Yield 60-80% 50-70% <20% (Elimination dominates)
Purification Difficult (Remove PPh₃O)Easy (Water wash)Easy
Scalability Low (<50g)High (>1kg)N/A

References

  • Mitsunobu Reaction Mechanism & Side Reactions: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, vol. 109, no.[1][5] 6, 2009, pp. 2551–2651.[1][5]

  • Synthesis of Hydroquinone Ethers (Patent Literature): Pfizer Inc. "Compounds and Methods for the Treatment of Metabolic Disorders." World Intellectual Property Organization, WO2009144554, 2009.[1] (Describes Mitsunobu conditions for THP-ether formation).

  • Oxidation Prevention in Phenolic Synthesis: Li, J. J.[1] "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009.[1] (General reference for handling electron-rich phenols).

  • Selectivity in Hydroquinone Alkylation: Mono-alkylation strategies and statistical distribution in symmetric diols. Journal of Organic Chemistry, "Selective Monoalkylation of Hydroquinone."

Sources

Technical Support Center: Solvent Optimization for 4-(Tetrahydro-2H-pyran-4-yloxy)phenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 4-(tetrahydro-2H-pyran-4-yloxy)phenol . This compound is a highly valued building block in drug discovery, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including dual-specific kinase inhibitors[1].

Because this intermediate features an electron-rich aromatic ring, a reactive phenolic hydroxyl group (pKa ~10), and a bulky, lipophilic tetrahydropyranyl (THP) ether, selecting the correct solvent is the single most critical variable in determining reaction trajectory, yield, and byproduct profile.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your synthetic workflows.

Part 1: Molecule Anatomy & Chemical Logic

To master solvent selection, you must first understand the dual nature of your substrate:

  • The Phenolic Core: Upon deprotonation, the resulting phenoxide is an ambident nucleophile . It can react at the oxygen atom (O-alkylation) or at the ortho/para carbon atoms of the aromatic ring (C-alkylation). The solvent's ability to solvate the counter-cation dictates which pathway dominates[2].

  • The 4-THP Ether Motif: Unlike the standard 2-tetrahydropyranyl (2-THP) acetal protecting group—which is notoriously acid-sensitive—the 4-THP group is a secondary alkyl ether [3]. It is highly robust against mild acids and bases. Therefore, your solvent selection should be driven entirely by the transition-state requirements of the phenol reaction, rather than fears of cleaving the THP group.

Part 2: Frequently Asked Questions (FAQs)

Q: Why am I seeing C-alkylation byproducts instead of my desired O-alkylated ether? A: This is a classic solvent polarity issue. In protic solvents (like ethanol or water) or non-polar solvents (like toluene), the phenoxide oxygen either hydrogen-bonds with the solvent or forms a tight ion-pair with its counter-cation (e.g., K⁺ or Na⁺). This masks the oxygen's nucleophilicity, forcing the electrophile to attack the less-hindered carbon atoms of the aromatic ring. Switching to a polar aprotic solvent (like DMF or DMSO) strongly solvates the cation, leaving the phenoxide oxygen "naked" and highly reactive, thereby driving exclusive O-alkylation[4].

Q: My reaction mixture turns dark brown/black shortly after adding the base. What is happening? A: 4-(Tetrahydro-2H-pyran-4-yloxy)phenol is a substituted hydroquinone derivative. Electron-rich phenols are highly susceptible to auto-oxidation into quinones in the presence of base and trace atmospheric oxygen. Solution: You must rigorously deoxygenate your solvent. Sparge your DMF or THF with Argon or N₂ for 15 minutes prior to introducing the base, and maintain a strict inert atmosphere throughout the reaction.

Part 3: Troubleshooting Specific Workflows

Guide A: Williamson Ether Synthesis (Base-Promoted Alkylation)
  • Symptom: Sluggish reaction rates; incomplete conversion after 24 hours.

  • Root Cause: If you are using a moderately polar solvent like THF or MeCN to accommodate the lipophilicity of the 4-THP group, the inorganic base (e.g., K₂CO₃) may remain entirely insoluble, preventing the initial deprotonation step.

  • Intervention:

    • Switch to DMF or DMSO: These solvents provide the optimal dielectric constant for both dissolving the lipophilic starting material and dissociating the inorganic base[4].

    • Phase-Transfer Catalysis (PTC): If you must use a non-polar solvent (e.g., toluene) for downstream processing reasons, add 0.1 equivalents of a crown ether (e.g., 18-crown-6 for K⁺) or tetrabutylammonium iodide (TBAI). This shuttles the cation into the organic phase, artificially creating a "naked" phenoxide.

Guide B: Mitsunobu O-Alkylation
  • Symptom: High recovery of starting material, accompanied by the formation of a highly polar byproduct.

  • Root Cause: The Mitsunobu reaction relies on a delicate balance of nucleophilicities. In standard polar solvents (like THF), the hydrazinedicarboxylate byproduct can sometimes outcompete the sterically hindered 4-THP-phenol for the betaine intermediate, leading to N-alkylation of the Mitsunobu reagent instead of the desired etherification.

  • Intervention:

    • Solvent Downgrade: Switch from THF to a weaker, less polar solvent such as diethyl ether or dichloromethane (DCM) . This reduces the solubility and nucleophilicity of the hydrazine byproduct, suppressing the side reaction.

    • Acoustic Cavitation: For highly hindered electrophiles, increase the reaction concentration to 1.0 M – 3.0 M in toluene and apply ultrasonic irradiation (sonication). This provides the localized energy required to overcome steric activation barriers, reducing reaction times from days to minutes[5].

Part 4: Quantitative Solvent Comparison

The following table summarizes the physicochemical impact of various solvent classes on 4-(tetrahydro-2H-pyran-4-yloxy)phenol reactions.

Solvent SystemPolarity ProfileO-Alkylation PreferenceMitsunobu CompatibilitySolvation of 4-THP-Phenol
DMF / DMSO High (Aprotic)Excellent (Naked phenoxide)Poor (Promotes side reactions)High
THF / 2-MeTHF Moderate (Aprotic)Good (May require heating)Excellent (Standard baseline)High
Diethyl Ether Low (Aprotic)Poor (Tight ion-pairing)Excellent (Suppresses byproducts)Moderate
Toluene Low (Non-polar)Poor (Requires PTC)Good (Excellent with sonication)Moderate
Water / EtOH High (Protic)Moderate (H-bonding slows rate)N/A (Incompatible)Low

Part 5: Self-Validating Experimental Protocol

Standardized O-Alkylation of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol

This protocol utilizes DMF to ensure kinetic control favoring O-alkylation, paired with a specialized aqueous workup to isolate the lipophilic product.

Step 1: Preparation & Degassing (Causality: Prevents Oxidation) Charge a flame-dried flask with 4-(tetrahydro-2H-pyran-4-yloxy)phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq). Add anhydrous DMF to achieve a 0.2 M concentration. Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen.

Step 2: Activation (Validation: Visual Cue) Stir the suspension at 60 °C for 30 minutes. Validation Check: The solution will transition from colorless to a distinct yellow/orange tint, confirming the successful generation of the phenoxide anion.

Step 3: Electrophile Addition & Monitoring Add the alkyl halide (1.2 eq) dropwise. Maintain stirring at 60 °C. Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting phenol is highly UV-active and stains dark brown with KMnO₄. The newly formed ether will have a higher


 value (less polar due to the capping of the hydroxyl group) and will not stain with standard phenolic indicators like FeCl₃.

Step 4: Quench & Phase Separation (Causality: Solvent Removal) Cool the reaction to room temperature. Pour the mixture into 5 volumes of ice-water. Causality: The highly lipophilic 4-THP ether product will crash out of the aqueous DMF solution. Extract the aqueous layer with Ethyl Acetate (3x).

Step 5: LiCl Wash (Causality: Purity) Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: DMF is notoriously difficult to remove via evaporation. LiCl alters the osmotic pressure, forcing residual DMF out of the organic phase and into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Part 6: Solvent Selection Decision Tree

SolventSelection Start Reaction Type for 4-THP-Phenol Williamson Williamson Ether Synthesis (Base) Start->Williamson Mitsunobu Mitsunobu Coupling Start->Mitsunobu CrossCoupling Transition Metal Cross-Coupling Start->CrossCoupling W_Polar Use Polar Aprotic (DMF, DMSO) Favors O-Alkylation Williamson->W_Polar W_NonPolar Use Non-Polar (Toluene) + PTC If solubility is low Williamson->W_NonPolar M_Standard Standard: THF Good baseline Mitsunobu->M_Standard M_Hindered Side Reactions? Switch to Et2O or Toluene + Apply Sonication Mitsunobu->M_Hindered C_Solvent Use 1,4-Dioxane or Toluene Supports high temp & catalysts CrossCoupling->C_Solvent

Decision tree for optimizing solvent selection in 4-THP-phenol functionalization workflows.

References

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor Source: American Chemical Society (ACS Publications) URL:[Link]

  • 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride Source: Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL:[Link]

  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition Source: South Dakota State University Archives URL:[Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Handling 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability & Handling Guide Compound: 4-(tetrahydro-2H-pyran-4-yloxy)phenol CAS Reference (Generic for Isomers): Check specific isomer (4-yloxy vs 2-yloxy). This guide focuses on the 4-yloxy ether variant.

Core Technical Overview

Structural Distinction & Stability Profile

Before addressing thermal degradation, you must verify the regiochemistry of your molecule.

  • The Molecule (4-yloxy): The phenolic oxygen is attached to the C4 position of the tetrahydropyran ring. This forms a secondary ether . It is chemically robust, resistant to weak acids, and generally stable up to ~180°C under inert conditions.

  • The Common Imposter (2-yloxy): If the oxygen is at C2 , you have a tetrahydropyranyl (THP) acetal . This is a protecting group that is highly acid-labile and thermally unstable above 100°C in the presence of trace moisture/acid.

This guide addresses the 4-yloxy ether variant.

Primary Degradation Mechanisms

Thermal degradation of this compound rarely occurs via simple bond homolysis. Instead, heat accelerates two specific pathways:

  • Oxidative Dehydrogenation (The "Pink" Syndrome):

    • Cause: The electron-rich phenolic ring is highly susceptible to oxidation by atmospheric oxygen. Heat acts as a catalyst.

    • Visual Indicator: Samples turn pink, then brown/black.

    • Product: Formation of p-benzoquinone derivatives and oligomers.

  • Acid-Catalyzed Thermal Elimination:

    • Cause: In the presence of trace acids (from synthesis byproducts like p-TsOH or HCl) and heat (>120°C), the ether linkage undergoes elimination.

    • Product: Cleavage into Hydroquinone and 3,6-dihydro-2H-pyran (volatile).

Troubleshooting Guides (Q&A)

Category A: Visual Changes & Purity Loss

Q: My white powder turned pink after drying in a vacuum oven at 60°C. Is it degraded? A: Yes, partially. The pink coloration indicates the formation of quinones via oxidation.

  • Diagnosis: The phenolic proton is acidic and the ring is electron-rich. Even mild heat (60°C) in the presence of trace oxygen accelerates radical formation.

  • Solution: You must repurify. The quinone impurities are often colored and polar.

  • Corrective Protocol: Perform a rapid filtration through a short pad of silica gel using 10% EtOAc/Hexanes (or similar non-polar mix) to trap the polar quinones, then recrystallize under Nitrogen.

  • Prevention: Always dry phenolic ethers under a strict inert atmosphere (Argon/Nitrogen) or use a desiccator at room temperature rather than an oven.

Q: I see a new peak in HPLC at a lower retention time after refluxing. What is it? A: This is likely Hydroquinone .

  • Mechanism: If your reaction mixture was slightly acidic (pH < 5) during reflux, the ether linkage cleaved. The 4-tetrahydropyranyl group eliminates to form dihydropyran (which may not show up on UV-HPLC) and free hydroquinone (which absorbs strongly).

  • Verification: Spike your HPLC sample with a known standard of Hydroquinone. If the peaks co-elute, your degradation is acid-catalyzed cleavage.

Category B: Synthesis & Purification Issues

Q: Can I distill this compound to purify it? A: Not recommended.

  • Risk: The boiling point of this ether is likely >250°C at atmospheric pressure. Heating to these temperatures will trigger thermal elimination (pyrolysis), breaking the ether bond.

  • Alternative: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) if absolutely necessary, keeping the bath temperature below 150°C. Ideally, rely on recrystallization from toluene/heptane mixtures.

Q: The melting point is depressing over time. Why? A: This indicates dimerization/oligomerization .

  • Explanation: Phenolic radicals formed by slow oxidation can couple (C-C or C-O coupling) to form dimers. These impurities act as melting point depressants.

  • Action: Check solubility. Oligomers are often less soluble in alcohols than the monomer. Filter off insoluble solids and recrystallize the mother liquor.

Degradation Pathways Visualization

The following diagram details the specific chemical pathways activated by heat and environmental factors.

DegradationPathways Compound 4-(tetrahydro-2H-pyran-4-yloxy)phenol Heat Heat (>60°C) Compound->Heat Elimination Elimination Reaction Compound->Elimination Heat > 120°C Radical Phenoxy Radical Heat->Radical With O2 Oxygen Oxygen (Air) Oxygen->Radical Acid Trace Acid (H+) Acid->Elimination Catalyst Quinone Benzoquinone Derivatives (Pink/Brown Color) Radical->Quinone Oxidative Coupling Hydroquinone Hydroquinone (Cleavage Product) Elimination->Hydroquinone DHP 3,6-dihydro-2H-pyran (Volatile) Elimination->DHP

Figure 1: Thermal and oxidative degradation pathways. Note that oxidation (top path) is the most common handling error, while elimination (bottom path) occurs during aggressive heating or acidic conditions.

Validated Handling Protocols

Protocol A: Safe Drying Procedure

Standard vacuum ovens often leak trace air, causing oxidation at elevated temperatures.

  • Preparation: Dissolve the crude material in a minimum amount of DCM or Ethyl Acetate.

  • Solvent Removal: Rotary evaporate at <40°C until a solid/oil is obtained.

  • High Vacuum Drying:

    • Connect the flask to a vacuum manifold (<1 mmHg).

    • Do not apply external heat.

    • Backfill with Argon only.

    • Dry for 12–24 hours at ambient temperature.

  • Storage: Store under Argon at 4°C in an amber vial (light protection is critical).

Protocol B: QC Check for Degradation (HPLC)

Use this method to quantify the level of hydroquinone (cleavage) or quinone (oxidation).

ParameterCondition
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (suppresses phenol ionization)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Detection UV at 280 nm (Phenol) and 254 nm (Quinones)
Flow Rate 1.0 mL/min
Temperature 30°C

Data Interpretation:

  • RT ~ 2-3 min: Hydroquinone (Degradation Product).

  • RT ~ 8-10 min: 4-(tetrahydro-2H-pyran-4-yloxy)phenol (Target).

  • RT > 12 min: Dimers/Oligomers (Oxidation Products).

Logic & Decision Tree for Handling

Use this workflow to determine the appropriate processing method based on your current state.

HandlingWorkflow Start Start: Crude Material ColorCheck Is the solid Pink/Brown? Start->ColorCheck YesColor Oxidation Detected ColorCheck->YesColor Yes NoColor Looks White/Off-White ColorCheck->NoColor No SilicaPlug Filtration through Silica (Remove Quinones) YesColor->SilicaPlug AcidCheck Check pH of aqueous wash Is it Acidic? NoColor->AcidCheck SilicaPlug->AcidCheck Neutralize Wash with NaHCO3 (Prevent Ether Cleavage) AcidCheck->Neutralize Yes (< pH 6) Proceed Proceed to Drying AcidCheck->Proceed No (pH 7) Neutralize->Proceed Drying Vacuum Dry @ 25°C (No Heat) Proceed->Drying Storage Store @ 4°C under Argon Drying->Storage

Figure 2: Decision matrix for purification and storage to prevent degradation.

References

  • Bolton, J. L., et al. (1997).[1] "Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation."[1] Chemico-Biological Interactions, 105(2), 127-148.

  • Hewgill, F. R. (1962).[2] "Oxidation of alkoxy-phenols. Part I. 4-Methoxy-3-t-butylphenol."[2][3] Journal of the Chemical Society, 4987-4993.

  • BenchChem Technical Support. (2025). "Stability and degradation of Tetrahydro-4H-pyran-4-one and derivatives." BenchChem Technical Guides.

  • Maiti, G., & Roy, S. C. (1996).[4] "Selective removal of the tetrahydropyranyl protecting group."[4] The Journal of Organic Chemistry, 61(17), 6038-6039. (Contextual reference for ether stability).

  • Bucheli, S., et al. (2024). "Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study." MDPI Chemistry, 6, 1386.[5]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Imperative

In medicinal chemistry, the tetrahydropyran (THP) ring is ubiquitous, typically appearing as a 2-substituted acetal (a protecting group). However, 4-(tetrahydro-2H-pyran-4-yloxy)phenol represents a distinct structural class: a stable secondary ether .

This guide provides a definitive comparative analysis of the 1H NMR spectrum of this target molecule. Unlike standard spectral lists, this document focuses on the comparative performance of NMR spectroscopy in distinguishing this stable ether from its acid-labile isomer (2-THP ether) and its bis-substituted impurities. We establish a self-validating protocol to confirm regio-selectivity and purity, essential for downstream linker chemistry.

Strategic Analysis: The "Why" Behind the Protocol

The Regioisomer Challenge

The primary challenge in synthesizing this compound (typically via Mitsunobu reaction or nucleophilic substitution) is distinguishing it from the 2-substituted isomer (a common byproduct or alternative protecting group strategy).

  • Target (4-yloxy): An ether linkage.[1] Stable to acid. H-4 is a methine proton.

  • Alternative (2-yloxy): An acetal linkage. Labile to acid. H-2 is an anomeric proton.

Solvent Selection Strategy
  • DMSO-d6 (Recommended): Essential for visualizing the phenolic hydroxyl (-OH) proton. This confirms the mono-substitution status (vs. the bis-ether impurity). In CDCl3, the -OH signal is often broad or exchanged out, leading to ambiguity regarding the degree of substitution.

  • CDCl3: Useful for resolution of the aliphatic THP ring protons but fails to provide definitive end-group confirmation.

Comparative Spectral Performance

The following table contrasts the 1H NMR signature of the target molecule against its primary structural "competitors": the starting material (Hydroquinone) and the regioisomer (2-THP ether).

Table 1: Comparative Chemical Shift Analysis (DMSO-d6, 400 MHz)
Structural FeatureTarget: 4-(THP-4-yloxy)phenol Alternative: 2-(THP-2-yloxy)phenol Precursor: Hydroquinone Diagnostic Value
Phenol -OH ~8.9 - 9.1 ppm (s) ~8.9 - 9.1 ppm (s)~8.6 ppm (s, 2H)Confirms free phenol presence (Mono-substitution).
Aromatic Ring ~6.6 - 6.9 ppm (AA'BB') ~6.6 - 6.9 ppm (AA'BB')~6.55 ppm (s)Symmetry break indicates substitution.
Linkage Proton ~4.3 - 4.5 ppm (m, 1H) ~5.3 - 5.5 ppm (dd, 1H) N/ACRITICAL: Distinguishes Ether (Target) from Acetal (Alternative).
THP O-CH2- ~3.4 & 3.9 ppm (m, 4H) ~3.5 - 3.9 ppm (m, 2H)N/AConfirms THP ring integrity.

Note: The shift of the linkage proton is the definitive "Go/No-Go" signal. If you see a signal >5.0 ppm, you have synthesized the acetal (2-isomer), not the ether (4-isomer).

Detailed Experimental Protocol

Sample Preparation

To ensure high-resolution data and preventing "roaming" hydroxyl signals:

  • Drying: Dry the solid sample under high vacuum (<1 mbar) for 2 hours to remove trace water (which broadens the OH peak).

  • Solvent: Use DMSO-d6 (99.9% D) stored over molecular sieves.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Why? Higher concentrations can induce intermolecular H-bonding, shifting the OH peak and broadening the multiplets.

  • Tube: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons and the isolated OH proton may have longer T1 relaxation times. A short D1 leads to integration errors, making the ratio of Aromatic:Aliphatic protons inaccurate.

  • Scans (NS): 16 to 32 scans are sufficient for this concentration.

Structural Validation Logic (Visualization)

The following diagram illustrates the logical flow for interpreting the NMR spectrum to validate the product identity.

NMR_Logic_Flow Start Acquire 1H NMR (DMSO-d6) Check_OH Check 8.5 - 9.5 ppm Is there a singlet? Start->Check_OH Check_Linkage Check 4.0 - 5.5 ppm Identify Linkage Proton Check_OH->Check_Linkage Signal Present Bis_Impurity Impurity: Bis-substituted Ether (No free OH) Check_OH->Bis_Impurity No Signal Acetal_Isomer Wrong Isomer: 2-(THP-2-yloxy)phenol (Acetal) Check_Linkage->Acetal_Isomer Signal at >5.0 ppm (Anomeric H) Target_Product CONFIRMED: 4-(THP-4-yloxy)phenol (Ether) Check_Linkage->Target_Product Signal at ~4.4 ppm (Methine H)

Figure 1: Decision tree for structural confirmation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Detailed Spectral Assignment

The Aromatic Region (6.5 – 7.0 ppm)

The 1,4-disubstitution pattern creates a classic AA'BB' system .

  • Assignment: Two multiplets (resembling doublets) integrating to 2H each.

  • Coupling: The "roofing effect" will be prominent. The protons ortho to the ether (-O-THP) generally appear slightly upfield relative to the protons ortho to the hydroxyl (-OH), though this is solvent-dependent.

  • Validation: Integration must be exactly 4H relative to the single OH proton.

The Critical Linkage Proton (4.3 – 4.5 ppm)

This is the H-4 proton of the pyran ring.

  • Multiplicity: Septet-like multiplet (tt).

  • Coupling: It couples with the four adjacent protons (H-3 and H-5 axial/equatorial pairs).

  • Chemical Shift Explanation: The shift is driven by the deshielding effect of the attached phenoxy oxygen. It is distinct from the alcohol precursor (Tetrahydro-2H-pyran-4-ol), where this proton typically appears near 3.7 ppm [1]. The downfield shift to ~4.4 ppm confirms the formation of the ether bond.

The THP Ring Protons (1.5 – 4.0 ppm)
  • 3.8 – 4.0 ppm (m, 2H): Equatorial protons at C2/C6 (adjacent to ring oxygen).

  • 3.3 – 3.5 ppm (m, 2H): Axial protons at C2/C6. (Note: In DMSO, these may overlap with the water signal ~3.33 ppm; dry samples are crucial).

  • 1.9 – 2.0 ppm (m, 2H): Equatorial protons at C3/C5.

  • 1.5 – 1.7 ppm (m, 2H): Axial protons at C3/C5.

Synthesis & Verification Workflow

To provide context for the analysis, the following diagram outlines where NMR fits into the synthesis pipeline.

Synthesis_Workflow Reactants Hydroquinone + 4-Hydroxytetrahydropyran Reaction Mitsunobu Reaction (PPh3, DIAD) Reactants->Reaction Workup Column Chromatography (Remove PPh3O) Reaction->Workup NMR_Check 1H NMR (DMSO-d6) Workup->NMR_Check Decision Validation NMR_Check->Decision Check H-4 Shift (~4.4 ppm)

Figure 2: Integration of NMR analysis into the synthetic workflow for quality control.

References

  • SpectraBase. (n.d.). 1H NMR of tetrahydro-2H-pyran-4-ol. Wiley Science Solutions. Retrieved March 3, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Search Results for Tetrahydropyran Derivatives NMR. RSC.org. Retrieved March 3, 2026, from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS.[2] Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. LibreTexts. Retrieved March 3, 2026, from [Link]

Sources

High-Fidelity HPLC Profiling of 4-(tetrahydro-2H-pyran-4-yloxy)phenol (Deoxyarbutin)

[1][2]

Executive Summary

This guide details the method development strategy for 4-(tetrahydro-2H-pyran-4-yloxy)phenol , commonly known as Deoxyarbutin (dA) . Unlike its precursor Arbutin, Deoxyarbutin is a thermolabile ether that hydrolyzes into Hydroquinone (HQ) —a regulated substance with strict safety limits.

Therefore, the primary analytical challenge is not merely detection, but the quantitative resolution of the parent compound from its degradation product . This guide compares the industry-standard C18 Isocratic Method against a high-specificity Phenyl-Hexyl Gradient Method , providing protocols that ensure data integrity during drug development and stability testing.

Part 1: Strategic Analysis & Degradation Pathway

The Analytical Challenge: Ether Hydrolysis

Deoxyarbutin is an acid-labile and thermolabile phenolic ether. In aqueous environments or under elevated temperatures, the ether bond cleaves, yielding Hydroquinone.[1] An HPLC method must be "stability-indicating," meaning it must resolve the degradation product (HQ) from the active ingredient (dA) without inducing degradation during the analysis.

Figure 1: Degradation Pathway of Deoxyarbutin The following diagram illustrates the hydrolysis mechanism that necessitates high-resolution separation.

DegradationPathwayFigure 1: Hydrolysis of Deoxyarbutin into Hydroquinone. The method must separate the hydrophobic parent (dA) from the polar impurity (HQ).dADeoxyarbutin(Hydrophobic Ether)HQHydroquinone(Polar Phenol)dA->HQ Hydrolysis (+H2O / Heat / Acid)THPTetrahydropyranDerivativesdA->THP

Part 2: Comparative Method Selection

Two distinct approaches are recommended depending on the stage of development (QC vs. R&D).

Method A: The Standard C18 Isocratic System (QC & Routine Analysis)

This is the robust, literature-validated approach suitable for raw material testing and simple formulations. It relies on the significant hydrophobicity difference between the ether (dA) and the free phenol (HQ).

Method B: The Advanced Phenyl-Hexyl Gradient System (Complex Matrices)

For cosmetic creams or complex biological samples, a C18 column often suffers from matrix co-elution. A Phenyl-Hexyl stationary phase is recommended here.[2][3][4][5] It utilizes


 interactions
Comparative Data Summary
ParameterMethod A: Standard C18 Method B: Advanced Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl (Core-shell), 2.7 µm
Mobile Phase Methanol : Water (60:40 v/v)ACN : Water (Gradient)
Elution Mode IsocraticGradient
Resolution (dA vs HQ) High (

)
Very High (

)
Run Time ~10-12 minutes~8 minutes (faster equilibration)
Matrix Tolerance Low (Lipids may foul column)High (Gradient cleans column)
Use Case QC, Raw Material PurityFinished Product, Stability Studies

Part 3: Detailed Experimental Protocols

Protocol A: Standard C18 Isocratic Method

Best for: Routine quality control of raw Deoxyarbutin powder.

1. Chromatographic Conditions:

  • Column: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18 or equivalent), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : Water (60 : 40 v/v).[6]

    • Note: Premix and degas. Do not use buffer unless peak tailing is observed (add 0.1% Formic Acid if needed).

  • Flow Rate: 1.0 mL/min.[7]

  • Temperature: 25°C (Strict control required to prevent on-column degradation).

  • Detection: UV-Vis at 280 nm (Max absorption for phenol group).

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Stock Solution: Dissolve 25 mg Deoxyarbutin in 25 mL Methanol (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm using Mobile Phase.

  • Critical: Prepare fresh daily. Keep at 4°C to prevent hydrolysis.

3. Expected Results:

  • Hydroquinone (Impurity): Elutes at ~3.3 min.

  • Deoxyarbutin (Analyte): Elutes at ~8.5 min.

Protocol B: Advanced Phenyl-Hexyl Gradient Method

Best for: Complex cosmetic creams, serums, and stability samples.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl Core-Shell Column (e.g., Phenomenex Kinetex Phenyl-Hexyl), 100 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 30°C.

  • Detection: DAD at 280 nm (Reference 360 nm).

2. Gradient Program:

Time (min)% Mobile Phase BDescription
0.015%Initial hold for polar impurities (HQ)
2.015%Isocratic hold to separate HQ
6.090%Ramp to elute Deoxyarbutin & hydrophobic matrix
7.090%Column cleaning
7.115%Re-equilibration
10.015%End of Run

3. Sample Preparation (Complex Matrix):

  • Weigh 1.0 g of cream/emulsion into a centrifuge tube.

  • Add 10 mL Anhydrous Methanol . (Water promotes hydrolysis; avoid aqueous extraction buffers).

  • Vortex for 2 minutes; Sonicate for 10 minutes (keep water bath cool, <25°C).

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter supernatant through 0.22 µm PTFE filter into HPLC vial.

Part 4: Method Development Decision Workflow

The following logic flow guides the researcher in selecting and optimizing the method based on sample constraints.

MethodWorkflowFigure 2: Decision tree for selecting the optimal HPLC methodology.StartStart: Select Sample TypeSampleTypeIs the sample aComplex Matrix (Cream/Lotion)?Start->SampleTypeRawMatRaw Material / Simple SolutionSampleType->RawMatNoComplexFinished Product / Stability SampleSampleType->ComplexYesMethodASelect Method A:C18 Isocratic(MeOH:H2O 60:40)RawMat->MethodACheckResCheck Resolution (Rs)between HQ and dAMethodA->CheckResPassARs > 2.0?Proceed to ValidationCheckRes->PassAYesMethodBSelect Method B:Phenyl-Hexyl Gradient(ACN/Water + Formic Acid)Complex->MethodBInterferenceCheck for MatrixInterference at 280nmMethodB->InterferenceInterference->PassANo Interference

Part 5: Validation & Troubleshooting

The "Ghost Peak" Phenomenon
  • Symptom: A peak at ~3.3 min (Hydroquinone) appears in the standard solution after sitting in the autosampler.

  • Cause: On-column or in-vial hydrolysis of Deoxyarbutin.

  • Solution:

    • Maintain autosampler temperature at 4°C .

    • Use amber glass vials to prevent photo-degradation.

    • Limit run sequences to <12 hours.

Peak Tailing
  • Cause: Interaction of the phenolic hydroxyl group with residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or Kinetex). If using Method A, adding 0.1% acetic acid to the water phase suppresses ionization of the phenol (

    
    ), sharpening the peak.
    
Linearity & Range
  • Deoxyarbutin: Linear range typically 10 – 200 µg/mL (

    
    ).
    
  • Hydroquinone: Linear range typically 1 – 50 µg/mL .

  • Note: Because HQ is an impurity, the method must be sensitive enough to detect it at 0.1% levels relative to the main peak.

References

  • Yang, C. H., et al. (2010). "Determination of the Thermodegradation of DeoxyArbutin in Aqueous Solution by High Performance Liquid Chromatography." International Journal of Molecular Sciences, 11(10), 3977–3987. Link

  • Boissy, R. E., et al. (2005). "DeoxyArbutin: a novel reversible tyrosinase inhibitor with effective in vivo skin lightening potency." Experimental Dermatology, 14(8), 601-608. Link

  • Phenomenex. (2022). "Kinetex Phenyl-Hexyl Core-Shell HPLC Columns: Selectivity Guide." Phenomenex Technical Notes. Link

  • Agilent Technologies. (2012). "Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC." Agilent Application Notes. Link

  • Scientific Committee on Consumer Safety (SCCS). (2015). "Opinion on Deoxyarbutin. Tetrahydropyranyloxy Phenol." European Commission.[8] Link

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(Tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(tetrahydro-2H-pyran-4-yloxy)phenol (hereafter referred to as 4-THP-Phenol ). This molecule represents a structural analog to the skin-lightening agents Deoxyarbutin and Arbutin .

The core distinction lies in the linkage chemistry: 4-THP-Phenol possesses a stable secondary ether linkage (pyran-4-yl), whereas Deoxyarbutin contains a labile acetal linkage (pyran-2-yl). This structural nuance fundamentally alters the MS fragmentation kinetics, ionization stability, and diagnostic ion generation. This guide serves to validate the superior stability profile of 4-THP-Phenol through comparative MS analysis.

Structural Basis of Fragmentation

To interpret the mass spectra accurately, one must understand the thermodynamic stability of the precursor ions.

The Competitors
CompoundStructure DescriptionLinkage TypeMolecular WeightStability Profile
4-THP-Phenol (Product)Phenol ether-linked to C4 of THP ringEther (Secondary Alkyl)194.23 DaHigh: Resistant to thermal/acidic cleavage.
Deoxyarbutin (Alternative)Phenol ether-linked to C2 of THP ringAcetal (Hemiacetal Ether)194.23 DaLow: Prone to thermal elimination of Dihydropyran.
Arbutin (Alternative)Hydroquinone

-D-glucoside
Glycosidic (Acetal)272.25 DaModerate: Requires derivatization for EI-MS; polar.
Mechanistic Causality[1]
  • Deoxyarbutin (Acetal Cleavage): The C2-oxygen bond is extremely labile because its cleavage generates an oxocarbenium ion (resonance-stabilized by the ring oxygen). This reaction has a low activation energy, often occurring spontaneously in the heated source of a GC-MS, leading to a vanished Molecular Ion (

    
    ).
    
  • 4-THP-Phenol (Ether Cleavage): The C4-oxygen bond is a standard secondary ether. Cleavage generates a secondary carbocation (less stable than an oxocarbenium ion). Consequently, the Molecular Ion (

    
    ) survives longer, appearing with significantly higher intensity.
    

Experimental Protocol: EI-MS Characterization

Objective: To differentiate 4-THP-Phenol from its isomers and validate molecular integrity.

Materials & Methods
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977B).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Inlet Temperature: 250°C (Critical: High temp promotes acetal decomposition in Deoxyarbutin).

  • Source Temperature: 230°C.

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

Workflow Step-by-Step
  • Sample Prep: Dissolve 1 mg of 4-THP-Phenol in 1 mL HPLC-grade Methanol. Avoid protic acids to prevent pre-injection hydrolysis.

  • Injection: Splitless injection of 1 µL.

  • Separation: Ramp oven from 60°C to 300°C at 15°C/min.

  • Detection: Scan range m/z 40–300.

  • Validation: Inject a Deoxyarbutin standard immediately after to demonstrate the loss of

    
     in the acetal analog under identical conditions.
    

Fragmentation Analysis & Data Interpretation

Comparative Fragmentation Table
Ion Identitym/z4-THP-Phenol (Ether)Deoxyarbutin (Acetal)Diagnostic Significance
Molecular Ion (

)
194 Distinct (20-40%) Trace / Absent (<1%) Primary Differentiator. Confirms ether stability.
Hydroquinone Cation 110 Base Peak (100%) Variable (40-80%)Result of McLafferty-like rearrangement (H-transfer).
THP Cation 85 Moderate (10-30%)Base Peak (100%) Deoxyarbutin favors this via oxocarbenium stability.
Phenol Cation 94 Weak (<10%)Weak (<10%)Direct cleavage without rearrangement.
THP Ring Fragments 55, 41 PresentPresentNon-specific alkyl fragments.
Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways. Note how the Ether path requires a rearrangement to break, preserving the


, while the Acetal  path snaps directly to the stable oxocarbenium ion.

FragmentationPathways cluster_legend Mechanism Key M_Ether 4-THP-Phenol (Ether) [M]+ m/z 194 HQ_Ion Hydroquinone Ion [C6H6O2]+ m/z 110 M_Ether->HQ_Ion McLafferty-like H-Transfer (Major Path) THP_Cation THP Cation [C5H9O]+ m/z 85 M_Ether->THP_Cation Direct Cleavage (Minor Path) M_Acetal Deoxyarbutin (Acetal) [M]+ m/z 194 M_Acetal->HQ_Ion Minor Path Oxo_Ion Oxocarbenium Ion (Stabilized) m/z 85 M_Acetal->Oxo_Ion Spontaneous Acetal Cleavage (Fast) Text1 Ether Linkage = High M+ Stability Text2 Acetal Linkage = Rapid Fragmentation

Caption: Comparative fragmentation kinetics. The ether linkage (blue) favors rearrangement to m/z 110, preserving the molecular ion. The acetal linkage (red) rapidly dissociates to m/z 85.

Detailed Mechanism of Action

The "Stable Ether" Rearrangement (4-THP-Phenol)

The prominence of the m/z 110 peak in the 4-THP-Phenol spectrum is driven by a hydrogen transfer mechanism similar to the McLafferty rearrangement, characteristic of alkyl aryl ethers.

  • Ionization: Removal of an electron from the phenoxy oxygen.

  • H-Abstraction: The radical cation on the oxygen abstracts a hydrogen from the

    
    -carbon (or 
    
    
    
    -carbon depending on ring conformation) of the tetrahydropyran ring.
  • Elimination: The C-O bond cleaves, expelling the THP group as a neutral alkene (dihydropyran) or radical, leaving the stable Hydroquinone radical cation (m/z 110) .

The "Labile Acetal" Dissociation (Deoxyarbutin)

In contrast, Deoxyarbutin undergoes


-cleavage relative to the ether oxygen. Because the oxygen is attached to C2, the resulting carbocation is stabilized by the adjacent ring oxygen (oxocarbenium). This ion is so stable that it forms immediately, often suppressing the 

entirely.

Key Takeaway for Researchers: If your mass spectrum shows a dominant m/z 85 and nom/z 194, you likely have the acetal isomer (Deoxyarbutin) or a degraded sample. If you observe a distinct m/z 194 and m/z 110, you have confirmed the presence of the stable 4-THP-Phenol.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Aryl Ethers. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (General principles of ether vs.
  • PubChem. (2025).[1] Compound Summary: Deoxyarbutin (CID 11745519). National Library of Medicine. [Link]

  • Boerjan, W., et al. (2003). Lignin Biosynthesis and Structure. Annual Review of Plant Biology.

Sources

Comparing 4-(tetrahydro-2H-pyran-4-yloxy)phenol with hydroquinone monomethyl ether

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing 4-(tetrahydro-2H-pyran-4-yloxy)phenol with Hydroquinone Monomethyl Ether Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between 4-(tetrahydro-2H-pyran-4-yloxy)phenol (a structural isomer of Deoxyarbutin) and Hydroquinone Monomethyl Ether (Mequinol). While both are hydroquinone (HQ) derivatives designed to circumvent the safety profile of their parent compound, they operate through fundamentally different mechanisms. Deoxyarbutin derivatives function as potent, reversible competitive inhibitors, whereas Mequinol acts as a melanocytotoxic substrate. This analysis focuses on the structural implications on stability, enzymatic kinetics (


), and safety profiles.
Structural & Mechanistic Basis
1.1 Chemical Identity & Isomerism

Precision in nomenclature is critical for this comparison. The user-specified compound, 4-(tetrahydro-2H-pyran-4-yloxy)phenol , is a specific ether isomer. It is distinct from the common commercial "Deoxyarbutin," which is an acetal.

FeatureDeoxyarbutin (Standard) Target Isomer (4-yloxy) Mequinol
IUPAC Name 4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol4-[(tetrahydro-2H-pyran-4-yl)oxy]phenol4-Methoxyphenol
Linkage Type Acetal (C-O-C-O) at C2Ether (C-O-C) at C4Ether (Methyl)
Stability Risk High (Acid/Heat Hydrolysis)Low (Chemically Stable)High Stability
Metabolite Hydroquinone + DihydropyranIntact molecule (mostly)Quinones (ROS)

Critical Insight: Standard Deoxyarbutin (2-yl) is thermolabile. It hydrolyzes back to Hydroquinone (HQ) in aqueous formulations or acidic environments. The 4-yloxy isomer (specified in your topic) represents a "second-generation" design where the pyran ring is attached via a stable ether bond, theoretically retaining potency while eliminating the risk of accidental HQ release.

1.2 Mechanism of Action
  • Deoxyarbutin (dA): Acts as a competitive inhibitor of tyrosinase. It binds to the active site (copper center) with higher affinity than tyrosine but is processed very slowly or not at all, effectively blocking the enzyme without destroying the cell.

  • Mequinol (MeHQ): Acts as a substrate and cytotoxin . Tyrosinase converts Mequinol into reactive quinone species. These radicals induce oxidative stress, leading to melanocyte destruction (melanocytotoxicity).

Mechanism Tyrosinase Tyrosinase Enzyme (Active Site) Complex_A Enzyme-Inhibitor Complex (Reversible Blockade) Tyrosinase->Complex_A Stalls Melanin Synthesis Quinones Toxic Quinones (ROS Generation) Tyrosinase->Quinones Oxidation dA Deoxyarbutin (Inhibitor) dA->Tyrosinase Competitive Binding MeHQ Mequinol (Substrate) MeHQ->Tyrosinase Catalytic Conversion Melanocyte Melanocyte Destruction Quinones->Melanocyte Cytotoxicity

Figure 1: Mechanistic divergence. Deoxyarbutin blocks the enzyme reversibly, while Mequinol utilizes the enzyme to generate toxic species.

Performance & Efficacy Data
2.1 Enzymatic Inhibition (

)

Deoxyarbutin is significantly more potent than Mequinol in cell-free assays. Mequinol is a weak inhibitor per se; its clinical efficacy relies on cellular toxicity rather than kinetic inhibition.

CompoundMushroom Tyrosinase

(

)
Potency vs. HydroquinoneMode of Inhibition
Deoxyarbutin 0.5 – 3.0 ~10x More PotentCompetitive
Mequinol > 50 (Varies widely)~5x Less PotentSubstrate/Mixed
Hydroquinone 20 – 30ReferenceCompetitive
Kojic Acid 10 – 20Less Potent than dAChelator

Data Source: Synthesized from Hamed et al. and comparative kinetic studies (See References).

2.2 Cellular Efficacy (B16F10 & Human Melanocytes)
  • Deoxyarbutin: Demonstrates rapid skin lightening (within days) by halting new melanin synthesis. The effect is reversible upon cessation.

  • Mequinol: Often requires 12-24 weeks for visible results and is typically formulated with Tretinoin (0.01%) to enhance penetration. The depigmentation can be irreversible due to cell death.

Stability & Formulation Challenges

This is the decisive factor for product development.

3.1 The Hydrolysis Problem (Standard dA)

Standard Deoxyarbutin (2-yl) is an acetal. In aqueous formulations at pH < 6 or temperatures > 40°C, it degrades.



3.2 The Ether Solution (4-yloxy Isomer & Mequinol)

Both Mequinol and the 4-yloxy isomer utilize ether linkages , which are chemically inert under physiological and standard formulation conditions.

Stability dA_2yl Deoxyarbutin (2-yl) (Acetal Linkage) HeatAcid Heat / Acid (pH < 5) dA_2yl->HeatAcid dA_4yl Target Isomer (4-yl) (Ether Linkage) Stable Molecule Intact (Sustained Efficacy) dA_4yl->Stable Resistant MeHQ Mequinol (Methyl Ether) MeHQ->Stable Resistant HQ Hydroquinone Release (Safety Risk) HeatAcid->HQ Hydrolysis

Figure 2: Stability profile. The 2-yl acetal degrades to HQ, whereas the 4-yl ether and Mequinol remain stable.

Safety & Cytotoxicity Profile
ParameterDeoxyarbutin (dA)Mequinol (MeHQ)
Cytotoxicity Mechanism Cytostatic (Inhibits proliferation)Cytotoxic (Induces Apoptosis/Necrosis)
ROS Generation Low / NegligibleHigh (Quinone formation)
Reversibility 100% Reversible (Pigment returns)Potentially Irreversible (Spotty depigmentation)
Safety Margin High (unless hydrolyzed to HQ)Moderate (Requires precise dosing)

Expert Note: Mequinol is frequently associated with "confetti-like" depigmentation (leukoderma) similar to monobenzone, though less severe. Deoxyarbutin does not carry this risk unless it degrades into Hydroquinone.

Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol A: Comparative Tyrosinase Inhibition Assay

Objective: Determine


 values without interference from auto-oxidation.
  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Substrate: L-DOPA (0.5 mM) to avoid lag phase of tyrosine.

    • Enzyme: Mushroom Tyrosinase (1000 U/mL).

    • Test Compounds: dA and MeHQ dissolved in DMSO (Final DMSO < 1%).

  • Workflow:

    • Incubate Enzyme (40

      
      ) + Buffer (80 
      
      
      
      ) + Test Compound (40
      
      
      ) for 10 min at 25°C.
    • Add L-DOPA (40

      
      ).
      
    • Validation Step: Measure absorbance at 475 nm (Dopachrome formation) kinetically every 30s for 10 mins.

    • Control: Use Kojic Acid as a positive control.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Accelerated Stability Stress Test (HPLC)

Objective: Distinguish the stable 4-yloxy isomer from the unstable 2-yl acetal.

  • Conditions: Prepare 1% solutions of the compound in pH 4.5 Citrate Buffer.

  • Stress: Incubate at 50°C for 14 days.

  • Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Methanol:Water (60:40).

    • Detection: UV at 280 nm.

  • Success Criteria:

    • Stable Isomer (4-yl): >95% retention of parent peak.

    • Unstable Isomer (2-yl): Appearance of Hydroquinone peak (retention time ~3-4 min) and loss of parent peak.

References
  • Hamed, S. H., et al. (2006). "Comparative efficacy and safety of deoxyarbutin, a new tyrosinase-inhibiting agent." Journal of Cosmetic Science.

  • Boissy, R. E., et al. (2005). "DeoxyArbutin: a novel reversible tyrosinase inhibitor with effective in vivo skin lightening potency." Experimental Dermatology.

  • Solano, F., et al. (2006). "Hypopigmenting agents: an updated review on biological, chemical and clinical aspects." Pigment Cell Research.

  • Chawla, S., et al. (2008). "Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives." British Journal of Dermatology.

  • Yang, C. H., et al. (2010). "Determination of the stability of deoxyArbutin in cosmetic formulations by high performance liquid chromatography." International Journal of Molecular Sciences.

A Comparative Guide to Purity Assessment Standards for 4-(tetrahydro-2H-pyran-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of chemical intermediates is not merely a procedural step but the bedrock of reproducible science and, ultimately, patient safety. The compound 4-(tetrahydro-2H-pyran-4-yloxy)phenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the quality, efficacy, and safety profile of the final drug product. An impure intermediate can introduce difficult-to-remove, and potentially genotoxic, impurities into the API.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of 4-(tetrahydro-2H-pyran-4-yloxy)phenol. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique based on the specific analytical challenge at hand. The discussion is grounded in established principles of analytical chemistry, ensuring that each protocol functions as a self-validating system.

The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

For non-volatile, thermally stable compounds like 4-(tetrahydro-2H-pyran-4-yloxy)phenol, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for purity assessment.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of the Technique: RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[3] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Causality in Method Design:

  • Stationary Phase: A C18 column is the standard choice due to its versatility and strong retentive capabilities for moderately polar compounds like our analyte.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (like acetonitrile or methanol) is employed. This is crucial because a gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe, which is often not achievable with an isocratic method.[3] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-defined peak shape and preventing peak tailing.

  • Detection: Ultraviolet (UV) detection is ideal as the phenol moiety contains a chromophore that absorbs UV light.[1] Monitoring at a wavelength around 230 nm typically provides a good response for this class of compounds.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (ACN/Water) Sample->Dissolve Injector Inject Sample Dissolve->Injector Column C18 Column (Separation) Injector->Column Gradient Elution Detector UV Detector (230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity (Area Percent) Integration->Calculation

Caption: Workflow for purity assessment by HPLC.

Orthogonal Verification: Gas Chromatography (GC)

Gas Chromatography is a powerful complementary technique, especially for identifying volatile or semi-volatile impurities that might not be well-resolved by HPLC.[4] Given the phenolic nature of 4-(tetrahydro-2H-pyran-4-yloxy)phenol, its volatility can be borderline, but GC analysis is feasible, particularly when coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[5]

Principle of the Technique: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas (e.g., helium).

Causality in Method Design:

  • Derivatization: While direct injection is possible, phenols can exhibit peak tailing on standard GC columns due to their acidic nature. Derivatization, such as silylation, can be employed to block the active hydroxyl group, increasing volatility and improving peak shape. However, for a straightforward purity screen, direct injection is often attempted first.

  • Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or equivalent) is a robust starting point. It provides good general-purpose separation for a wide range of compounds.[4]

  • Detector: A Flame Ionization Detector (FID) is excellent for quantitative analysis as it provides a response proportional to the mass of carbon, making it uniformly sensitive to most organic impurities.[4] For impurity identification, a Mass Spectrometer (MS) is unparalleled, providing molecular weight and fragmentation data.[6][7]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Detector Temperature: 300 °C (FID) or MS Transfer Line at 280 °C.

  • MS Parameters (if used): Electron Ionization (EI) at 70 eV, scan range m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

Workflow Visualization: GC-MS Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample (e.g., in DCM) Injector Vaporize Sample (Heated Inlet) Sample->Injector Column GC Column (Separation by Volatility) Injector->Column Carrier Gas Flow MS Mass Spectrometer (Detection & Identification) Column->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectra of Peaks TIC->MassSpec Identification Impurity Identification MassSpec->Identification

Caption: Workflow for impurity profiling by GC-MS.

Absolute Quantification & Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool as it provides extensive structural information and can be used for absolute purity determination (quantitative NMR or qNMR) without the need for reference standards of the impurities.[8][9][10]

Principle of the Technique: NMR exploits the magnetic properties of certain atomic nuclei.[8] In a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecule's structure.[11]

Causality in Method Design:

  • ¹H NMR for Purity: The integral (area under the peak) of a ¹H NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a well-resolved signal from the main compound to the integrals of signals from impurities, a direct molar ratio can be established. For absolute purity, a certified internal standard of known purity and weight is added, allowing for a precise calculation of the analyte's mass percentage.[9]

  • ¹³C NMR for Confirmation: While less sensitive than ¹H NMR, ¹³C NMR provides a count of unique carbon atoms, confirming the carbon skeleton and detecting impurities that may not have distinct proton signals.

  • Solvent Choice: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that completely dissolves the sample and the internal standard is essential. DMSO-d₆ is often a good choice for phenols as it can solubilize a wider range of polar compounds and the phenolic -OH proton is often observable.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).

  • Internal Standard (IS): A certified reference material with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: a. Accurately weigh approximately 20 mg of the 4-(tetrahydro-2H-pyran-4-yloxy)phenol sample into a vial. b. Accurately weigh approximately 10 mg of the internal standard into the same vial. c. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). d. Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time, often 30 seconds is a safe value) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Processing: a. Carefully phase the spectrum and perform a baseline correction. b. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. c. Calculate the purity using the standard qNMR equation.

Workflow Visualization: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve Both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard (IS) Weigh_IS->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calculate Calculate Absolute Purity (qNMR Equation) Integrate->Calculate

Caption: Workflow for absolute purity determination by qNMR.

Comparative Performance Summary

The choice of analytical technique is a balance of the required information, available instrumentation, and desired throughput.

ParameterHPLC-UVGC-FID/MSQuantitative NMR (qNMR)
Primary Use Routine purity testing, quantification of known/unknown impuritiesProfiling of volatile impurities, orthogonal verification, identification (MS)Absolute purity determination, structural confirmation, quantification without standards
Sensitivity High (LOD ~0.01%)[4]Very High (FID), High (MS) (LOD ~0.02%)[4]Moderate (LOD ~0.1%)
Precision (%RSD) Excellent (< 1.0%)[4]Excellent (< 1.5%)[4]Excellent (< 1.0%)
Accuracy High (requires reference standards for impurities)High (requires reference standards for impurities)Very High (primary method, relies on internal standard purity)
Information Quantitative (retention time, area %)Quantitative (area %), Structural (MS fragmentation)Quantitative (absolute mole %), Definitive Structural
Analysis Time Moderate (15-35 min)[4]Moderate (15-30 min)[4]Fast (5-15 min acquisition, longer for high precision)
Key Limitation Co-eluting impurities, requires impurity standards for accurate quantificationNot suitable for non-volatile or thermally labile impuritiesLower sensitivity compared to chromatographic methods
Logical Selection of Analytical Methods

Method_Selection Start Purity Assessment Goal? Routine Routine QC / Purity Check Start->Routine High Throughput Volatiles Check for Volatile Impurities? Start->Volatiles Orthogonal Method Absolute Need Absolute Purity / Primary Standard? Start->Absolute Reference Material Characterization HPLC HPLC-UV HPLC->Volatiles Confirm with orthogonal method GCMS GC-MS GCMS->Routine Not primary for non-volatiles qNMR qNMR Routine->HPLC Volatiles->GCMS Absolute->qNMR

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

A robust purity assessment strategy for 4-(tetrahydro-2H-pyran-4-yloxy)phenol does not rely on a single technique but rather on a strategic combination of orthogonal methods. HPLC serves as the primary tool for routine quality control, offering excellent precision and sensitivity for detecting the majority of process-related impurities. GC-MS provides a crucial, complementary view, specifically targeting volatile and semi-volatile species that might be missed by liquid chromatography. Finally, qNMR stands as the ultimate authority for absolute purity determination and structural verification, making it indispensable for the characterization of reference standards and for investigations where impurity standards are unavailable.

By understanding the fundamental principles and the rationale behind the specific parameters of each method, researchers and drug development professionals can design and implement a comprehensive quality control strategy. This ensures that the 4-(tetrahydro-2H-pyran-4-yloxy)phenol used in synthesis is of the highest possible quality, safeguarding the integrity of the subsequent research and the final pharmaceutical product.

References

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Gumm, A. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Negi, B. (n.d.). NMR SPECTROSCOPY.
  • ThermoFisher. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.
  • Various Authors. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Biochemistry Journal. (2025, January 23). Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata.
  • MDPI. (2022, April 30). Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction.
  • Singh, S. K., & Singh, R. (2002, June 5). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). PubMed.
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
  • BenchChem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
  • Various Authors. (2024, February 4). Advances in Analytical Techniques for Drug Discovery and Development.
  • Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy.
  • Amrane, P. (2024, September 27). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices.
  • Karigidi, K. O., & Olaiya, C. O. (2023, August 15). Antioxidant activities and GC-MS profiling of fractions of methanol extract of Andrographis paniculata. Academic Journals.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.
  • BenchChem. (2025). A Researcher's Guide to Isomeric Purity Analysis of Dihydro-2H-pyran-3(4H)-one.
  • Various Authors. (2019, September 15). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • Various Authors. (2023, July 22). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PMC.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide.
  • Rieger, H., et al. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • Various Authors. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Various Authors. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Various Authors. (n.d.). Phenol Synthesis Part II.

Sources

Strategic Protection of Phenolic Scaffolds: A Comparative Analysis of THP vs. Benzyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and total synthesis, the protection of phenolic hydroxyls is a pivotal decision point. The choice between Tetrahydropyranyl (THP) and Benzyl (Bn) ethers represents a fundamental dichotomy in synthetic strategy: Acid-Lability (THP) versus Hydrogenolytic Cleavage (Bn) .

This guide analyzes the reactivity profiles, structural implications, and operational nuances of these two protecting groups. While THP offers high atom economy and orthogonality to basic conditions, it introduces stereochemical complexity. Conversely, Benzyl ethers provide robust stability and simplified NMR characterization but require specific deprotection modalities that may be incompatible with alkenes or halides.

Part 1: Mechanistic & Structural Foundations

To utilize these groups effectively, one must understand the underlying electronic mechanisms of their formation and cleavage.

Tetrahydropyranyl (THP) Ethers

THP protection involves the electrophilic addition of a phenol to 3,4-dihydro-2H-pyran (DHP). This reaction is atom-economical (no leaving group) but requires acid catalysis.

  • Mechanism: Protonation of the DHP double bond generates an oxocarbenium ion, which is trapped by the phenolic oxygen.

  • Structural Consequence: The formation of the acetal linkage creates a new stereogenic center at the anomeric carbon. If the substrate is chiral, the product becomes a mixture of diastereomers.

Benzyl (Bn) Ethers

Benzyl protection is typically a Williamson ether synthesis—an


 substitution.
  • Mechanism: The phenoxide anion (generated by base) attacks a benzyl halide (usually BnBr or BnCl), displacing the halide.

  • Structural Consequence: The benzyl group is achiral and UV-active, often facilitating TLC monitoring and crystallization.

Mechanistic Pathway Comparison (Diagram)

ProtectionPathways cluster_0 Substrate cluster_1 THP Pathway (Acid Catalyzed) cluster_2 Benzyl Pathway (Base Mediated) Phenol Phenolic Substrate (Ar-OH) Oxocarbenium Oxocarbenium Intermediate Phenol->Oxocarbenium H+ Cat. Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation DHP DHP (Reagent) DHP->Oxocarbenium THP_Product THP-Ether (Acetal Linkage) *Chiral Center Created* Oxocarbenium->THP_Product Trap by Ar-OH Base Base (K2CO3/NaH) Base->Phenoxide Bn_Product Benzyl-Ether (Stable Ether Linkage) *UV Active* Phenoxide->Bn_Product + BnBr (SN2)

Figure 1: Comparative reaction pathways showing the acid-catalyzed addition for THP versus the base-mediated substitution for Benzyl protection.

Part 2: Stability Profile & Orthogonality

The selection of a protecting group is dictated by the conditions the molecule must survive in subsequent steps.

Reactivity Matrix
Condition / ReagentTHP Ether (Acetal)Benzyl Ether (Ether)Implication
Aqueous Acid (HCl, AcOH) Unstable (Cleaves)Stable Use Benzyl if acidic workups are required later.
Lewis Acids (BF3, TiCl4) Unstable Stable (mostly)*THP is labile to Lewis acids; Benzyl requires strong LA (e.g., BBr3) to cleave.
Base (NaOH, K2CO3) Stable Stable Both survive basic hydrolysis steps.
Nucleophiles (Grignard, BuLi) Stable Stable Both excellent for organometallic additions.
Reduction (LiAlH4, NaBH4) Stable Stable Both survive hydride reductions.
Hydrogenation (H2/Pd-C) Stable Unstable (Cleaves)Critical Orthogonality: Use THP if you must hydrogenate an alkene elsewhere.
Oxidation (Jones, PCC) StableStable (mostly)Benzyl can be oxidized to benzoate under radical conditions (RuO4).

*Note: Benzyl ethers can be cleaved by very strong Lewis acids like


 or 

, a method specific for phenols.
Expert Insight: The Orthogonality Principle
  • Scenario A: You have a phenol and an alkene.[1][2] You need to reduce the alkene.

    • Choice:Use THP. Benzyl deprotection (hydrogenolysis) would likely reduce your alkene simultaneously.

  • Scenario B: You have a phenol and a Boc-protected amine. You need to remove the Boc group (Acidic conditions).

    • Choice:Use Benzyl. The acid required to remove Boc (TFA/HCl) will strip a THP group immediately. Benzyl is stable to TFA.

Part 3: Practical Considerations (The "Hidden" Variables)

Beyond the textbook reactivity, these factors often dictate the day-to-day experience in the lab.

The NMR "Nightmare" of THP

Because THP protection generates a new chiral center, protecting a chiral molecule results in a diastereomeric mixture .

  • Consequence: Your NMR spectrum will show "doubling" of peaks. A clean singlet for a methyl group might appear as two distinct singlets or a complex multiplet.

  • Tip: Do not assume your reaction is impure solely based on complex NMR. Check TLC or Mass Spec. Benzyl ethers do not suffer from this; they often simplify spectra and add crystallinity.

Atom Economy & Purification
  • THP: 100% atom economy (Addition). DHP is cheap. However, THP ethers are often oils, making crystallization difficult.

  • Benzyl: Produces salt waste (

    
    ). Benzyl bromide is a lachrymator (tear gas). However, Benzyl ethers are often crystalline and highly UV active, making flash chromatography much easier to visualize.
    

Part 4: Experimental Protocols

Protocol A: THP Protection (Standard PPTS Method)

Best for: Acid-stable substrates where atom economy is desired.

  • Setup: Dissolve the phenol (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (0.2 M concentration).

  • Reagent: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Note: PPTS is milder than p-TsOH and reduces polymerization of DHP.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC.[1][3][4]

  • Workup: Dilute with ether, wash with half-saturated brine (to remove catalyst), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (add 1%

    
     to eluent to prevent silica-induced deprotection).
    
Protocol B: Benzyl Protection (Williamson Ether Synthesis)

Best for: Robust protection requiring stability to acid.

  • Setup: Dissolve phenol (1.0 equiv) in anhydrous DMF (polar aprotic is essential for

    
    ).
    
  • Base: Add

    
     (1.5–2.0 equiv). Stir for 15 mins to generate the phenoxide (color change often observed).
    
  • Reagent: Add Benzyl Bromide (

    
    ) (1.1 equiv) dropwise. Caution: Lachrymator.
    
  • Reaction: Stir at RT (or 60°C for hindered phenols) for 2–12 hours.

  • Workup: Pour into water (to dissolve DMF/salts) and extract with EtOAc. Wash organic layer extensively with water to remove residual DMF.

  • Purification: Recrystallization (often possible) or Flash Chromatography.

Protocol C: Selective Deprotection Workflow (Diagram)

DeprotectionLogic Start Protected Phenol (Need to Deprotect) Decision1 Is the group THP or Benzyl? Start->Decision1 THP_Node THP Ether Decision1->THP_Node THP Bn_Node Benzyl Ether Decision1->Bn_Node Benzyl THP_Method1 Method A: PPTS / MeOH (Mild, Heat 50°C) THP_Node->THP_Method1 THP_Method2 Method B: AcOH / THF / H2O (4:2:1, 45°C) THP_Node->THP_Method2 Decision2 Contains Alkene/Alkyne? Bn_Node->Decision2 Bn_Method_H2 Hydrogenolysis (H2, Pd/C, EtOH) Decision2->Bn_Method_H2 No Bn_Method_Lewis Lewis Acid Cleavage (BBr3, DCM, -78°C) Decision2->Bn_Method_Lewis Yes (Avoid H2)

Figure 2: Decision tree for selecting the appropriate deprotection strategy based on protecting group and substrate sensitivity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability profiles).

  • Kuwano, R., & Kusano, H. (2008).[6][7] Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols.[7][8] Organic Letters, 10(10), 1979-1982.[8] Link

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][9] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. Link

  • BenchChem. (2025).[3][4] Experimental Protocols for THP and Benzyl Protection. BenchChem Technical Library. Link

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers & Benzyl Ethers Reactivity Guides. Link

Sources

Structural Validation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol: A Comparative Guide to SCXRD, NMR, and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing small molecule intermediates in drug development. For compounds like 4-(tetrahydro-2H-pyran-4-yloxy)phenol (C11H14O3), structural validation is not merely about confirming 2D connectivity; it is about proving the 3D spatial arrangement. This specific molecule presents critical structural questions: What is the preferred conformation of the tetrahydropyran (THP) ring (axial vs. equatorial ether linkage)? How does the phenol group participate in the solid-state intermolecular hydrogen bonding network?

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), providing a self-validating experimental protocol for SCXRD.

The Analytical Arsenal: Causality Behind the Methods

To establish a self-validating system for structural determination, we must understand the physical causality behind each analytical technique.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute structural validation. Causality: X-rays scatter off the electron clouds of atoms. Because oxygen has a higher electron density than carbon, SCXRD allows for the unambiguous differentiation of the THP ether oxygen and the phenol hydroxyl group from the carbon backbone. Furthermore, high-resolution SCXRD data (sub-angstrom) enables the precise mapping of hydrogen atoms, which is critical for mapping the hydrogen-bond network of the phenol group[1]. However, it requires the cultivation of high-quality single crystals (>10 μm), which can be a thermodynamic bottleneck[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for solution-state connectivity. Causality: NMR relies on the magnetic spin properties of specific nuclei (e.g., 1H, 13C). Through 2D NOESY or ROESY experiments, we can determine the solution-state conformation of the THP ring by observing through-space dipole-dipole interactions between the C4 proton and adjacent axial protons. However, NMR provides an ensemble average of rapidly interconverting conformers in solution and cannot provide absolute 3D solid-state coordinates[3][4].

Microcrystal Electron Diffraction (MicroED)

MicroED is a revolutionary cryo-EM technique for small molecules. Causality: Electrons interact with the electrostatic potential of the nucleus and electron cloud, interacting much more strongly with matter than X-rays[5][6]. This allows for data collection from vanishingly small nanocrystals (~100 nm)[2][6]. For 4-(tetrahydro-2H-pyran-4-yloxy)phenol, if only microcrystalline powders are obtained, MicroED can yield atomic resolution (<1 Å) structures in minutes without the need for exhaustive recrystallization[6][7].

Comparative Performance Data

The following table synthesizes the performance metrics of these three techniques when applied to small organic molecules like 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

ParameterSCXRDMicroEDNMR (1D/2D)
Primary Output Absolute 3D solid-state structureAbsolute 3D solid-state structureSolution-state connectivity & dynamics
Sample Requirement >10 μm single crystal[1]~100 nm nanocrystals (powder)[1][6]~1-5 mg in deuterated solvent
Resolution Sub-angstrom (< 0.8 Å)[1]Atomic (< 1.0 Å)[6]N/A (Ensemble average)
H-Atom Visibility Excellent (at high resolution)Good (electrons interact strongly with protons)[6]Excellent (direct observation of 1H)
Time-to-Data Days to Weeks (crystal growth bottleneck)[1]Minutes to Hours (from powder)[2][6]Minutes to Hours
Limitations Fails if compound resists crystallization[1]Dynamical scattering can complicate refinement[1]Cannot determine absolute solid-state packing[3]

Structural Validation Decision Workflow

G Start 4-(tetrahydro-2H-pyran-4-yloxy)phenol Synthesized Cryst Crystallization Screening Start->Cryst Check1 Single Crystals (>10 μm)? Cryst->Check1 SCXRD Single-Crystal XRD (SCXRD) Check1->SCXRD Yes Check2 Nanocrystals (~100 nm)? Check1->Check2 No Result1 Absolute 3D Structure & H-Bonding Network SCXRD->Result1 MicroED MicroED (Cryo-EM) Check2->MicroED Yes NMR NMR Spectroscopy (1D/2D) Check2->NMR No MicroED->Result1 Result2 Solution Connectivity & Conformational Dynamics NMR->Result2

Fig 1. Decision matrix for structural validation of small molecule intermediates.

Experimental Protocol: SCXRD Validation Workflow

A robust protocol must be a self-validating system. The following methodology details the SCXRD workflow for 4-(tetrahydro-2H-pyran-4-yloxy)phenol, explaining the causality behind each procedural step to ensure scientific rigor.

Step 1: Crystallization via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 4-(tetrahydro-2H-pyran-4-yloxy)phenol in a minimum volume of ethyl acetate (good solvent) in a small inner vial. Place this open vial inside a larger, sealed vial containing hexanes (antisolvent).

  • Causality: Vapor diffusion allows the highly volatile antisolvent to slowly equilibrate into the good solvent, gradually lowering the solubility of the compound. This slow approach to the supersaturation limit minimizes the formation of rapid nucleation sites, promoting the growth of a few large, high-quality single crystals rather than a useless microcrystalline powder.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure: Select a crystal with distinct, sharp faces (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

  • Causality: The cryo-oil displaces surface mother liquor and prevents the formation of crystalline ice when flash-cooled. Using polarized light ensures the selected crystal is a single domain (extinguishing light uniformly upon rotation) rather than a twinned crystal, which would severely complicate data processing.

Step 3: Data Collection at Cryogenic Temperatures
  • Procedure: Flash-cool the crystal to 100 K in a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a microfocus Cu-Kα X-ray source (λ = 1.5418 Å) and a photon-counting pixel array detector.

  • Causality: Cooling the sample to 100 K drastically reduces the thermal atomic displacement parameters (B-factors) of the atoms. This preserves the crystal from radiation damage and significantly enhances the intensity of high-angle diffraction spots, which is strictly required to resolve the low-electron-density hydrogen atom of the phenol group.

Step 4: Structure Solution and Refinement
  • Procedure: Integrate the diffraction images and apply empirical absorption corrections. Solve the structure using intrinsic phasing or direct methods. Refine the model using full-matrix least-squares on

    
    .
    
  • Causality: Direct methods mathematically extract the electron density map directly from the diffraction intensities. The structure is inherently self-validating: the agreement between the calculated theoretical model and the experimental data is quantified by the

    
     factor and the Goodness-of-Fit (GoF). An 
    
    
    
    value < 5% confirms that the assigned THP chair conformation and phenol regiochemistry are definitively correct.

Conclusion

For the rigorous structural validation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol, SCXRD provides unparalleled, self-validating 3D coordinates and hydrogen bonding insights, provided suitable crystals can be grown[1]. NMR serves as an indispensable, rapid orthogonal technique for verifying bulk solution-state purity and dynamic conformation[3][8]. However, when crystallization becomes a bottleneck, MicroED stands out as a highly authoritative alternative, capable of extracting atomic-resolution data directly from nanocrystalline powders[6][7]. By understanding the physical causality behind these techniques, researchers can select the most efficient path to unambiguous structural validation.

References[5] Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzIZU6UY5PI6SR4cozDAmpY6BfND9btNWNNvC-n-UKtyUV3FTiZMefU1x2FU617tWMDrd5N23hbs_SDWXd4X73yf6VTJ4NTvrYBsguTJD9Yh6TlIBkP6jl2F5IxCS3t1OcFIaIeCKaJwLMvDE=[6] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU5NdhP4Ud_v5z5I_sC--37UfD7N4a72TU40fTnNQHuzMwzxmLwPiFi9iJZ5SGyr2-KUkpn7TUryEX5n0DsBL-N7M-X4UtIFbvsHcyvSVmHzzlqmd98SelMcdOAmreelUHgiu3o0rvIo2lViFp4w==[1] SCXRD vs MicroED Comparison for Crystallography Research. creative-biostructure.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVfUWnjHM1mlZQ3S3qiTktTUvR5P6EMczEsDRLwxa5aQlY42bN_imikRqjP0w3bTDyr8zV0uO2oZuxidQ433NZ2mhCjW5bzHBuNnVcW0FomWLyN_WRkPc4xJd_dnR26hRHhe5keOir6oIarZNMVg0GK1t4hlEVje9bxnpXE157npWEqcxstDa8xx6AvV8Jte_RjdMXnPynw_U=[7] A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution. thermofisher.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3iIs5QpPyZibiNbxMZCBFLAdUzCVnB3rzY1w9sgO4niP3vXZ-eVVWM5h-Z_cOnfD3bcWVE3nj7kTC66is11UqqPVUT4yrd-ZiB7_a5Z4KOOFtpivC1vzlQK42MHWLmwJHXsUfqrGNlJq44r0izdqE_c5I1FQ204qySLGL3Opj5mxzctUZGuGDAFJqBAE5QmrldTKygDIWxxc7zAms7ZeQ2gZ52WwV30nsvJW7ic6ZVQ==[2] Electron crystallography of small molecules: Big impact on science! dectris.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjIKUidM2ZDhLG5FRlaTguLViRla3J8uX5_OmW88hIxsSlY4eSYRbASQ5O16gkqREhEeQMWFZCoc53HeVv-jXSEETI52k_uDWlrU5TU3NmRnouraX2nL1_jGkL5PJNt_DnqQNLmDodUCdE290RCGx_wzsP-9CQRUtJrVFe0YQrOi05JsLYBSzAshoKmZhDEx9ZwoFWl7qbxeoQNKub__7TqsKkqpsUru1jk10XhKaF[3] Comparison of NMR and X-ray crystallography. bbk.ac.uk.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Ftk5nf-YiPyzYeGJkC4lBay9azAnxqVTIKltuuAbxUUAAMdXfcLfNhJdUt-8WpfnuVOqq8Rp3LJdrp1-ZdIOBDhKEcnsXix55SYHTFD-ayiSJzSXy4-2rzoZQ7vXTbasx5htymyFAk0TGgdpVrWi_8bFbZiu33RJ_BrvIzBf_24=[4] Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. biorxiv.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOX2d4SInah7qsIEeeRqqRhisGRjoBUOgfyi0fHg8MtjnMTpejmWZtSsrKA53yYs0f4e-RMutuglLAG0OGXNlwqpAPcuqziwrN98lzr26txnlfXrqb7DBPJqX_V4n1iNalNRcdjHwMrPHRHwIPIFPUGObhtX8vBplXO_fuRfYh[8] NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-vpxxKXMG6S8GoTs2H9oW8KunhX1_s4FHNy0TFY4IpHwzipopZqEWTHnPcwfcCUa_1PITA6UroOQpMrvl0W3FC2aEcd63qZfM7Pg45Vdo8uwEa-UB-ZfJflx2WmMucQRO50HvxwWV

Sources

A Comparative Guide to the Chromatographic Retention Times of 4-(tetrahydro-2H-pyran-4-yloxy)phenol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and cosmetic science, the purity of an active pharmaceutical ingredient (API) or a key starting material is paramount to its safety and efficacy. 4-(tetrahydro-2H-pyran-4-yloxy)phenol, a compound of interest for its potential applications, is no exception. A thorough understanding of its impurity profile and the ability to resolve these impurities chromatographically is a critical aspect of quality control. This guide provides an in-depth technical comparison of the chromatographic retention times of 4-(tetrahydro-2H-pyran-4-yloxy)phenol against its common process-related impurities, supported by a detailed experimental protocol and the underlying scientific principles.

The Significance of Purity in Pharmaceutical Intermediates

Impurities in pharmaceutical ingredients can arise from various stages, including synthesis, purification, and storage.[1][2] These unwanted chemical entities can potentially alter the physicochemical properties, efficacy, and safety of the final product.[1] Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. Therefore, the development of robust, stability-indicating analytical methods is not merely a procedural requirement but a scientific necessity to ensure patient safety.[3][4][5]

Understanding the Analyte and Its Potential Impurities

4-(tetrahydro-2H-pyran-4-yloxy)phenol is synthesized through a multi-step process, which provides clues to its likely impurities. A common synthetic route involves the protection of one hydroxyl group of hydroquinone, followed by etherification with a tetrahydropyran derivative, and subsequent deprotection.[6] Based on this, we can anticipate the presence of starting materials, intermediates, and by-products as potential impurities.

Table 1: Key Compounds and Their Physicochemical Properties

Compound NameStructureMolecular Weight ( g/mol )Predicted LogPNotes
4-(tetrahydro-2H-pyran-4-yloxy)phenol194.231.5Main Compound
Hydroquinone (Impurity A)110.110.59Starting Material
4-Benzyloxyphenol (Impurity B)200.242.6Intermediate
1,4-Bis(tetrahydro-2H-pyran-4-yloxy)benzene (Impurity C)278.352.8By-product

Predicted LogP values are a measure of lipophilicity and are used to estimate the relative retention in reversed-phase chromatography.

The Chromatographic Separation: A Predictive Approach

In the absence of a standardized pharmacopeial method for this specific compound and its impurities, we can predict their elution order in reversed-phase high-performance liquid chromatography (RP-HPLC) based on their relative polarities.[7] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Consequently, more polar compounds will have a weaker interaction with the stationary phase and will elute earlier, resulting in shorter retention times. Conversely, less polar (more lipophilic) compounds will be retained longer.[5]

Based on the predicted LogP values in Table 1, we can anticipate the following elution order, from earliest to latest:

  • Hydroquinone (Impurity A): Being the most polar compound with two free hydroxyl groups, it is expected to have the shortest retention time.

  • 4-(tetrahydro-2H-pyran-4-yloxy)phenol: With one free hydroxyl group, it is more polar than the fully substituted impurities.

  • 4-Benzyloxyphenol (Impurity B): The presence of the benzyl group increases its lipophilicity compared to the main compound.

  • 1,4-Bis(tetrahydro-2H-pyran-4-yloxy)benzene (Impurity C): This by-product, with both hydroxyl groups of hydroquinone substituted, is the most nonpolar and is expected to have the longest retention time.

This predicted elution order provides a logical starting point for method development.

Proposed Stability-Indicating HPLC Method

The following method is a robust starting point for the separation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol and its key impurities. The principles of developing a stability-indicating method, which can resolve the main peak from any degradation products, have been incorporated.[8][9]

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of these phenolic compounds.[10][11]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to achieve optimal separation of compounds with varying polarities.[9]

Time (min)%A%B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (Phenolic compounds typically exhibit strong absorbance in this region).[12]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the sample in a diluent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition (90:10 A:B).

Predicted Chromatographic Performance

Based on the proposed method and the physicochemical properties of the compounds, the following retention times are predicted. It is crucial to note that these are estimated values, and actual retention times may vary based on the specific column, system, and exact mobile phase preparation.

Table 2: Predicted Retention Times

CompoundPredicted Retention Time (min)Rationale for Elution
Hydroquinone (Impurity A)~ 4.5Most polar, weakest retention on C18.[10]
4-(tetrahydro-2H-pyran-4-yloxy)phenol~ 12.0Intermediate polarity.
4-Benzyloxyphenol (Impurity B)~ 15.5Increased non-polarity due to the benzyl group.
1,4-Bis(tetrahydro-2H-pyran-4-yloxy)benzene (Impurity C)~ 21.0Most non-polar, strongest retention.

Visualizing the Workflow and Separation Principle

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Bulk Sample dissolve Dissolve in Diluent (1 mg/mL) sample->dissolve dilute Dilute to Working Concentration (0.1 mg/mL) dissolve->dilute inject Inject 10 µL dilute->inject column C18 Column (250x4.6mm, 5µm) inject->column separation Gradient Elution column->separation detection PDA/UV Detector (280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Impurities integrate->quantify

Caption: A flowchart illustrating the key steps in the HPLC analysis workflow.

separation_principle cluster_analytes Analyte Elution Order stationary_phase Stationary Phase Nonpolar (C18) mobile_phase Mobile Phase Polar (Water/Acetonitrile) ImpurityA Hydroquinone (Most Polar) MainCompound Main Compound ImpurityC Impurity C (Least Polar)

Caption: The principle of separation in reversed-phase HPLC for the target analytes.

Alternative Chromatographic Techniques: Gas Chromatography

For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be a powerful analytical tool.[13] While the phenolic compounds themselves may have limited volatility, derivatization can be employed to enhance their suitability for GC analysis.[14][15] For instance, silylation of the hydroxyl groups would increase their volatility and thermal stability.[1] A GC-MS method would offer the additional advantage of providing structural information for impurity identification.[14][15]

Conclusion

This guide provides a comprehensive framework for the chromatographic separation of 4-(tetrahydro-2H-pyran-4-yloxy)phenol from its process-related impurities. By understanding the physicochemical properties of the main compound and its potential impurities, a robust, stability-indicating HPLC method has been proposed. The predicted retention times and the detailed experimental protocol offer a solid starting point for method development and validation in a research or quality control setting. The principles outlined herein are fundamental to ensuring the purity and, ultimately, the safety and efficacy of pharmaceutical ingredients.

References

  • ResearchGate. (2025). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [https://www.researchgate.net/publication/233966035_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]phenol]([Link])

  • The Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Hydroquinone, Hydrocortisone and Tretenoin in Cream Formulation. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Chemical Methodologies. (2019). Development and Validation of a Stability Indicating Isocratic RP-HPLC Method for the Determination of Warfarin in Solid Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Molecules. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Semantic Scholar. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin in a Cream Formulation. Retrieved from [Link]

  • ResearchGate. (2025). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • PubMed. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities Introduction. Retrieved from [Link]

  • PMC. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Semantic Scholar. (2010). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [https://www.researchgate.net/publication/233966035_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]phenol]([Link])

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2020). Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. Retrieved from [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

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Safety Operating Guide

4-(tetrahydro-2H-pyran-4-yloxy)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently utilize fine chemical building blocks like 4-(tetrahydro-2H-pyran-4-yloxy)phenol to synthesize complex bioactive molecules. However, the structural features that make this compound synthetically valuable—its reactive phenolic core and bulky tetrahydropyran (THP) ether linkage—also dictate strict, non-negotiable handling and disposal protocols.

In this guide, I will walk you through the causality behind our safety methodologies and provide a self-validating disposal workflow to ensure absolute laboratory compliance, operational excellence, and environmental protection.

Chemical Profile & Hazard Causality

To handle a chemical safely, we must first understand the mechanistic reasons behind its hazards. 4-(tetrahydro-2H-pyran-4-yloxy)phenol presents a dual-hazard profile:

  • Phenolic Toxicity: The hydroxyl (-OH) group attached directly to the aromatic ring facilitates rapid penetration through lipid bilayers. Upon dermal contact, phenols act as potent protein denaturants, causing severe chemical burns and potential systemic toxicity (including central nervous system depression and arrhythmia)[1].

  • Ether Reactivity: While the THP ring is sterically hindered and less prone to rapid peroxide formation than free tetrahydrofuran (THF), it remains an ether. Prolonged exposure to oxygen and light can theoretically generate explosive peroxides. Therefore, waste solutions containing this compound must never be evaporated to dryness without prior peroxide testing.

Because of these properties, standard disposal methods (like drain disposal or landfilling) are strictly prohibited. In soil or water, high concentrations of phenolic compounds are acutely toxic to the microorganisms relied upon for natural biodegradation[2].

Operational Safety & Dermal Response (The "Why")

Before initiating any disposal protocol, proper Personal Protective Equipment (PPE) and emergency response systems must be validated.

PPE Selection Causality

Standard nitrile gloves offer only transient protection against concentrated phenols and the organic solvents (like dichloromethane or chloroform) often used to dissolve them. Phenol can rapidly penetrate standard laboratory clothing and thinner gloves[3].

  • Validation Step: For handling concentrated phenolic stock solutions or highly concentrated waste, utility-grade butyl rubber or neoprene gloves must be worn over standard exam-style nitrile gloves ()[4].

The PEG 300/400 First Aid Mechanism

If dermal exposure occurs, do NOT use a low-pressure water sink . Because phenol is both lipophilic and hydrophilic, washing with a low-pressure water source can actually spread the chemical over a larger surface area, accelerating systemic absorption[3].

  • The Solution: Immediately swab the affected area with pharmaceutical-grade, low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400)[3]. PEG acts as a macroscopic sink; its amphiphilic nature binds the phenol, drawing it out of the dermal layer and preventing it from entering the bloodstream ()[3].

Self-Validating Waste Disposal Protocol

To ensure absolute compliance, follow this step-by-step, self-validating methodology for the disposal of 4-(tetrahydro-2H-pyran-4-yloxy)phenol.

Step 1: Waste Segregation & Classification Determine the physical state and solvent composition of your waste. Do not mix phenolic waste with strong oxidizers, acids, or biologically active waste streams ()[5].

  • Validation Check: Review the Safety Data Sheets (SDS) of all solvents in your waste mixture. If the solution contains any halogenated solvents (e.g., >1% chloroform or DCM), it must be classified strictly as Halogenated Organic Waste [6].

Step 2: Containment & Volume Control Transfer liquid waste into High-Density Polyethylene (HDPE) carboys. Glass is acceptable but introduces an unnecessary shatter risk during transit.

  • Validation Check: Visually inspect the container. Liquid waste containers must never be filled to more than 75% capacity ()[6]. This operational standard allows for the expansion of liquids and the accumulation of headspace vapors without risking container rupture[6].

Step 3: Labeling Integrity Attach a hazardous waste label immediately upon adding the first drop of waste.

  • Validation Check: Cross-reference the label with your active chemical inventory. Do not use generic terms like "Organic Waste." Explicitly write: "4-(tetrahydro-2H-pyran-4-yloxy)phenol, [Solvent Name], Toxic, Irritant."

Step 4: Ultimate Destruction via Incineration The only compliant method for phenolic organic waste is high-temperature process incineration[7].

  • The Causality: Cement kilns and specialized incinerators operate at temperatures exceeding 1,000°C (often up to 1,400°C) with long residence times[8]. This ensures the complete pyrolysis and oxidation of the complex aromatic rings into harmless carbon dioxide and water, preventing future environmental contamination ()[8].

Quantitative Safety & Logistics Data

Summarized below are the critical quantitative thresholds and material compatibilities required for handling this chemical's waste lifecycle.

ParameterSpecificationOperational Rationale
Primary Containment High-Density Polyethylene (HDPE)Highly resistant to phenolic corrosion and ether solvent degradation.
Maximum Fill Volume 75% of total container capacityPrevents over-pressurization from solvent vapor expansion[6].
Incineration Temp. > 1,000°C (Optimal 1,400°C)Ensures complete pyrolysis and destruction of the aromatic ring[8].
First Aid Agent PEG 300 or PEG 400Binds phenol to prevent rapid dermal absorption and systemic toxicity[3].
Primary Glove Material Butyl Rubber or NeoprenePrevents breakthrough of concentrated phenolic solutions[4].

Disposal Decision Workflow

The following diagram maps the logical decision tree for routing 4-(tetrahydro-2H-pyran-4-yloxy)phenol waste to its ultimate destruction.

WasteDisposal Start 4-(THP-4-yloxy)phenol Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid PackSolid Seal in double-lined hazardous waste bag Solid->PackSolid Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen NonHalo Non-Halogenated Organic Waste Halogen->NonHalo No HaloWaste Halogenated Organic Waste Halogen->HaloWaste Yes PackLiquid Transfer to HDPE Carboy (Max 75% Capacity) NonHalo->PackLiquid HaloWaste->PackLiquid Incineration High-Temperature Process Incineration (>1000°C) PackSolid->Incineration PackLiquid->Incineration

Workflow for the segregation, containment, and high-temperature incineration of phenolic waste.

References

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University. [Link]

  • Western Washington University EHS. "Safe Handling Guide: Phenol." WWU.[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." [Link]

  • Mick George Environmental. "Phenol Remediation Services." [Link]

  • Lauber, J. D. "Burning Chemical Wastes as Fuels in Cement Kilns." Journal of the Air Pollution Control Association, Taylor & Francis. [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." [Link]

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet."[Link]

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Personal protective equipment for handling 4-(tetrahydro-2H-pyran-4-yloxy)phenol

[1]

Executive Safety Summary

  • Compound Type: Para-substituted Phenolic Ether.

  • Primary Hazard: Skin/Eye Corrosivity & Systemic Toxicity. The free phenol group allows for rapid transdermal absorption. It acts as a local anesthetic, meaning burns may be painless initially, leading to delayed tissue necrosis.

  • Critical Control: All solid handling must occur inside a certified chemical fume hood.[1]

  • Emergency Antidote: PEG 300/400 (Polyethylene Glycol) must be immediately available.[2][3][4] Water alone is inefficient for removing lipophilic phenols from skin.

Risk Assessment & Hazard Identification

GHS Classification (Derived from Structural Analogues/Functional Groups):

  • H314/H315: Causes severe skin burns/irritation.

  • H318/H319: Causes serious eye damage/irritation.[5][6]

  • H302/H312: Harmful if swallowed or in contact with skin.[7]

PropertyDescriptionSafety Implication
Physical State White to off-white crystalline solidDust generation is the primary inhalation vector.[8] Static charge may disperse particles.
Chemical Reactivity Weakly Acidic (Phenolic OH)Incompatible with strong bases and oxidizing agents. May darken (oxidize) upon air exposure.
Lipophilicity Moderate (Pyran ring enhancement)Enhanced skin permeation compared to simple hydrophilic phenols.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard" PPE to address the specific permeation risks of substituted phenols.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double-gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Phenols can permeate thin nitrile.[8] Double-gloving creates a sacrificial layer and allows for immediate removal of the outer glove upon contamination without exposing skin.
Hand Protection (High Risk) Laminate (Silver Shield/4H) Required for spill cleanup or handling concentrated stock solutions. Nitrile breakthrough time for phenols is often <15 mins.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Phenolic compounds can cause permanent corneal clouding. A Face Shield is required if working with >10g or liquid solutions.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Volatility is low, but dust is toxic. If weighing outside a hood (discouraged), a fit-tested P100 respirator is mandatory.[8]
Body Lab Coat (Buttoned) + Tyvek Sleeves Protects wrists/forearms, the most common site of exposure during weighing.
PPE Decision Logic

PPE_LogicFigure 1: PPE Selection Logic based on Operational RiskStartTask DefinitionSolidHandlingHandling Solid(< 1g)Start->SolidHandlingSolutionHandlingHandling Solutionsor > 1g SolidStart->SolutionHandlingSpillCleanupSpill CleanupStart->SpillCleanupStandardPPEStandard PPE:Double Nitrile GlovesSplash GogglesLab CoatSolidHandling->StandardPPEEnhancedPPEEnhanced PPE:+ Face Shield+ Tyvek SleevesSolutionHandling->EnhancedPPEMaxPPEMax PPE:Silver Shield Laminate GlovesTyvek SuitP100 RespiratorSpillCleanup->MaxPPE

Operational Protocol: Handling & Synthesis

Objective: Safe transfer and reaction setup minimizing dust exposure.

A. Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel and tared vial.

  • Static Control: Use an ionizing fan or anti-static gun if the powder is flighty. Phenolic dusts are irritants.

  • Transfer:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh.

    • Why? This prevents cross-contamination of the bulk source with moisture/oxidizers.

  • Solubilization:

    • Dissolve the solid immediately after weighing to reduce dust hazard.

    • Solvent Choice: Soluble in DMSO, Methanol, DCM.

    • Caution: When dissolving in DMSO, skin permeability increases drastically. Treat DMSO solutions as "super-permeants."

B. Reaction Setup (Inert Atmosphere)

Phenols are prone to oxidative degradation (turning pink/brown).

  • Purge: Flush the reaction vessel with Nitrogen or Argon before addition.

  • Addition: If adding a base (e.g., NaH, K2CO3) to deprotonate the phenol, expect hydrogen gas evolution. Ensure venting.

  • Quenching: Acidify carefully. The free phenol will precipitate or partition into the organic layer.

Emergency Response Protocol

The "Water-Only" Fallacy: Water is often ineffective at removing lipophilic phenols from the skin, and may spread the chemical, increasing the surface area of the burn.[4]

Skin Exposure (The PEG Protocol)[1]
  • Immediate Action: Stop working. Alert colleagues.

  • Decontamination:

    • Step 1: Blot excess chemical with a dry Kimwipe (do not rub).

    • Step 2: Apply PEG 300 or PEG 400 (Polyethylene Glycol) liberally to the affected area.[2][3][4]

    • Mechanism:[3][9] PEG acts as a solvent sink, extracting the phenol from the skin pores more effectively than water.

    • Step 3: Wash with soap and water after PEG treatment.

  • Medical Attention: Seek evaluation even if no pain is felt (anesthetic effect).

Eye Exposure[1][3][7][8][10][11][12]
  • Flush: Immediately flush with water for 15 minutes at an eyewash station.[2][3]

  • Hold Eyelids: Force eyelids open to ensure irrigation behind the globe.

  • Transport: Emergency Room transport is mandatory.

Emergency Workflow Diagram

Emergency_ResponseFigure 2: Emergency Response Workflow (PEG Protocol)ExposureExposure IncidentTypeCheckContact Type?Exposure->TypeCheckEyeContactEye ContactTypeCheck->EyeContactSkinContactSkin ContactTypeCheck->SkinContactEyeActionFlush 15 mins (Water)DO NOT use PEGEyeContact->EyeActionSkinAction1Blot excess (Dry)SkinContact->SkinAction1MedicalSeek Medical Aid(Bring SDS)EyeAction->MedicalSkinAction2Apply PEG 300/400(Swab until color/odor fades)SkinAction1->SkinAction2SkinAction3Wash with Soap/WaterSkinAction2->SkinAction3SkinAction3->Medical

Disposal Strategy

Phenolic waste is strictly regulated due to aquatic toxicity and persistence.

Waste StreamHandling ProcedureDisposal Code (Typical)
Solid Waste Contaminated gloves, weighing boats, and paper towels must be double-bagged in yellow hazardous waste bags.[8]Solid Hazardous Waste (Toxic)
Liquid Waste (Aqueous) Do NOT pour down the drain.[1] Collect in "Aqueous Toxic" carboy. Adjust pH to neutral if required by local EHS.Aqueous Phenolic Waste
Liquid Waste (Organic) Collect in "Organic Solvents" carboy. Segregate from oxidizers (e.g., Nitric acid waste) to prevent exothermic nitration.Organic Solvent Waste

Disposal Protocol:

  • Label all containers clearly with "Contains Phenols - Toxic".[3]

  • Wipe down the exterior of waste containers before leaving the hood.

  • Contact EHS for pickup when the container is 80% full.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11175620, 4-(Tetrahydro-2H-pyran-4-yloxy)phenol.[8] Retrieved from [Link][8]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. 29 CFR 1910.1000. Retrieved from [Link][8]

  • University of Washington EH&S. Phenol Safety and Handling Guidelines (PEG 400 Protocol). Retrieved from [Link][8]

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